Chloryl fluoride
Description
Properties
InChI |
InChI=1S/ClFO2/c2-1(3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLYFHVJLYEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2F, ClFO2 | |
| Record name | Chloryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159769 | |
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-83-7 | |
| Record name | Chloryl fluoride ((ClO2)F) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloryl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bonding of Chloryl Fluoride (FClO₂)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chloryl fluoride (B91410) (FClO₂), a reactive inorganic oxyfluoride, presents a compelling case study in molecular structure and bonding theory. With chlorine in a +5 oxidation state, its geometry and electronic configuration are governed by a complex interplay of electronegativity, lone pair effects, and potential resonance stabilization.[1] This document provides a comprehensive analysis of the molecular geometry, bonding characteristics, and the experimental methodologies used to elucidate these properties for FClO₂. Quantitative data are systematically tabulated, and key structural and bonding concepts are visualized using standardized diagrams to facilitate a deeper understanding for research and development applications.
Molecular Geometry
The geometry of chloryl fluoride is fundamentally dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central chlorine atom is bonded to two oxygen atoms and one fluorine atom, and it also possesses one lone pair of electrons. This configuration results in four electron domains around the central chlorine atom, leading to a tetrahedral electron geometry. However, the presence of the lone pair means the molecular geometry is described as trigonal pyramidal , with Cₛ point group symmetry.[1][2]
This pyramidal structure is a key feature of FClO₂.[1] The lone pair exerts greater repulsive forces than the bonding pairs, compressing the bond angles from the ideal tetrahedral angle of 109.5°. Experimental and computational studies have revealed an asymmetric structure, particularly in the chlorine-oxygen bonding.[1]
Quantitative Geometric Data
The structural parameters of this compound have been determined through various experimental and computational methods. The data reveals a notable asymmetry in the Cl-O bonds, suggesting that they are not equivalent.[1] One bond is significantly shorter, indicative of double-bond character, while the other is longer.[1]
| Parameter | Experimental Value | Computational Value (CID/3-21G*) |
| Bond Lengths | ||
| Cl=O (short) | ~1.405 Å[1] | 1.4468 Å |
| Cl-O (long) | ~1.640 Å[1] | - |
| Cl-F | - | 1.6750 Å |
| Bond Angles | ||
| ∠ O-Cl-O | ~110°[1] | 115.363° |
| ∠ F-Cl-O | ~105°[1] | 102.110° |
| Dipole Moment | 1.42 D[1] | - |
Bonding and Electronic Structure
The bonding in this compound can be described through a combination of valence bond and molecular orbital theories.
Valence Bond Theory
In the framework of valence bond theory, the central chlorine atom, with four electron domains (two oxygen atoms, one fluorine atom, one lone pair), is considered to be sp³ hybridized .[1] The significant difference in electronegativity between chlorine and fluorine imparts a substantial ionic character to the Cl-F bond.[1]
The asymmetry in the Cl-O bond lengths suggests that a single Lewis structure is insufficient to describe the molecule accurately. Instead, it is better represented as a resonance hybrid of several contributing structures. The most significant structures involve one Cl=O double bond, one Cl-O single bond, a Cl-F single bond, and a lone pair on the chlorine atom. This model aligns with the experimentally observed shorter and longer Cl-O bonds.
Molecular Orbital Theory
Molecular orbital (MO) calculations provide deeper insight into the electronic structure. These calculations indicate that the highest occupied molecular orbitals (HOMOs) are predominantly localized on the oxygen atoms.[1] Conversely, the lowest unoccupied molecular orbitals (LUMOs) exhibit significant fluorine character.[1] This distribution of electron density is crucial for understanding the molecule's reactivity, particularly its function as a Lewis acid through coordination at the chlorine center and its powerful oxidizing properties.[1]
Experimental Protocols for Structural Determination
The precise determination of FClO₂'s molecular geometry relies on sophisticated spectroscopic techniques conducted in the gas phase, which allows for the study of molecules free from intermolecular forces.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of gas-phase molecules.[3]
-
Methodology: A sample of gaseous FClO₂ is introduced into a high-vacuum chamber and irradiated with microwave radiation. Molecules absorb energy at specific frequencies corresponding to transitions between quantized rotational energy levels. By analyzing the frequencies of these transitions, highly precise rotational constants (A, B, C) can be determined.[4] These constants are inversely related to the molecule's moments of inertia. A full structural determination is then achieved by fitting the bond lengths and angles to the experimentally derived moments of inertia, often requiring data from multiple isotopologues (e.g., F³⁵ClO₂ and F³⁷ClO₂).[4]
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is another powerful method for determining the structure of molecules.[5]
-
Methodology: A high-energy beam of electrons is directed through a gaseous sample of FClO₂.[5] The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity and angular distribution of this pattern are dependent on the internuclear distances within the molecule.[5][6] By analyzing this pattern, one can derive the bond lengths, bond angles, and even the amplitudes of molecular vibrations.[6]
Visualizations
Lewis Structure and VSEPR Model
The following diagram illustrates the resonance structures and the resulting trigonal pyramidal geometry of this compound, as predicted by VSEPR theory.
Caption: VSEPR model and resonance structures of this compound (FClO₂).
Simplified Molecular Orbital Diagram
This diagram illustrates the conceptual formation of molecular orbitals in FClO₂ from the valence atomic orbitals of chlorine, fluorine, and oxygen, highlighting the HOMO-LUMO gap.
Caption: Conceptual Molecular Orbital diagram for this compound (FClO₂).
References
synthesis of chloryl fluoride from sodium chlorate and chlorine trifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of chloryl fluoride (B91410) (ClO₂F) from the reaction of sodium chlorate (B79027) (NaClO₃) and chlorine trifluoride (ClF₃). Chloryl fluoride is a highly reactive gas with potential applications in specialized fluorination reactions. This document outlines the core chemical principles, experimental protocols, and safety considerations for its preparation. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in the field.
Introduction
This compound (ClO₂F) is an inorganic compound that is a powerful oxidizing and fluorinating agent. Its synthesis requires handling of highly reactive and hazardous materials, necessitating detailed procedural outlines and stringent safety measures. One of the more convenient methods for the laboratory-scale synthesis of this compound involves the reaction of a solid chlorate salt with liquid or gaseous chlorine trifluoride. This guide focuses on the synthesis route utilizing sodium chlorate and chlorine trifluoride, a reaction that proceeds at ambient temperatures to produce this compound along with several byproducts.
Chemical Reaction and Stoichiometry
The synthesis of this compound from sodium chlorate and chlorine trifluoride is a redox reaction where chlorine trifluoride acts as both a fluorinating agent and an oxidizing agent. The balanced chemical equation for this reaction is:
6 NaClO₃(s) + 4 ClF₃(g, l) → 6 ClO₂F(g) + 2 Cl₂(g) + 3 O₂(g) + 6 NaF(s)
This reaction is advantageous as it can be initiated at room temperature and has been reported to produce this compound in yields exceeding 70%. The reaction generates gaseous byproducts, including chlorine and oxygen, and a solid byproduct, sodium fluoride.
Experimental Data
While detailed kinetic and thermodynamic data for this specific reaction are not extensively published, the following table summarizes the key physical properties of the reactants and the primary product, this compound. This information is critical for designing the experimental setup, particularly the purification stages.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Sodium Chlorate | NaClO₃ | 106.44 | Decomposes > 250 | 248 |
| Chlorine Trifluoride | ClF₃ | 92.45 | 11.75 | -76.3 |
| This compound | ClO₂F | 86.45 | -6 | -115 |
| Chlorine | Cl₂ | 70.90 | -34.04 | -101.5 |
| Oxygen | O₂ | 32.00 | -183.0 | -218.8 |
| Sodium Fluoride | NaF | 41.99 | 1695 | 993 |
Experimental Protocol
The following section details a generalized experimental procedure for the synthesis of this compound. Researchers should adapt this protocol based on the specific equipment and safety infrastructure available.
Materials and Equipment
-
Reactants:
-
Anhydrous sodium chlorate (NaClO₃), finely powdered and dried.
-
Chlorine trifluoride (ClF₃).
-
-
Equipment:
-
A reaction vessel made of a material resistant to chlorine trifluoride, such as Monel, nickel, or stainless steel that has been properly passivated.
-
A system for introducing chlorine trifluoride into the reaction vessel in a controlled manner (e.g., a calibrated mass flow controller for gaseous ClF₃ or a pressure-equalizing dropping funnel for liquid ClF₃).
-
A series of cold traps for the purification of the product via vacuum fractionation.
-
A vacuum pump capable of achieving low pressures.
-
Pressure gauges and temperature sensors.
-
Appropriate personal protective equipment (PPE), including a full-face shield, heavy-duty gloves, and a corrosion-resistant lab coat. The entire experiment must be conducted in a well-ventilated fume hood or a glovebox.
-
Synthesis Procedure
-
Reactor Preparation: The reaction vessel must be scrupulously cleaned, dried, and passivated. Passivation involves treating the metal surfaces with a low concentration of a fluorinating agent to form a protective metal fluoride layer.
-
Charging the Reactor: A stoichiometric excess of finely powdered and dried sodium chlorate is placed into the reaction vessel.
-
Reaction Initiation: Chlorine trifluoride is slowly introduced into the reaction vessel. The reaction is exothermic and should be carefully controlled. If introducing liquid ClF₃, it should be added dropwise to the sodium chlorate. If using gaseous ClF₃, its flow rate should be carefully monitored. The reaction is typically run at or slightly below room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure changes within the reaction vessel. The production of gaseous products will lead to an increase in pressure.
-
Product Collection: The gaseous products (ClO₂F, Cl₂, O₂) are continuously removed from the reaction vessel and passed through a series of cold traps.
Purification by Vacuum Fractionation
The product mixture is purified using vacuum fractionation, which separates the components based on their different boiling points.
-
Trap Series: A series of cold traps maintained at progressively lower temperatures is used.
-
Trap 1 (e.g., -78 °C, dry ice/acetone bath): This trap will condense the this compound (b.p. -6 °C) and any unreacted chlorine trifluoride (b.p. 11.75 °C). Chlorine (b.p. -34.04 °C) will also be trapped.
-
Trap 2 (e.g., -196 °C, liquid nitrogen bath): This trap will condense the lower boiling point byproduct, oxygen (b.p. -183.0 °C).
-
-
Fractional Distillation: The contents of the first trap are then subjected to a slow, controlled warming under vacuum. The components will vaporize according to their boiling points, allowing for their separation and collection in different traps.
-
Chlorine will be the first to vaporize and can be collected in a separate trap cooled with liquid nitrogen.
-
This compound will then vaporize and can be collected in a clean trap cooled to a temperature just below its boiling point (e.g., -20 to -10 °C).
-
Any remaining unreacted chlorine trifluoride will be the last to vaporize.
-
Visualization of the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Purification Logic
Caption: Logic for the purification of this compound.
Safety Considerations
-
Extreme Reactivity: Chlorine trifluoride is a hypergolic and extremely powerful oxidizing and fluorinating agent. It reacts violently with most organic materials, water, and many metals. All equipment must be made of compatible materials and be scrupulously clean and dry.
-
Toxicity: Chlorine trifluoride and this compound are highly toxic and corrosive gases. Inhalation can cause severe respiratory damage. Skin contact with the liquids or condensed gases can cause severe chemical burns and frostbite.
-
Handling: All manipulations should be carried out in a high-quality fume hood or glovebox. A safety shower and eyewash station must be readily accessible. Appropriate PPE, including a face shield, heavy-duty gloves, and a lab coat made of a resistant material (e.g., neoprene or butyl rubber), is mandatory.
-
Emergency Preparedness: Personnel should be thoroughly trained in the hazards and emergency procedures for handling these chemicals. In case of a leak, the area should be evacuated immediately.
Conclusion
The synthesis of this compound from sodium chlorate and chlorine trifluoride offers a viable laboratory-scale production method. The reaction proceeds at ambient temperature with good yields. However, the extreme reactivity and toxicity of the reagents and product demand meticulous experimental planning, the use of appropriate materials, and stringent safety protocols. The detailed workflow and purification logic provided in this guide serve as a foundational resource for researchers venturing into this challenging but rewarding area of fluorine chemistry.
The Discovery and Synthesis of Chloryl Fluoride: A Technical Overview of Schmitz and Schumacher's 1942 Breakthrough
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and history of chloryl fluoride (B91410) (ClO₂F) by German chemists H. Schmitz and H. J. Schumacher in 1942. Their work, published in "Zeitschrift für anorganische und allgemeine Chemie," marked the first documented synthesis of this highly reactive inorganic compound. This document provides a comprehensive overview of their findings, including the physical properties of chloryl fluoride and the initial synthetic route, presented within the context of the available historical scientific literature.
Introduction to this compound
This compound (ClO₂F) is a colorless, highly reactive gas at standard conditions, first synthesized and characterized by Schmitz and Schumacher.[1][2] It is the acyl fluoride of chloric acid and is notable for the chlorine atom existing in the +5 oxidation state.[1] The molecule adopts a pyramidal geometry, a structure predicted by VSEPR theory.[2] Due to its extreme reactivity, particularly with metallic surfaces, its applications are limited, though it has found niche uses in specialized fluorination chemistry.[1]
Physical and Chemical Properties
Schmitz and Schumacher were the first to determine the fundamental physical properties of this compound. The following table summarizes the key quantitative data available for this compound, primarily from their initial characterization and subsequent studies.
| Property | Value | Reference |
| Molecular Formula | ClO₂F | [1][2] |
| Molar Mass | 86.45 g/mol | [2] |
| Appearance | Colorless gas | [1][2] |
| Boiling Point | -6 °C | [1][2] |
| Melting Point | -115 °C | [1][2] |
| Density (gas) | 3.534 g/L (at 0 °C and 1 atm) | [1] |
| Molecular Geometry | Pyramidal (C_s symmetry) | [1][2] |
The Original Synthesis by Schmitz and Schumacher (1942)
The pioneering synthesis of this compound was achieved through the direct fluorination of chlorine dioxide. While the full, detailed experimental protocol from the original 1942 publication by Schmitz and Schumacher is not readily accessible in contemporary databases, the abstract and secondary sources provide crucial insights into their methodology.
Reaction Conditions and Yield
The reaction was conducted under carefully controlled conditions to manage the high reactivity of the components. The key parameters are outlined below:
-
Reactants : Gaseous chlorine dioxide (ClO₂) and elemental fluorine (F₂).
-
Temperature : Approximately 0 °C.
-
Pressure :
-
Chlorine dioxide partial pressure: ~25 mm Hg or less.
-
Fluorine partial pressure: ~50 mm Hg.
-
An inert gas was added to achieve a total pressure of 1 atmosphere.
-
-
Yield : The original method yielded this compound with an approximate efficiency of 40%.[1]
Experimental Workflow
The general workflow for the synthesis of this compound as described by Schmitz and Schumacher can be visualized as a logical progression from reactants to the final product under specific conditions.
Caption: Generalized workflow for the synthesis of this compound by Schmitz and Schumacher (1942).
Disclaimer: The detailed experimental protocol, including the specific apparatus used and purification methods, from the original 1942 publication by H. Schmitz and H. J. Schumacher could not be accessed for this guide. The information presented is based on the abstract of their paper and secondary sources.
A More Convenient, Modern Synthesis
For comparative purposes, it is useful to note a more contemporary and efficient method for preparing this compound. This route involves the reaction of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃).[1][2]
Reaction: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF
This method proceeds at room temperature and offers a significantly higher yield, exceeding 70%.[1] The product is typically purified by vacuum fractionation, where the different components of the product mixture are separated based on their boiling points under reduced pressure.[2]
Historical Significance
The discovery of this compound by Schmitz and Schumacher was a significant contribution to the field of inorganic fluorine chemistry. Their work opened the door to further studies on the properties and reactivity of oxyfluoride compounds. Despite its challenging nature, the characterization of this compound provided valuable data that contributed to a deeper understanding of chemical bonding and molecular structure in highly electronegative systems. Their pioneering efforts laid the groundwork for the subsequent development of safer and more efficient synthetic methods for this and other related compounds.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Gaseous Chloryl Fluoride (ClO₂F)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloryl fluoride (B91410) (ClO₂F) is a highly reactive, colorless gas with significant implications in specialized chemical synthesis. This document provides an in-depth technical overview of the physical and chemical properties of gaseous ClO₂F, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. It consolidates available quantitative data into structured tables, outlines detailed experimental protocols for the determination of key properties, and presents visual diagrams of relevant chemical processes. Due to its extreme reactivity, handling and storage of ClO₂F require specialized procedures and equipment.
Physical Properties of Gaseous ClO₂F
Chloryl fluoride is a colorless gas at standard temperature and pressure.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Units |
| Molecular Formula | ClO₂F | - |
| Molecular Weight | 86.45 | g/mol |
| Boiling Point | -6 | °C |
| Melting Point | -115 | °C |
| Gas Density | 3.534 | g/L (at 0 °C and 1 atm) |
| Appearance | Colorless Gas | - |
Chemical Properties and Reactivity of Gaseous ClO₂F
Gaseous ClO₂F is characterized by its high reactivity, acting as a potent fluorinating and oxidizing agent. Its chemistry is dominated by the electrophilic nature of the chlorine and fluorine atoms.
Synthesis
This compound was first synthesized in 1942 by Schmitz and Schumacher through the fluorination of chlorine dioxide (ClO₂).[1] A more convenient laboratory-scale synthesis involves the reaction of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃).[1]
The balanced chemical equation for this reaction is:
6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF [1]
Hydrolysis
This compound reacts with water in a hydrolysis reaction to produce chloric acid (HClO₃) and hydrofluoric acid (HF).
ClO₂F + H₂O → HClO₃ + HF
This reaction is a key consideration in the handling and storage of ClO₂F, as exposure to moisture will lead to its decomposition and the formation of corrosive acids.
Fluorinating Agent
Similar to other chlorine fluorides, ClO₂F is a strong fluorinating agent. It can react with various metals and non-metals to introduce fluorine atoms. For instance, it is expected to react with metal oxides to form metal fluorides, molecular chlorine, and oxygen.
Experimental Protocols
Synthesis of this compound
The synthesis of ClO₂F from sodium chlorate and chlorine trifluoride requires a specialized apparatus designed for handling highly reactive and corrosive gases.
Materials:
-
Dry sodium chlorate (NaClO₃)
-
Chlorine trifluoride (ClF₃)
-
A reaction vessel made of a passivated metal (e.g., Monel or nickel)
-
A vacuum line for purification
-
Cold traps (liquid nitrogen)
Procedure:
-
The reaction vessel is loaded with dry sodium chlorate under an inert atmosphere (e.g., dry nitrogen or argon).
-
The vessel is evacuated and cooled.
-
Chlorine trifluoride is slowly introduced into the reaction vessel. The reaction is highly exothermic and should be carefully controlled.
-
The gaseous products (ClO₂F, Cl₂, O₂) are passed through a series of cold traps to separate them based on their boiling points. ClO₂F (boiling point: -6 °C) can be separated from Cl₂ (boiling point: -34.6 °C) and O₂ (boiling point: -183 °C) by fractional condensation.[1]
-
The purified ClO₂F is collected in a suitable container for storage or immediate use.
Determination of Boiling Point
The boiling point of ClO₂F can be determined using a micro-boiling point method or by distillation. Given its hazardous nature, a micro-scale setup is preferable to minimize the amount of substance handled.
Micro-Boiling Point Method (Thiele Tube):
-
A small amount of liquid ClO₂F is condensed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable heating fluid (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of ClO₂F.
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of ClO₂F is expected to show characteristic absorption bands corresponding to the Cl=O stretching, Cl-O stretching, and Cl-F stretching vibrations. The spectrum can be recorded using a gas cell with windows transparent to IR radiation (e.g., KBr or AgCl).
-
Raman Spectroscopy: Raman spectroscopy of gaseous ClO₂F would provide complementary information to IR spectroscopy, particularly for symmetric vibrations. A sample can be introduced into a quartz capillary and illuminated with a laser source.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy would be a valuable tool for characterizing ClO₂F. A single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the signal may exhibit broadening.
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of ClO₂F. The mass spectrum would show a molecular ion peak at m/z 86 and 88 (due to ³⁵Cl and ³⁷Cl isotopes) and fragment ions corresponding to the loss of fluorine and/or oxygen atoms.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Sodium Chlorate and Chlorine Trifluoride.
Hydrolysis of this compound
Caption: Hydrolysis reaction of this compound.
Safety and Handling
This compound is a highly toxic and reactive gas. It is a strong oxidizing agent and can react violently with organic materials and reducing agents. It is also corrosive, particularly in the presence of moisture, due to the formation of hydrofluoric and chloric acids. All work with ClO₂F should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Materials of construction for handling ClO₂F should be carefully selected; passivated metals like nickel or Monel are recommended.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of gaseous this compound. The presented data, experimental protocols, and visualizations are intended to be a valuable resource for scientists and researchers. The extreme reactivity and hazardous nature of ClO₂F necessitate careful handling and the use of specialized equipment. Further research into the reaction kinetics and synthetic applications of this compound could open new avenues in fluorine chemistry.
References
Determining the +5 Oxidation State of Chlorine in Chloryl Fluoride: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the +5 oxidation state of chlorine in the chloryl fluoride (B91410) (FClO₂) molecule. It covers the theoretical framework based on electronegativity, as well as the practical application of X-ray Photoelectron Spectroscopy (XPS) for experimental verification. Detailed experimental protocols, data presentation, and logical diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction to Oxidation States and Chloryl Fluoride
The oxidation state, or oxidation number, is a fundamental concept in chemistry that describes the degree of oxidation (loss of electrons) of an atom in a chemical compound.[1] It is the hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic.[1] this compound (FClO₂) is a chemical compound in which chlorine is bonded to two oxygen atoms and one fluorine atom.[2] Determining the oxidation state of chlorine in this molecule is crucial for understanding its chemical properties and reactivity.
Theoretical Determination of Chlorine's Oxidation State in FClO₂
The oxidation state of an atom in a molecule can be determined by a set of rules based on the electronegativity of the elements involved.[3][4] Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.[5] The more electronegative element in a bond is assigned a negative oxidation state, while the less electronegative element is assigned a positive one.[3]
In the FClO₂ molecule, the electronegativity values on the Pauling scale are as follows:
Based on these values, fluorine is the most electronegative element, followed by oxygen, and then chlorine. The rules for assigning oxidation states are applied as follows:
-
The sum of the oxidation states of all atoms in a neutral compound is zero.[3]
-
Fluorine, being the most electronegative element, is always assigned an oxidation state of -1 in its compounds.[4]
-
Oxygen is typically assigned an oxidation state of -2, except in peroxides or when bonded to a more electronegative element like fluorine.[4] In FClO₂, oxygen is bonded to the less electronegative chlorine, so its oxidation state is -2.
Let 'x' be the oxidation state of chlorine. Applying the rules to FClO₂:
(Oxidation state of F) + (Oxidation state of Cl) + 2 * (Oxidation state of O) = 0 (-1) + (x) + 2 * (-2) = 0 -1 + x - 4 = 0 x - 5 = 0 x = +5
Thus, the theoretically determined oxidation state of chlorine in this compound is +5.
Experimental Determination using X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements within a material.[8][9][10]
Principle of XPS: The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons.[11] The binding energy of these photoelectrons is measured, which is the energy required to remove an electron from an atom.[11] Shifts in the binding energy, known as chemical shifts, are observed for atoms in different chemical environments and oxidation states.[8][11] A higher positive oxidation state generally leads to a higher binding energy for the core electrons.
For this compound, the binding energy of the chlorine (Cl 2p) core level would be measured. This value would then be compared to the binding energies of chlorine in reference compounds with known oxidation states (e.g., NaCl with Cl in -1 state, and other chlorine oxides and fluorides). A significant shift to a higher binding energy relative to elemental chlorine (oxidation state 0) would be indicative of a high positive oxidation state, such as +5.
Data Presentation
The quantitative data relevant to the determination of the oxidation state of chlorine in FClO₂ is summarized in the tables below.
Table 1: Electronegativity Values (Pauling Scale)
| Element | Symbol | Electronegativity |
| Fluorine | F | 3.98[6][7] |
| Oxygen | O | 3.44[6][7] |
| Chlorine | Cl | 3.16[6][7] |
Table 2: Hypothetical XPS Data for Chlorine Compounds
| Compound | Chlorine Oxidation State | Cl 2p Binding Energy (eV) |
| NaCl | -1 | ~198.7 |
| Cl₂ | 0 | ~200.0 |
| FClO₂ | +5 | Expected to be significantly higher than 200.0 eV |
| KClO₄ | +7 | ~208.3 |
Note: The binding energy values are illustrative and can vary based on the specific instrument and reference used.
Experimental Protocols
A generalized experimental protocol for determining the oxidation state of chlorine in this compound using XPS is as follows:
Objective: To determine the oxidation state of chlorine in FClO₂ by measuring the Cl 2p core-level binding energy.
Materials:
-
This compound (FClO₂) gas
-
XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source
-
Ultra-high vacuum (UHV) chamber
-
Sample holder capable of handling gaseous or condensed-phase samples
-
Reference compounds with known chlorine oxidation states (e.g., NaCl, solid Cl-containing polymers) for calibration
Procedure:
-
Sample Preparation:
-
For gaseous FClO₂, introduce the gas into a specialized gas cell within the UHV chamber at a controlled pressure.
-
Alternatively, condense a thin film of FClO₂ onto a cooled sample holder (cryogenic cooling).
-
-
Instrument Calibration:
-
Calibrate the energy scale of the spectrometer using a standard reference material, such as the Au 4f₇/₂ peak at 84.0 eV or the C 1s peak of adventitious carbon at 284.8 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the Cl 2p region to obtain a detailed spectrum of the chlorine core level.
-
Acquire high-resolution spectra of other elements present (F 1s, O 1s) for a comprehensive analysis.
-
-
Data Analysis:
-
Process the high-resolution Cl 2p spectrum to determine the binding energy of the peak. This may involve background subtraction and peak fitting.
-
Compare the measured Cl 2p binding energy of FClO₂ with the binding energies of the reference compounds.
-
The chemical shift to higher binding energy will correlate with a higher positive oxidation state.
-
-
Interpretation:
-
Based on the comparison with reference materials and established literature values, assign the oxidation state of chlorine in FClO₂. A binding energy significantly higher than that of elemental chlorine and consistent with other highly oxidized chlorine species will confirm the +5 oxidation state.
-
Visualization of the Logical Determination
The following diagram illustrates the logical workflow for the theoretical determination of the oxidation state of chlorine in this compound.
Caption: Logical flow for determining chlorine's oxidation state in FClO₂.
Conclusion
The +5 oxidation state of chlorine in this compound is determined through a combination of theoretical principles and experimental verification. The application of oxidation state rules based on electronegativity provides a clear theoretical assignment of +5. This is further substantiated by experimental techniques such as X-ray Photoelectron Spectroscopy, which can measure the chemical shifts in core-level binding energies, providing direct evidence of the electronic environment and oxidation state of the chlorine atom. This guide provides the foundational knowledge and protocols for such a determination, serving as a critical resource for chemical researchers.
References
- 1. Oxidation state - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Find Oxidation Number & Oxidation State | ChemTalk [chemistrytalk.org]
- 5. Electronegativity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. List of Elements in Order of Electronegativity χ [atomicnumber.net]
- 7. byjus.com [byjus.com]
- 8. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]
- 9. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 10. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]
Chloryl Fluoride: A Comprehensive Technical Review of its Thermodynamic Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloryl fluoride (B91410) (FClO₂), a highly reactive gas, represents a significant compound of interest within the field of halogen oxides. Its potent oxidizing capabilities and unique molecular structure make it a subject of investigation for various applications, although its inherent instability presents considerable handling challenges. This technical guide provides an in-depth overview of the thermodynamic properties and stability of chloryl fluoride, compiling available data to offer a comprehensive resource for researchers. The document details its physical characteristics, stability profile, and outlines key experimental protocols for its synthesis.
Thermodynamic Properties
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | FClO₂ | |
| Molecular Weight | 86.45 g/mol | |
| Boiling Point | -6 °C | |
| Melting Point | -115 °C | |
| Density (gas) | 3.534 g/L | |
| Enthalpy of Vaporization | 25.1 kJ/mol | |
| Enthalpy of Fusion | 5.8 kJ/mol |
Stability and Reactivity
This compound is a thermally unstable and highly reactive compound. It is known to be a strong oxidizing and fluorinating agent. Its reactivity is so high that it can react with many materials, including metals, and requires special handling procedures. The molecule has a pyramidal structure as predicted by VSEPR theory.
The stability of this compound is a critical consideration for its synthesis, storage, and application. It is prone to decomposition, and its reactions can be vigorous and, in some cases, explosive. It is reported to be indecently reactive and difficult to store as it can dissolve the protective metal fluoride coatings that are typically used for storing other reactive fluorine compounds like chlorine trifluoride.
Experimental Protocols
The synthesis of this compound is a challenging endeavor due to the hazardous nature of the reactants and the instability of the product. Two primary methods for its preparation have been reported in the literature.
Method 1: Fluorination of Chlorine Dioxide
This method was the first reported synthesis of this compound.
Reaction:
2 ClO₂ + F₂ → 2 FClO₂
Experimental Protocol:
-
Reactant Preparation: Gaseous chlorine dioxide (ClO₂) and fluorine (F₂) are required. Both gases must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
-
Apparatus: The reaction is typically carried out in a passivated metal (e.g., nickel or Monel) or a fluoropolymer (e.g., Teflon) vacuum line to prevent reaction with the apparatus. The system should be equipped with pressure gauges and flow meters to control the reactant stoichiometry.
-
Procedure:
-
The reaction vessel is evacuated and passivated with a low concentration of fluorine gas.
-
Chlorine dioxide and fluorine gas are introduced into the reaction vessel at controlled flow rates. The stoichiometry should be carefully monitored to be close to a 2:1 molar ratio of ClO₂ to F₂.
-
The reaction proceeds in the gas phase. The temperature and pressure conditions should be carefully controlled to optimize the yield and minimize the formation of byproducts.
-
-
Purification: The product, this compound, is separated from unreacted starting materials and byproducts by fractional condensation in a series of cold traps held at progressively lower temperatures.
Method 2: Reaction of Sodium Chlorate (B79027) with Chlorine Trifluoride
This method is considered a more convenient laboratory-scale synthesis.
Reaction:
6 NaClO₃ + 4 ClF₃ → 6 FClO₂ + 2 Cl₂ + 3 O₂ + 6 NaF
Experimental Protocol:
-
Reactant Preparation: Solid sodium chlorate (NaClO₃) and liquid chlorine trifluoride (ClF₃) are the reactants. Chlorine trifluoride is an extremely reactive and toxic substance and must be handled with extreme care in a specialized apparatus.
-
Apparatus: The reaction is performed in a passivated metal reactor (e.g., stainless steel or nickel) capable of withstanding the corrosive nature of the reactants and products. The reactor should be connected to a vacuum line for purification of the product.
-
Procedure:
-
The reactor is loaded with dry sodium chlorate powder.
-
The reactor is evacuated and cooled.
-
A stoichiometric amount of chlorine trifluoride is condensed into the reactor.
-
The reactor is allowed to warm to the reaction temperature, which needs to be carefully controlled to manage the reaction rate.
-
-
Purification: The gaseous products (FClO₂, Cl₂, O₂) are passed through a series of cold traps. This compound is selectively condensed at a temperature where chlorine and oxygen remain gaseous. Further purification can be achieved through vacuum distillation.
Visualizations
Caption: Logical relationship of FClO₂'s stability and reactivity.
Caption: A typical experimental workflow for the synthesis and characterization of FClO₂.
Chloryl Fluoride as a Lewis Acid in Adduct Formation: A Technical Guide
Abstract
Chloryl fluoride (B91410) (FClO2), a highly reactive inorganic compound, exhibits notable Lewis acidic properties, positioning it as a subject of interest in the study of non-covalent interactions and reaction mechanisms. This technical guide provides a comprehensive overview of the role of chloryl fluoride as a Lewis acid in the formation of adducts with various Lewis bases. While extensive experimental characterization of isolated FClO2 adducts is limited in publicly accessible literature, this document synthesizes established theoretical principles, data from related hypervalent halogen compounds, and spectroscopic data of this compound itself to present a detailed framework for its Lewis acidity. This guide includes postulated quantitative data on adduct properties, detailed potential experimental protocols for their synthesis and characterization, and visualizations of the underlying chemical principles and workflows.
Introduction to this compound
This compound is a colorless gas at standard conditions with a boiling point of -6 °C and a melting point of -115 °C.[1][2] The molecule possesses a pyramidal geometry with Cs symmetry.[1] Its reactivity is exceptionally high, particularly towards metallic surfaces.[1] The chlorine atom in FClO2 is in the +5 oxidation state, contributing to its electrophilic character and its ability to function as a Lewis acid.
Lewis Acidity of this compound
The Lewis acidity of this compound arises from the ability of the chlorine atom to accept electron density from a Lewis base. This interaction occurs through the chlorine atom, leading to the formation of a coordinate covalent bond and the subsequent formation of a stable adduct.[1] The adducts formed with Lewis bases such as amines and ethers are reported to have moderate stability, with dissociation constants in the range of 10⁻³ to 10⁻⁵ M.[1]
Adduct Formation and Characterization
The formation of an adduct between this compound and a Lewis base can be represented by the following equilibrium:
FClO₂ + L ⇌ FClO₂---L
Where L represents a Lewis base. The formation of the adduct results in changes to the geometric and vibrational properties of both the this compound and the Lewis base, which can be probed using spectroscopic and computational methods.
Postulated Quantitative Data for FClO₂ Adducts
Table 1: Postulated Geometric Parameters for the FClO₂---NH₃ Adduct
| Parameter | FClO₂ (Calculated) | FClO₂ in Adduct (Postulated) | Change |
| Cl-N Bond Length | N/A | ~2.5 Å | Formation of new bond |
| Cl-F Bond Length | ~1.68 Å | Slight elongation | +Δ |
| Cl-O Bond Length | ~1.42 Å | Slight elongation | +Δ |
| O-Cl-O Angle | ~115° | Slight decrease | -Δ |
| F-Cl-O Angle | ~102° | Slight decrease | -Δ |
Table 2: Key Vibrational Frequencies (cm⁻¹) for FClO₂ and Postulated Shifts in the FClO₂---NH₃ Adduct
| Vibrational Mode | FClO₂ (Experimental) | FClO₂ in Adduct (Postulated) | Shift (cm⁻¹) |
| Cl-O Symmetric Stretch | 1104 | Red-shifted | < 1104 |
| Cl-O Asymmetric Stretch | 1265 | Red-shifted | < 1265 |
| Cl-F Stretch | 627 | Red-shifted | < 627 |
| Cl-N Stretch | N/A | New band | ~200-300 |
Experimental Protocols
The high reactivity and instability of this compound and its potential adducts necessitate specialized experimental techniques for their study. Matrix isolation infrared spectroscopy is a powerful method for the in-situ synthesis and characterization of such species.
Matrix Isolation Infrared Spectroscopy Protocol
Objective: To synthesize and characterize the this compound-ammonia (FClO₂---NH₃) adduct by observing its vibrational spectrum in an inert matrix.
Materials:
-
This compound (FClO₂) gas
-
Ammonia (B1221849) (NH₃) gas
-
Argon (Ar) gas (matrix material)
-
Cryostat with a low-temperature window (e.g., CsI)
-
Fourier-Transform Infrared (FTIR) spectrometer
Methodology:
-
Preparation of Gas Mixtures: Prepare a gas mixture of FClO₂ in argon (e.g., 1:1000) and another mixture of NH₃ in argon (e.g., 1:1000) in separate gas handling lines.
-
Deposition: Cool the cryostat window to a temperature of approximately 10-15 K. Co-deposit the FClO₂/Ar and NH₃/Ar gas mixtures onto the cold window.
-
Annealing: Gently warm the matrix by a few Kelvin (e.g., to 20-25 K) to allow for diffusion of the trapped species and facilitate the formation of the FClO₂---NH₃ adduct.
-
Spectroscopic Measurement: Cool the matrix back to the initial deposition temperature and record the infrared spectrum using the FTIR spectrometer.
-
Data Analysis: Analyze the resulting spectrum for the appearance of new absorption bands corresponding to the vibrational modes of the FClO₂---NH₃ adduct and shifts in the vibrational bands of the parent molecules.
Visualizations
Lewis Acid-Base Adduct Formation
Caption: Diagram illustrating the formation of an adduct from this compound and a Lewis base.
Experimental Workflow for Matrix Isolation Spectroscopy
Caption: Workflow for the synthesis and characterization of a FClO₂ adduct via matrix isolation IR spectroscopy.
Theoretical Calculation Logical Flow
Caption: Logical flow for the theoretical investigation of a this compound adduct.
Conclusion
This compound serves as a compelling example of a hypervalent halogen compound exhibiting Lewis acidic behavior. While direct experimental elucidation of its adducts remains an area for further research, theoretical models and comparisons with related compounds provide a robust framework for understanding its interactions. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the unique properties of this reactive molecule. The continued exploration of this compound's Lewis acidity will undoubtedly contribute to a deeper understanding of halogen bonding and the chemistry of hypervalent compounds.
References
Spectroscopic Characterization of Chloryl Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Raman) for the characterization of chloryl fluoride (B91410) (FClO₂). It includes a detailed summary of vibrational frequencies, assignments, and experimental protocols essential for the accurate identification and analysis of this highly reactive compound.
Introduction to Chloryl Fluoride Spectroscopic Analysis
This compound (FClO₂) is a reactive inorganic compound of significant interest in various chemical fields. Its molecular structure and vibrational properties can be effectively elucidated using infrared (IR) and Raman spectroscopy. This guide synthesizes available spectroscopic data to provide a core resource for researchers. The molecule has a pyramidal structure belonging to the Cₛ point group, which predicts six fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.
Spectroscopic Data Summary
The vibrational frequencies of this compound have been determined through gas-phase infrared spectroscopy and liquid-phase Raman spectroscopy. The following table summarizes the fundamental vibrational frequencies and their assignments based on the work of Smith and co-workers.
| Vibrational Mode | Assignment | Gas-Phase IR Frequency (cm⁻¹) | Liquid-Phase Raman Frequency (cm⁻¹) |
| ν₁ | Cl-O Symmetric Stretch | 1104 | 1085 |
| ν₂ | Cl-F Stretch | 542 | 535 |
| ν₃ | OClO Bend (Scissoring) | 627 | 620 |
| ν₄ | ClO₂ Rock | 349 | 345 |
| ν₅ | Cl-O Asymmetric Stretch | 1265 | 1270 |
| ν₆ | ClO₂ Twist | 405 | 400 |
Experimental Protocols
The acquisition of high-quality spectroscopic data for this compound requires specific experimental conditions due to its reactivity and gaseous state at room temperature. Detailed methodologies for the key experiments are outlined below.
Gas-Phase Infrared (IR) Spectroscopy
Gas-phase IR spectroscopy is a primary method for observing the vibrational-rotational spectra of FClO₂.
Methodology:
-
Sample Preparation: this compound gas is introduced into a specialized gas cell. The pressure of the gas within the cell is a critical parameter and is typically maintained in the range of a few Torr to minimize pressure broadening effects and obtain well-resolved spectra.[1]
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed. The optical path length of the gas cell is an important consideration to ensure sufficient absorption for detection of weaker bands; path lengths of 10 cm or longer are common.
-
Data Acquisition: The spectrum is recorded over a typical mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric gases and the cell windows (typically made of materials like KBr or CsI).
-
Parameters:
-
Resolution: A spectral resolution of 1 cm⁻¹ or better is desirable to resolve the rotational fine structure.
-
Temperature: The experiment is typically conducted at room temperature.
-
Purging: The spectrometer bench should be purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.
-
Liquid-Phase Raman Spectroscopy
Raman spectroscopy of liquid FClO₂ provides complementary vibrational information to IR spectroscopy.
Methodology:
-
Sample Preparation: Gaseous this compound is condensed into a sealed capillary tube (e.g., a melting point capillary) by cooling with a suitable cryogen, such as liquid nitrogen. The analysis is performed on the resulting liquid sample.
-
Instrumentation: A Raman spectrometer equipped with a high-power laser source is used. The scattered light is collected at a 90° angle to the incident laser beam to minimize Rayleigh scattering.
-
Data Acquisition: The Raman spectrum is recorded, and polarization measurements are often performed to aid in the assignment of symmetric and asymmetric vibrational modes.
-
Parameters:
-
Laser Source: An argon ion laser is a common choice, with excitation wavelengths of 488.0 nm or 514.5 nm.[2] The laser power should be carefully optimized to avoid sample decomposition.
-
Spectrometer: A high-resolution spectrometer is required to resolve the Raman shifts accurately.
-
Temperature: The sample is maintained at a low temperature to keep it in the liquid state.
-
Matrix Isolation Infrared (IR) Spectroscopy
Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for the study of their vibrational spectra with minimal intermolecular interactions.
Methodology:
-
Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (e.g., argon or neon) is prepared with a high matrix-to-sample ratio (typically 1000:1 or greater). This mixture is then slowly deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (typically 4-20 K).
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum of the isolated FClO₂ molecules within the inert matrix.
-
Data Acquisition: The spectrum is recorded, and the narrow bandwidths of the absorption features allow for high-resolution analysis.
-
Parameters:
-
Matrix Gas: Argon and neon are commonly used inert matrices.
-
Deposition Temperature: The deposition is carried out at cryogenic temperatures, typically between 4 K and 20 K, to ensure the formation of a clear, rigid matrix.[3]
-
Annealing: In some cases, the matrix is annealed at a slightly higher temperature to allow for diffusion and the formation of dimers or other aggregates, which can also be studied spectroscopically.
-
Visualization of Experimental Workflow
The logical workflow for the spectroscopic characterization of this compound is depicted in the following diagram.
Caption: Workflow for FClO₂ Characterization.
References
An In-depth Technical Guide to Chloryl Fluoride: Chemical Identifiers, Properties, and Synthesis
For Researchers, Scientists, and Chemical Professionals
Chloryl fluoride (B91410) (ClO₂F) is a highly reactive inorganic compound that serves as a potent fluorinating and oxidizing agent. This guide provides a comprehensive overview of its chemical identifiers, key physical properties, and established synthesis protocols, presented in a clear and accessible format for technical audiences.
Chemical Identity and Properties
Chloryl fluoride is a colorless gas at standard conditions and is the acyl fluoride of chloric acid.[1][2] Its reactivity presents both unique opportunities for chemical synthesis and significant handling challenges.[2] The following table summarizes its key chemical identifiers and physical properties.
| Identifier Type | Value | Source |
| CAS Registry Number | 13637-83-7 | [1][3][4][5] |
| IUPAC Name | Chlorine dioxide fluoride | [1][2] |
| Other Names | Chloryl monofluoride, Chlorine(V) fluoride dioxide | [1][4] |
| Chemical Formula | ClO₂F | [1][3][5] |
| Molecular Weight | 86.45 g/mol | [1][5][6] |
| PubChem CID | 139523 | [1][3][4][7] |
| SMILES | O=Cl(=O)F | [1][2][6] |
| InChI | InChI=1S/ClFO2/c2-1(3)4 | [1][3][4][6] |
| InChIKey | YVRLYFHVJLYEHM-UHFFFAOYSA-N | [1][3][4][6] |
| Appearance | Colorless gas | [1][8] |
| Boiling Point | -6 °C | [1][2] |
| Melting Point | -115 °C | [1][2] |
| Molecular Geometry | Pyramidal | [1][2] |
Synthesis of this compound
The preparation of this compound can be achieved through several methods. The first reported synthesis in 1942 by Schmitz and Schumacher involved the direct fluorination of chlorine dioxide.[1][2] A more convenient and commonly used laboratory method involves the reaction of sodium chlorate (B79027) with chlorine trifluoride, which proceeds at room temperature.[1][2]
This method offers a more convenient route to this compound compared to the direct fluorination of chlorine dioxide.
Reactants:
-
Sodium chlorate (NaClO₃)
-
Chlorine trifluoride (ClF₃)
Overall Reaction: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF[1]
Procedure: The reaction is typically carried out in a suitable vacuum apparatus. The reactants are combined, and the volatile products, including this compound, are separated from the solid sodium fluoride and other gaseous byproducts (chlorine and oxygen) by vacuum fractionation. This involves selectively condensing the this compound at a low temperature to isolate it from the other components.[1]
The logical workflow for the synthesis and purification of this compound via this method is depicted in the diagram below.
This technical guide provides foundational information for researchers and scientists working with this compound. Due to its hazardous nature, all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound ((ClO2)F) | ClFO2 | CID 139523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound ((ClO2)F) | ClFO2 | CID 139523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ClO2F | 13637-83-7 [chemicalbook.com]
Chloryl Fluoride: A Preliminary Investigation into its High Reactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloryl fluoride (B91410) (FClO₂), a highly reactive and powerful oxidizing and fluorinating agent, holds significant potential in various chemical syntheses. This technical guide provides a preliminary investigation into the core aspects of its high reactivity. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this compound. This document summarizes key quantitative data, details experimental protocols for its synthesis, and outlines the fundamental reaction pathways. Due to its hazardous nature, stringent safety protocols are paramount and are emphasized throughout this guide.
Introduction
Chloryl fluoride is an interhalogen compound that has garnered interest due to its exceptional reactivity. Its ability to act as both a potent oxidizing and fluorinating agent makes it a versatile reagent in synthetic chemistry. However, this high reactivity also necessitates specialized handling procedures and a thorough understanding of its chemical behavior to ensure safe and effective utilization. This guide aims to provide a foundational understanding of the factors contributing to this compound's reactivity and to equip researchers with the necessary information for its preliminary investigation and potential application.
Physicochemical and Reactivity Data
The high reactivity of this compound can be attributed to its molecular structure and the nature of its chemical bonds. The presence of both highly electronegative fluorine and oxygen atoms bonded to a central chlorine atom results in a highly polarized molecule, making it susceptible to react with a wide range of substances.
| Property | Value | Reference |
| Thermodynamic Properties | ||
| Enthalpy of Vaporization | 25.1 kJ/mol | [1] |
| Enthalpy of Fusion | 5.8 kJ/mol | [1] |
| Kinetic Properties | ||
| Hydrolysis (second-order rate constant at 25 °C) | 2.3 × 10³ M⁻¹·s⁻¹ | [1] |
| Reaction with Hydrocarbons (Activation Energy) | 50-70 kJ/mol | [1] |
| Thermal Decomposition (Activation Energy) | 120 kJ/mol | [1] |
| Redox Properties | ||
| Standard Reduction Potential (ClO₂F/ClO₂) | +1.8 V (estimated) | [1] |
Synthesis of this compound
The synthesis of this compound requires careful execution in a controlled laboratory setting due to the hazardous nature of the reactants and products. Two primary methods for its preparation are outlined below.
Method 1: Fluorination of Chlorine Dioxide
This method involves the direct fluorination of chlorine dioxide.
Reaction: F₂ + 2ClO₂ → 2FClO₂
Experimental Protocol:
-
Apparatus: A vacuum-line apparatus constructed from materials resistant to fluorine and this compound (e.g., Monel, nickel, or passivated stainless steel) is essential. The reaction vessel should be cooled to low temperatures.
-
Reactants: High-purity fluorine gas and chlorine dioxide are required. Chlorine dioxide is unstable and should be handled with extreme caution.
-
Procedure:
-
The reaction vessel is evacuated and cooled to -78 °C using a dry ice/acetone bath.
-
Chlorine dioxide is condensed into the reaction vessel.
-
Fluorine gas is slowly introduced into the vessel while maintaining the low temperature. The reaction is highly exothermic and requires careful control of the fluorine addition rate.
-
The reaction mixture is allowed to warm slowly to room temperature.
-
-
Purification: The product, this compound, is separated from any unreacted starting materials and byproducts by fractional condensation. This involves passing the gaseous mixture through a series of cold traps held at successively lower temperatures to selectively condense the components based on their boiling points.
Method 2: Reaction of Sodium Chlorate (B79027) with Chlorine Trifluoride
This method is often preferred due to the relative ease of handling the starting materials compared to chlorine dioxide.[2]
Reaction: 6NaClO₃ + 4ClF₃ → 6FClO₂ + 6NaF + 2Cl₂ + 3O₂
Experimental Protocol:
-
Apparatus: A reaction vessel made of fluorine-resistant materials is required. The setup should allow for the controlled addition of chlorine trifluoride and the safe venting of gaseous byproducts.
-
Reactants: Dry sodium chlorate (NaClO₃) and chlorine trifluoride (ClF₃) are used. Chlorine trifluoride is an extremely reactive and corrosive substance.
-
Procedure:
-
Dry sodium chlorate is placed in the reaction vessel.
-
The vessel is evacuated to remove any moisture and air.
-
Chlorine trifluoride is carefully introduced into the vessel. The reaction proceeds at room temperature.
-
The gaseous products are passed through a series of traps to separate the this compound.
-
-
Purification: Purification is achieved through vacuum fractionation, similar to the method described above, to isolate the pure this compound.
Caption: Synthesis workflows for this compound.
High Reactivity and Reaction Mechanisms
This compound's high reactivity is demonstrated in its interactions with a variety of substances. It is a powerful oxidizing agent and readily participates in fluorination reactions.
Hydrolysis
This compound reacts rapidly with water in a hydrolysis reaction to produce chloric acid and hydrofluoric acid.[1]
Reaction: FClO₂ + 2H₂O → HClO₃ + HF
The reaction is believed to proceed through a nucleophilic attack by water on the chlorine atom.
Caption: Proposed pathway for the hydrolysis of this compound.
Reactions with Hydrocarbons
This compound reacts with hydrocarbons through radical mechanisms.[1] The initiation step likely involves the homolytic cleavage of the Cl-F bond, which has a lower bond dissociation energy compared to the Cl-O bonds.
General Mechanism:
-
Initiation: FClO₂ → •ClO₂ + •F
-
Propagation:
-
RH + •F → R• + HF
-
RH + •ClO₂ → R• + HClO₂
-
R• + FClO₂ → RF + •ClO₂
-
-
Termination: Combination of radical species.
Lewis Acid Behavior
This compound can act as a Lewis acid, forming adducts with Lewis bases such as amines and ethers.[1] The chlorine atom acts as the electron acceptor.
Reaction: FClO₂ + :B → [FClO₂-B] (where B is a Lewis base)
Safety and Handling
This compound and its precursors, particularly fluorine and chlorine trifluoride, are extremely hazardous materials. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): A full-face shield, heavy-duty gloves (e.g., neoprene or butyl rubber), and a lab coat are required. Work should be conducted in a well-ventilated fume hood.
-
Materials Compatibility: All apparatus must be constructed from materials resistant to fluorine and chlorine compounds, such as Monel, nickel, or passivated stainless steel. Glassware should be avoided as it can be etched by hydrofluoric acid, a potential byproduct.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible. Calcium gluconate gel should be available as a first aid treatment for hydrofluoric acid burns.
Caption: Key safety protocols for handling this compound.
Conclusion
This compound exhibits a high degree of reactivity, making it a powerful tool for specialized chemical transformations. A thorough understanding of its synthesis, reaction mechanisms, and, most importantly, its safe handling is crucial for any researcher considering its use. The information presented in this guide serves as a preliminary overview to aid in the initial investigation of this potent chemical agent. Further in-depth research into specific reaction kinetics and mechanisms is recommended for any proposed application.
References
Methodological & Application
Application Notes and Protocols: Chloryl Fluoride as a Selective Fluorinating Agent in Organic Synthesis
A comprehensive review of available literature and experimental data reveals a significant lack of specific, detailed applications for chloryl fluoride (B91410) (FClO₃) as a selective fluorinating agent in modern organic synthesis. While noted for its high reactivity, its practical use in controlled, selective fluorination reactions is not well-documented in publicly accessible scientific literature. This scarcity of information prevents the creation of detailed application notes and protocols with quantitative data as requested.
General Observations and Limitations
Chloryl fluoride is recognized as a powerful oxidizing and fluorinating agent.[1] However, its extreme reactivity appears to limit its utility in selective organic synthesis, where precise control over the reaction is paramount. The majority of research on electrophilic fluorination has shifted towards more manageable and selective reagents, such as perthis compound (FClO₂) in older literature and modern reagents like Selectfluor™ and various N-F compounds.[2][3][4][5][6][7][8][9]
Historical Context and Comparison with Perthis compound
Early studies in the mid-20th century explored the use of related chlorine oxyfluorides for the synthesis of fluorinated steroids, a class of compounds with significant pharmaceutical applications.[10][11][12][13] Notably, perthis compound found application in the fluorination of steroid enol acetates and enamides.[10][11] These reactions demonstrated the potential for electrophilic fluorination at activated carbon centers within complex molecules.
For instance, the reaction of perthis compound with testosterone (B1683101) enol diacetate was reported to yield 6α- and 6β-fluorotestosterone acetate, showcasing a degree of stereoselectivity.[10] Similarly, the fluorination of steroid enamides with perthis compound was also investigated.[11] However, even in these cases, side reactions such as chlorination were observed, highlighting the challenges in controlling the reactivity of such powerful reagents.[11]
Conclusion
Due to the lack of detailed experimental procedures, quantitative yield and selectivity data, and specific examples of its application in the selective fluorination of organic compounds, it is not currently possible to provide the requested comprehensive application notes and protocols for this compound. Researchers, scientists, and drug development professionals seeking to perform selective fluorination are advised to consult the extensive literature on more contemporary and well-documented reagents such as Selectfluor™ and other N-F fluorinating agents, for which a wealth of application data and established protocols exist.[2][3][4][5][6][7][8][9]
Visualization of a General Electrophilic Fluorination Workflow
While a specific workflow for this compound cannot be provided, a general logical workflow for electrophilic fluorination of an activated substrate, such as a steroid enol acetate, can be conceptualized. This serves as a hypothetical illustration of the steps that would be involved in such a synthesis.
Caption: General workflow for electrophilic fluorination of a steroid.
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. datapdf.com [datapdf.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine-Containing Steroids [ouci.dntb.gov.ua]
- 14. This compound - Wikipedia [en.wikipedia.org]
The Untamed Fluorinating Agent: Exploring the Specialized Chemistry of Chloryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Chloryl fluoride (B91410) (ClO₂F), a highly reactive and potent fluorinating agent, occupies a niche yet significant space in the landscape of specialized fluorination chemistry. While its application is less widespread than its more stable counterpart, perchloryl fluoride (ClO₃F), the unique reactivity of this compound presents distinct opportunities for the synthesis of complex fluorinated molecules, particularly in the realm of drug discovery and materials science. This document provides an overview of the known applications of this compound, details on its synthesis, and safety protocols for its handling.
Application Notes
This compound's high reactivity stems from the polarized Cl-F bond, rendering the fluorine atom highly electrophilic. This characteristic makes it a powerful agent for the fluorination of a variety of organic substrates. However, its utility is often tempered by its instability and tendency to participate in side reactions.
Key Applications:
-
Electrophilic Fluorination of Alkenes and Steroids: this compound has been investigated for the fluorination of electron-rich double bonds found in alkenes and steroid skeletons. The reaction typically proceeds via an electrophilic addition mechanism. While specific examples in the literature are scarce compared to perthis compound, the underlying principle involves the attack of the π-bond on the electrophilic fluorine of ClO₂F. The synthesis of fluorinated steroids is of particular interest in drug development, as the introduction of fluorine can significantly modulate the biological activity and metabolic stability of these molecules.
-
Fluorination of Aromatic Compounds: In the presence of a Lewis acid catalyst, this compound can be used for the electrophilic fluorination of aromatic rings. The Lewis acid enhances the electrophilicity of the fluorine atom, facilitating the attack by the aromatic system. This method provides a route to aryl fluorides, which are important structural motifs in many pharmaceuticals and agrochemicals.
-
Specialized Inorganic Synthesis: this compound also finds use in inorganic chemistry for the synthesis of other reactive fluorine-containing compounds.
Due to the limited publicly available data on specific reaction yields and conditions for this compound, a comprehensive quantitative comparison table is not feasible at this time. Researchers are encouraged to perform small-scale test reactions to determine optimal conditions for their specific substrates.
Experimental Protocols
Note: this compound is a highly reactive and hazardous gas. These protocols should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
This compound can be prepared through the fluorination of chlorine dioxide or by the reaction of sodium chlorate (B79027) with chlorine trifluoride.[1]
Method 1: Fluorination of Chlorine Dioxide
This method involves the direct fluorination of chlorine dioxide.
-
Materials: Chlorine dioxide (ClO₂), Fluorine gas (F₂)
-
Procedure:
-
In a specialized, passivated reaction vessel cooled to low temperatures (typically below -50 °C), introduce a stream of diluted chlorine dioxide gas.
-
Slowly introduce a stream of diluted fluorine gas into the reaction vessel with vigorous stirring.
-
The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions.
-
The product, this compound, is a gas at room temperature and can be collected in a cold trap.
-
Method 2: Reaction of Sodium Chlorate with Chlorine Trifluoride
This method is often considered more convenient for laboratory-scale synthesis.[1]
-
Materials: Sodium chlorate (NaClO₃), Chlorine trifluoride (ClF₃)
-
Procedure:
-
In a passivated reactor, carefully add sodium chlorate.
-
Slowly introduce chlorine trifluoride into the reactor. The reaction proceeds at room temperature.
-
The reaction produces this compound along with other byproducts.
-
The this compound can be purified by fractional condensation.
-
General Protocol for Electrophilic Fluorination of an Alkene
This protocol provides a general guideline for the fluorination of an alkene using this compound. Substrate-specific optimization is required.
-
Materials: Alkene substrate, this compound (gas), Inert solvent (e.g., CCl₄, Freon-113), Dry ice/acetone bath.
-
Procedure:
-
Dissolve the alkene substrate in a dry, inert solvent in a three-necked flask equipped with a gas inlet, a stirrer, and a low-temperature thermometer.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly bubble a stream of gaseous this compound through the stirred solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted this compound.
-
Quench the reaction by the slow addition of a reducing agent (e.g., a dilute solution of sodium bisulfite).
-
Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and purification of the fluorinated product.
-
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual pathways for the synthesis and application of this compound.
Caption: Synthesis pathways for this compound.
Caption: General workflow for alkene fluorination.
Safety and Handling
This compound is a toxic and highly reactive gas that can act as a strong oxidizing agent. It is crucial to handle this chemical with extreme caution in a well-maintained chemical fume hood.
-
Toxicity: this compound is toxic upon inhalation, and exposure can cause severe irritation to the respiratory tract.
-
Reactivity: It can react violently with reducing agents, organic materials, and even some metals. It is reported to be highly reactive and difficult to store.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. In some cases, a specialized respirator may be necessary.
-
Storage: Store in a cool, dry, well-ventilated area in a passivated and compatible container. Due to its reactivity, long-term storage is not recommended.
The information provided herein is intended for experienced researchers and should be supplemented with a thorough review of the available literature and safety data sheets before any experimental work is undertaken. The extreme reactivity of this compound necessitates a cautious and well-planned approach to its use in the laboratory.
References
Application Notes and Protocols: Chloryl Fluoride (ClO₂F) as a High-Energy Rocket Propellant Oxidizer
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of chloryl fluoride (B91410) (ClO₂F), a highly energetic compound with theoretical potential as a high-energy rocket propellant oxidizer. Due to its extreme reactivity and inherent instability, its practical application has been limited. These notes compile available data on its properties, synthesis, and handling protocols, drawing comparisons with related halogen fluorides. The significant challenges and stringent safety measures required for its use are emphasized.
Introduction to Chloryl Fluoride (ClO₂F)
This compound (ClO₂F) is an interhalogen compound that has been investigated for its potential as a high-energy oxidizer in rocket propellant systems.[1] It is a colorless gas at standard conditions, notable for its extreme reactivity, which surpasses that of many other potent oxidizers.[1] The chlorine atom in ClO₂F is in the +5 oxidation state, contributing to its powerful oxidizing capabilities.[1]
The primary allure of this compound in propellant research lies in its high density and the potential for high specific impulse (Isp). However, its practical application has been severely hindered by its hazardous nature. As noted by the esteemed rocket fuel chemist John Drury Clark in his seminal work, Ignition!, this compound is "indecently reactive, and the hardest to keep of all the CI-O-F compounds, since it apparently dissolves the protective metal fluoride coatings that make the storage of ClF₃ comparatively simple." This reactivity poses significant materials compatibility and handling challenges.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing storage and handling systems.
Table 1: Physical and Chemical Properties of this compound (ClO₂F)
| Property | Value | Reference |
| Molecular Formula | ClO₂F | [2] |
| Molecular Weight | 86.45 g/mol | [2] |
| Appearance | Colorless gas | [2] |
| Boiling Point | -6 °C | [2] |
| Melting Point | -115 °C | [2] |
| Density (gas, 0 °C, 1 atm) | 3.534 g/L | [1] |
| Standard Enthalpy of Formation (ΔfH°gas) of ClO₂F⁻ Anion | -255.2 kJ/mol | [3] |
| Thermal Decomposition | Commences above 200 °C | [1] |
Performance as a Rocket Propellant Oxidizer
While this compound's potential as a high-energy oxidizer is recognized, specific performance data, such as its theoretical specific impulse (Isp) with various fuels, is not widely published. This is likely due to the extreme difficulty and danger associated with experimental testing. However, a qualitative comparison with other halogen-based oxidizers can be made based on its chemical composition and the known performance of similar compounds.
Table 2: Qualitative Comparison of High-Energy Oxidizers
| Oxidizer | Formula | State at STP | Key Characteristics |
| This compound | ClO₂F | Gas | Extremely reactive; dissolves protective fluoride layers. |
| Chlorine Trifluoride | ClF₃ | Gas | Hypergolic with most fuels; extremely reactive.[4][5] |
| Perthis compound | ClO₃F | Gas | More stable than ClO₂F, but lower performance.[6] |
| Nitrogen Tetroxide | N₂O₄ | Liquid | Storable, widely used, but lower performance than fluorine compounds. |
| Liquid Oxygen (LOX) | O₂ | Cryogenic Liquid | High performance, but requires cryogenic storage. |
Synthesis Protocols
The synthesis of this compound is a hazardous process that should only be undertaken by experienced personnel in a properly equipped facility. Two primary methods are documented in the literature.
Fluorination of Chlorine Dioxide
This method involves the direct fluorination of chlorine dioxide.
-
Reaction: 2ClO₂ + F₂ → 2ClO₂F
-
Protocol:
-
Chlorine dioxide (ClO₂) gas is passed through a cooled reactor.
-
A stoichiometric amount of fluorine (F₂) gas, diluted with an inert gas such as nitrogen, is introduced into the reactor.
-
The reaction is typically carried out at low temperatures to control the reaction rate and prevent explosive decomposition.
-
The resulting this compound is purified by fractional distillation.
-
Reaction of Sodium Chlorate (B79027) with Chlorine Trifluoride
This method is often preferred due to its higher yield and avoidance of handling elemental fluorine directly in the primary reaction, although it requires the handling of the highly reactive chlorine trifluoride.
-
Reaction: 6NaClO₃ + 4ClF₃ → 6ClO₂F + 2Cl₂ + 3O₂ + 6NaF
-
Protocol:
-
Solid sodium chlorate (NaClO₃) is placed in a reaction vessel constructed of a compatible material (e.g., Monel or nickel).
-
Chlorine trifluoride (ClF₃) vapor is slowly introduced into the vessel.
-
The reaction proceeds at room temperature, but careful control of the ClF₃ flow rate is necessary to manage the exothermic reaction.
-
The gaseous products (ClO₂F, Cl₂, O₂) are passed through a series of cold traps to separate the this compound by condensation.
-
Handling and Safety Protocols
The extreme reactivity of this compound necessitates stringent safety protocols. The following guidelines are based on best practices for handling highly reactive fluorine compounds.
Materials Compatibility
-
Metals: Monel, nickel, and some stainless steels that form a passivating fluoride layer are generally recommended for handling fluorine compounds.[5] However, as noted by Clark, ClO₂F may dissolve this protective layer, making material selection exceptionally critical and requiring frequent inspection.
-
Polymers: Polytetrafluoroethylene (PTFE) and other highly fluorinated polymers may be used for seals and gaskets, but their compatibility must be rigorously tested under operational conditions.
-
Glass: Glassware is not suitable for handling this compound as it will be readily attacked.
Personal Protective Equipment (PPE)
A full complement of specialized PPE is mandatory when working with this compound:
-
Body: A full-body suit made of a compatible, fire-resistant material.
-
Hands: Heavy-duty, chemical-resistant gloves rated for fluorine compounds.
-
Eyes and Face: A full-face shield and chemical splash goggles.
-
Respiratory: A self-contained breathing apparatus (SCBA) is essential, as ClO₂F is highly toxic and corrosive to the respiratory tract.
Handling Procedures
-
Inert Atmosphere: All operations should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) within a high-integrity glovebox or a specially designed and ventilated fume hood.
-
Passivation: All equipment must be scrupulously cleaned and then passivated with a less reactive fluorine compound (e.g., dilute fluorine gas) to form a protective fluoride layer before the introduction of this compound.
-
Leak Detection: A robust leak detection system is critical. This may include the use of ammonia (B1221849) vapor, which will react with leaking fluorine compounds to produce a visible white smoke (ammonium fluoride).
-
Emergency Preparedness: An emergency response plan must be in place, including access to a safety shower, eyewash station, and appropriate first aid supplies for fluoride exposure (e.g., calcium gluconate gel). All personnel must be thoroughly trained in these emergency procedures.
Conclusion
This compound represents a tantalizing but formidable challenge in the field of high-energy propellants. Its theoretical performance is offset by its extreme reactivity and the significant engineering and safety hurdles that must be overcome for its practical use. Further research into materials compatibility and handling techniques is essential before this compound can be considered a viable rocket propellant oxidizer. The information presented in these notes is intended to provide a foundation for such research, emphasizing a cautious and safety-first approach.
References
Application Notes and Protocols: Laboratory-Scale Synthesis and Vacuum Fractionation Purification of Chloryl Fluoride (ClO₂F)
Disclaimer: The synthesis described herein involves extremely hazardous materials that are highly reactive, corrosive, and toxic. Chloryl fluoride (B91410) (ClO₂F) and its precursor, chlorine trifluoride (ClF₃), can react explosively with water and organic materials and can ignite many non-flammable materials.[1][2][3][4] These procedures should only be performed by highly trained professionals in a specialized laboratory equipped with appropriate safety measures, including a high-performance fume hood, emergency showers, eyewash stations, and continuous air monitoring. The use of appropriate personal protective equipment (PPE) is mandatory.
Introduction
Chloryl fluoride (ClO₂F) is a colorless, highly reactive gas with the chlorine atom in the +5 oxidation state.[5] First synthesized in 1942 by Schmitz and Schumacher through the fluorination of chlorine dioxide, it is more conveniently prepared via the reaction of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃).[1][6] Due to its extreme reactivity, which includes the ability to dissolve protective metal fluoride layers, its applications are limited but find use in specialized fluorination chemistry.[1][5]
This document provides a detailed protocol for the laboratory-scale synthesis of ClO₂F and its subsequent purification from reaction byproducts using vacuum fractionation.
Physical and Chemical Properties
A summary of the physical and chemical properties of the primary compounds involved in this synthesis is provided below.
| Property | This compound (ClO₂F) | Chlorine Trifluoride (ClF₃) | Chlorine (Cl₂) | Oxygen (O₂) |
| Formula | ClO₂F | ClF₃ | Cl₂ | O₂ |
| Molar Mass | 86.45 g/mol [1][6] | 92.45 g/mol [7] | 70.90 g/mol | 32.00 g/mol |
| Appearance | Colorless Gas[1] | Pale green liquid / Colorless gas[8] | Greenish-yellow gas | Colorless gas |
| Boiling Point | -6 °C[1][6] | 11.75 °C[7] | -34.6 °C | -183.0 °C |
| Melting Point | -115 °C[1][6] | -76.34 °C[7] | -101.5 °C | -218.8 °C |
| Density (gas) | 3.534 g/L[1][6] | 3.79 g/L | 3.2 g/L | 1.429 g/L |
Health and Safety Precautions
Extreme Hazard Warning: Chlorine trifluoride (ClF₃) is a primary reactant and is among the most reactive chemical compounds known. It is a powerful oxidizer that can ignite materials like asbestos, sand, and glass.[4] It reacts explosively with water and organic compounds.[3][9] Exposure can cause severe chemical burns, lung damage, and death.[2][3] ClO₂F is also highly reactive and corrosive.[1]
-
Engineering Controls: All work must be conducted in a vacuum line apparatus constructed from passivated nickel, Monel, or stainless steel. The apparatus must be housed within a high-performance, explosion-proof fume hood. An inert gas supply (e.g., dry nitrogen or argon) is required for purging.
-
Personal Protective Equipment (PPE):
-
Body: A full-body, chemical-resistant suit (e.g., PVC protective suit) is required.[2]
-
Hands: Neoprene or other suitable chemical-resistant gloves must be worn.[2]
-
Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.[2]
-
Respiratory: A self-contained breathing apparatus (SCBA) or a supplied-air respirator is essential.[2] Standard air-purifying respirators are not sufficient.
-
-
Emergency Procedures:
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of ClO₂F from sodium chlorate and chlorine trifluoride. The overall reaction is as follows:
6 NaClO₃ (s) + 4 ClF₃ (g) → 6 ClO₂F (g) + 2 Cl₂ (g) + 3 O₂ (g) + 6 NaF (s)[1][6]
Apparatus
-
A vacuum manifold constructed of passivated stainless steel or nickel.
-
A nickel or Monel reaction vessel (500 mL capacity suggested) with a compatible valve.[10]
-
A calibrated Pyrex tube for measuring ClF₃.[10]
-
A series of U-traps for purification.
-
Pressure transducers (e.g., capacitance manometers) for monitoring the vacuum line.
-
Dewar flasks for cold traps (e.g., dry ice/acetone, liquid nitrogen).
Reagents
-
Sodium Chlorate (NaClO₃), anhydrous, finely powdered.
-
Chlorine Trifluoride (ClF₃).
-
Dry Ice and Acetone (or Isopropanol) for a -78 °C cold bath.
-
Liquid Nitrogen for a -196 °C cold bath.
Procedure
-
System Preparation:
-
Place a known quantity of finely powdered, anhydrous NaClO₃ into the nickel reaction vessel in an inert atmosphere (glove bag or glove box).
-
Assemble the reaction vessel onto the vacuum line.
-
Evacuate the entire system (to < 10⁻³ Torr) and check for leaks.
-
Passivation: Before first use, the interior surfaces of the metal apparatus must be passivated. This is typically done by introducing a small amount of ClF₃ gas into the evacuated system and allowing it to react with the metal surface to form a protective metal fluoride layer. This process should be performed with extreme caution by experienced personnel.
-
-
Reactant Introduction:
-
Cool the reaction vessel containing NaClO₃ with liquid nitrogen (-196 °C).
-
Carefully condense a stoichiometric amount of ClF₃ from its storage cylinder into the reaction vessel. The amount can be determined by the pressure-volume-temperature (PVT) method using a calibrated volume on the vacuum line.
-
-
Reaction:
-
Close the valve to the reaction vessel, isolating it from the vacuum line.
-
Remove the liquid nitrogen Dewar and allow the vessel to slowly warm to room temperature behind a blast shield.
-
Gently heat the reaction vessel to the required temperature (specific temperatures are not well-documented in open literature, but gentle heating is often required to initiate such reactions). The reaction progress can be monitored by observing the pressure change inside the vessel.
-
Experimental Protocol: Purification by Vacuum Fractionation
Purification is achieved by passing the crude gaseous product mixture through a series of cold traps, each held at a specific temperature to selectively condense the components based on their boiling points.[1][6][11]
Procedure
-
Initial Trapping:
-
Connect the outlet of the reaction vessel to a series of two U-traps.
-
Submerge the first U-trap in a dry ice/acetone bath (-78 °C).
-
Submerge the second U-trap in a liquid nitrogen bath (-196 °C).
-
Slowly open the valve of the reaction vessel to allow the gaseous products to flow through the traps.
-
Trap 1 (-78 °C): This trap will condense ClO₂F (b.p. -6 °C), Cl₂ (b.p. -34.6 °C), and any unreacted ClF₃ (b.p. 11.75 °C).
-
Trap 2 (-196 °C): This trap will condense the highly volatile oxygen (O₂, b.p. -183.0 °C) and act as a safety trap for any other volatile species.
-
-
Fractional Distillation:
-
Isolate the first U-trap (-78 °C) containing the condensed mixture of chlorofluorides and chlorine.
-
Replace the collection traps with a new, clean set of evacuated U-traps.
-
Remove the -78 °C bath from the trap containing the condensate and replace it with a bath at approximately -50 °C to -60 °C. This temperature is below the boiling point of Cl₂ but will allow ClO₂F to have significant vapor pressure.
-
Cool the new collection trap with a dry ice/acetone bath (-78 °C).
-
The ClO₂F will distill from the warmer trap and condense in the colder (-78 °C) trap, leaving behind the less volatile Cl₂ and ClF₃.
-
Purity can be checked by infrared spectroscopy or by measuring the vapor pressure of the final product at a known temperature.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chlorine Trifluoride - Chemwatch [chemwatch.net]
- 3. nj.gov [nj.gov]
- 4. quora.com [quora.com]
- 5. webqc.org [webqc.org]
- 6. assignmentpoint.com [assignmentpoint.com]
- 7. byjus.com [byjus.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. CHLORINE TRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Gas-Phase Reactions with Chloryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting gas-phase reactions using chloryl fluoride (B91410) (FClO₂). Given its extreme reactivity and hazardous nature, all procedures involving this compound must be performed with rigorous safety precautions and specialized equipment.
Introduction to Chloryl Fluoride (FClO₂)
This compound is a colorless, highly reactive gas with a boiling point of -6 °C.[1] It is the acyl fluoride of chloric acid and is often encountered as a byproduct in reactions involving chlorine fluorides and oxygen sources.[1][2] Its potent reactivity makes it a subject of interest for specialized fluorination and oxidation reactions in the gas phase. However, its handling is notoriously difficult; rocket fuel chemist John Drury Clark noted that FClO₂ is "indecently reactive, and the hardest to keep of all the CI-O-F compounds," as it can dissolve the protective metal fluoride coatings that typically allow for the storage of related compounds like chlorine trifluoride (ClF₃).[1]
Critical Safety Protocols
The primary hazards associated with this compound are its extreme reactivity, toxicity, and corrosiveness. It can react violently with water, organic materials, and many metals.[3][4][5] A comprehensive, multi-layered approach to safety is mandatory.
Engineering Controls
-
Fume Hood/Gas Cabinet: All work must be conducted in a high-performance chemical fume hood or a dedicated, ventilated gas cabinet.[6]
-
Ventilation: The laboratory must be equipped with a robust ventilation system capable of providing a minimum of 8-12 air changes per hour.[6]
-
Gas Monitoring: An automated leak detection system with audible and visual alarms is essential. Sensors should be placed in the fume hood, gas cabinet, and the general laboratory area.
-
Emergency Shutdown: The experimental setup should include an emergency shutdown system to stop the flow of all reactive gases.
-
Scrubber System: The exhaust from the reaction setup must be directed through a suitable scrubber system to neutralize unreacted FClO₂ and any hazardous byproducts before venting.
Personal Protective Equipment (PPE)
A full ensemble of specialized PPE is required when working with this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[7]
-
Skin Protection: A flame-resistant lab coat is required.[6] Wear neoprene or other fluorine-resistant gloves over a base layer of nitrile gloves.[6][8] Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[6]
-
Respiratory Protection: For any potential exposure, a full-facepiece, supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[7][8][9] Personnel must be properly trained and fit-tested for their use.
Emergency Procedures
-
Leak: In case of a leak, evacuate the area immediately. Only personnel trained and equipped with SCBA should attempt to address the source of the leak.[7]
-
Exposure:
-
Inhalation: Move the victim to fresh air immediately and seek urgent medical attention. Respiratory support may be required.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.
-
Experimental Setup for Gas-Phase Reactions
The extreme reactivity of FClO₂ necessitates an experimental setup constructed from compatible and properly prepared materials.
Materials and Construction
-
Tubing and Fittings: All wetted parts of the gas handling system, including tubing, valves, and mass flow controllers, should be constructed from Monel or passivated stainless steel.[6][10]
-
Reaction Vessel: The reactor can be a simple tube furnace or a specialized chamber, also made of Monel or passivated stainless steel. Quartz reactors are not suitable as FClO₂ can react with silica.
-
Seals and Gaskets: Polytetrafluoroethylene (PTFE) is the recommended non-metallic material for seals and gaskets.[6][10]
-
Passivation: Before introducing FClO₂, the entire system must be "passivated." This involves exposing the system to a dilute, less reactive fluorinating agent (e.g., dilute F₂ in N₂) to form a protective metal fluoride layer on all internal surfaces.[10]
Core Components
-
Gas Sources: Cylinders of FClO₂ (if available) or reactants for its in-situ synthesis, substrate vapor, and inert purge gas (e.g., Nitrogen, Argon).
-
Pressure Regulators: Two-stage regulators designed for corrosive gases.
-
Mass Flow Controllers (MFCs): To precisely control the flow rate of each gaseous reactant.
-
Reaction Chamber: A heated or cooled reactor where the gases mix and react. Temperature and pressure within the reactor must be carefully monitored and controlled.
-
Pressure Transducers: To monitor the pressure throughout the system.
-
Analytical Instrumentation: In-line analytical tools such as an FTIR spectrometer or a mass spectrometer to monitor reaction progress.[11][12]
-
Vacuum Pump & Cold Trap: For evacuating the system and collecting condensable products.
-
Scrubber: To neutralize exhaust gases.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This compound can be prepared by the fluorination of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃).[1] This procedure is extremely hazardous and should only be attempted by experienced chemists with appropriate facilities.
Materials:
-
Sodium chlorate (NaClO₃), anhydrous
-
Chlorine trifluoride (ClF₃)
-
Monel or stainless steel reaction vessel
-
Vacuum line with cold traps
Procedure:
-
Place anhydrous NaClO₃ in the reaction vessel.
-
Evacuate the reaction vessel and the attached vacuum line.
-
Cool a series of collection traps on the vacuum line to appropriate temperatures (e.g., -78 °C, -120 °C, -196 °C) for fractional condensation.
-
Slowly introduce gaseous ClF₃ into the reaction vessel containing NaClO₃. The reaction is: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF[1]
-
The gaseous products (FClO₂, Cl₂, O₂) are passed through the cold traps.
-
This compound (B.P. -6 °C) will condense in a trap held at a temperature significantly below its boiling point (e.g., -78 °C or -120 °C), while O₂ (B.P. -183 °C) and Cl₂ (B.P. -34 °C) can be separated based on their different volatilities.
-
Purification is achieved through careful vacuum fractionation, selectively condensing the FClO₂ apart from other products.[1]
Protocol 2: General Procedure for a Gas-Phase Reaction
This protocol outlines a general method for reacting gaseous FClO₂ with a volatile substrate.
Procedure:
-
System Preparation:
-
Assemble the reaction system as shown in Diagram 2 within a fume hood.[6]
-
Thoroughly leak-test the entire system with an inert gas (e.g., Helium or Nitrogen).
-
If the system is new or has been exposed to air, perform the passivation procedure as described in section 3.1.
-
Evacuate the entire system using the vacuum pump.
-
-
Reactant Introduction:
-
Set the reaction chamber to the desired temperature and pressure.
-
Using the calibrated MFCs, introduce the volatile substrate and a diluent inert gas into the reactor. Allow the flow to stabilize.
-
Begin flowing FClO₂ into the reactor at a low, controlled rate via its dedicated MFC.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction mixture using an in-situ analytical technique.
-
FTIR Spectroscopy: Monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the products.[12][13][14]
-
Mass Spectrometry: Sample the gas stream from the reactor outlet to identify the mass-to-charge ratio of products and unreacted starting materials.[11][15]
-
-
Product Collection & Shutdown:
-
Once the reaction has reached completion or the desired conversion, stop the flow of FClO₂ and the substrate.
-
Collect condensable products in a cold trap cooled with liquid nitrogen or another suitable coolant.
-
Thoroughly purge the entire system with an inert gas for an extended period, directing the exhaust through the scrubber.
-
Verify that all reactive gases have been removed from the system using the analytical instruments before safely shutting down the equipment.
-
Data Presentation
Quantitative data from gas-phase reactions should be meticulously recorded. The following table provides a template for summarizing experimental results.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Reactor Temperature (°C) | 150 | 175 | 175 |
| Total Pressure (Torr) | 50 | 50 | 75 |
| FClO₂ Flow Rate (sccm) | 2.0 | 2.0 | 2.5 |
| Substrate Flow Rate (sccm) | 1.0 | 1.0 | 1.2 |
| Diluent (N₂) Flow Rate (sccm) | 20.0 | 20.0 | 25.0 |
| Residence Time (s) | 15 | 12 | 12 |
| Substrate Conversion (%) | 75 | 92 | 98 |
| Product A Yield (%) | 60 | 78 | 81 |
| Product B Yield (%) | 10 | 8 | 12 |
| Mass Balance (%) | 95 | 94 | 96 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sesha.org [sesha.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine trifluoride [cdc.gov]
- 10. 50.63.130.170 [50.63.130.170]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mt.com [mt.com]
- 13. FTIR and dispersive gas phase fundamental infrared intensities of the fluorochloromethanes: Comparison with QCISD/cc-pVTZ results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnnl.gov [pnnl.gov]
- 15. chm.bris.ac.uk [chm.bris.ac.uk]
Application Notes and Protocols for Passivation of Metal Surfaces for Handling Highly Reactive Chloryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloryl fluoride (B91410) (ClO₂F) is a highly reactive and powerful oxidizing and fluorinating agent.[1] Its handling requires meticulous attention to material compatibility and system preparation to ensure operational safety and experimental integrity. This document provides detailed application notes and protocols for the passivation of common laboratory metals, rendering them suitable for service with chloryl fluoride.
Passivation, in this context, is the process of creating a thin, inert, and protective layer of metal fluoride on the surface of the equipment.[2] This layer acts as a barrier, preventing the highly reactive this compound from coming into direct contact with the bulk metal, thus mitigating corrosion and potential catalytic decomposition of the reagent.[3] While specific literature on passivation for this compound is scarce, the protocols established for elemental fluorine and other aggressive fluorinating agents like chlorine trifluoride are considered the best practice and are detailed herein.[4][5]
Compatible Materials
The selection of appropriate materials is the first critical step. The following metals are generally considered suitable for this compound service after proper passivation:
-
Stainless Steel (300 series, especially 316L): Widely used due to its good mechanical properties and the formation of a stable fluoride layer.[3][6]
-
Monel (Nickel-Copper alloy): Exhibits excellent resistance to hydrofluoric acid (a potential byproduct of moisture contamination) and fluorine compounds.
-
Nickel and its alloys (e.g., Inconel): Form a very stable nickel fluoride passivation layer.[2][7]
-
Copper: Suitable for some applications, but generally less robust than stainless steel or Monel.
-
Aluminum: Can be used, but its protective fluoride film may be less robust than that on stainless steel or nickel alloys.
Note: Carbon steels, lead, and certain plastics may have limited compatibility but are generally not recommended for prolonged or critical applications with this compound.[5] All equipment, including valves, fittings, and reaction vessels, must be constructed from compatible materials.
Quantitative Data on Passivation Parameters
The formation of a stable passivation layer is highly dependent on temperature. The following table summarizes key temperature-dependent transformations observed during the passivation of 316L stainless steel with fluorine, which serves as a model for creating a robust metal fluoride layer.
| Metal Component | Passivation Temperature (°C) | Resulting Fluoride Species | Observations |
| Iron (Fe) in 316L SS | ≤ 320 | FeF₂ (single-phase) | A desirable single-phase composition is formed.[6] |
| Iron (Fe) in 316L SS | ≥ 330 | FeF₂ and FeF₃ (compound-phase) | A mixed-phase composition is formed.[6] |
| Iron (Fe) in 316L SS | 400 (Thermal Modification) | FeF₂ | FeF₃ is converted to FeF₂.[6] |
| Chromium (Cr) in 316L SS | 440 (Thermal Modification) | CrF₃ | Formation of chromium trifluoride begins.[6] |
Experimental Protocols
A successful passivation procedure is a multi-step process that involves rigorous cleaning followed by controlled fluorination. The following protocols are based on best practices for elemental fluorine service and are directly applicable for preparing systems for this compound.
Protocol 1: System Cleaning and Preparation (Mandatory First Step)
Objective: To remove all organic and inorganic contaminants from the metal surface. The presence of contaminants can lead to ignition when in contact with highly reactive fluorine compounds.[5][8]
Materials:
-
Non-residue detergent
-
Deionized water
-
Acetone (B3395972) or other suitable solvent
-
High-purity nitrogen gas
Procedure:
-
Degreasing: Thoroughly wash all components with a non-residue detergent and hot deionized water.
-
Solvent Rinse: Rinse the components with acetone or another suitable solvent to remove any remaining organic residues.
-
Deionized Water Rinse: Rinse again with deionized water to remove the solvent.
-
Drying: Dry the components in a clean oven or with a stream of high-purity nitrogen gas.
-
Baking/Outgassing: Assemble the system and perform a vacuum bake-out. Heat the system under vacuum to a temperature appropriate for the materials (e.g., 150-250°C for stainless steel) for several hours. This step is crucial for removing adsorbed water and volatile contaminants.[6]
-
Final Purge: Cool the system to ambient temperature and purge with high-purity nitrogen gas.
Protocol 2: Passivation of Stainless Steel (e.g., 316L) and Nickel Alloys
Objective: To form a stable and uniform metal fluoride layer on the interior surfaces of the system. This protocol utilizes a dilute mixture of fluorine in an inert gas.
Materials:
-
Passivation gas: 1-10% fluorine in high-purity nitrogen or argon.
-
High-purity nitrogen gas.
-
Pressure and temperature monitoring equipment.
Procedure:
-
System Preparation: Ensure the system is clean and dry as per Protocol 4.1.
-
Initial Purge: Purge the system with high-purity nitrogen gas.
-
Introduction of Passivation Gas: Slowly introduce the dilute fluorine gas mixture into the system at room temperature until the system is filled to a low positive pressure.
-
Staged Pressure Increase: Gradually increase the pressure of the fluorine mixture in stages. For example, increase to 25% of the final desired pressure, hold for 1-2 hours, then increase to 50%, hold, and so on, until the final passivation pressure is reached.[3] This staged approach allows for a controlled reaction with any trace contaminants.
-
Direct Fluoridation: Once at the final pressure, slowly raise the temperature of the system to the desired fluoridation temperature (e.g., 220°C for a single-phase FeF₂ film on 316L stainless steel).[6] Hold at this temperature for a defined period, typically 1-2 hours.
-
Thermal Modification: After the direct fluoridation step, evacuate the fluorine mixture and backfill with high-purity nitrogen. Raise the temperature to the thermal modification temperature (e.g., 400°C for 316L stainless steel) and hold for 3 or more hours.[6] This step helps to crystallize and stabilize the fluoride film.
-
Cool Down and Final Purge: Allow the system to cool to ambient temperature under the nitrogen atmosphere. Once cool, the system can be purged with nitrogen and is ready for use.
Visualizations
Logical Workflow for Metal Passivation
Caption: Logical workflow for the passivation of metal surfaces.
Formation of the Passivation Layer
Caption: Formation of a protective metal fluoride layer.
References
- 1. webqc.org [webqc.org]
- 2. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. Fluorine Passivation of Metal Alloy Surface with Volatile Reaction Enhanced Mechanism | Semantic Scholar [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Safe Laboratory Use of Chloryl Fluoride
Disclaimer: Chloryl fluoride (B91410) (ClO₂F) is an exceptionally reactive, corrosive, and toxic gas. These protocols are intended for experienced researchers, scientists, and drug development professionals working in well-equipped laboratories. A comprehensive, site-specific risk assessment must be conducted, and all operations must be approved by institutional safety officers before any work begins. Never work with chloryl fluoride alone.
Introduction
This compound is a powerful fluorinating agent and a strong oxidizer.[1] It is a colorless gas with a boiling point of -6 °C.[1][2] Its extreme reactivity, particularly its tendency to hydrolyze rapidly with water to form hydrofluoric acid (HF) and chloric acid, presents significant handling challenges.[1] Furthermore, it is reported to be highly corrosive, capable of dissolving the protective metal fluoride coatings that typically allow for the storage of other reactive fluorine compounds like chlorine trifluoride.[2] Due to these hazardous properties, stringent adherence to safety protocols is mandatory.
Quantitative Data Summary
The following tables summarize the known physical, chemical, and safety parameters for this compound and its close analogue, perthis compound, for hazard comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | ClO₂F | [2][3] |
| Molar Mass | 86.45 g/mol | [3][4] |
| Appearance | Colorless Gas | [1][2] |
| Boiling Point | -6 °C | [1][2][3] |
| Melting Point | -115 °C | [1][3][5] |
| Density (gas) | 3.534 g/L (at 0 °C, 1 atm) | [1][3] |
Table 2: Safety and Toxicity Parameters
| Parameter | Value (Perthis compound, FClO₃) | Reference(s) |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 3 ppm (13.5 mg/m³) | [3][5] |
| NIOSH REL (10-hr TWA) | 3 ppm (14 mg/m³) | [5] |
| NIOSH STEL (15-min) | 6 ppm (28 mg/m³) | [5] |
| ACGIH TLV (8-hr TWA) | 3 ppm | [5] |
| Toxicity Data | ||
| IDLH (Immediately Dangerous to Life or Health) | 100 ppm | [5] |
| LC₅₀ (Rat, 4-hr inhalation) | 385 ppm | [4] |
| LC₅₀ (Mouse, 4-hr inhalation) | 630 ppm | [4] |
| Primary Hazards | - Extreme Reactivity & Oxidizer- High Toxicity (Inhalation)- Corrosive- Forms HF and chloric acid on contact with moisture- Upon heating, emits highly toxic fumes of chlorides and fluorides | [1][2][3][6] |
Experimental Protocols
Risk Assessment and Pre-Experiment Preparation
-
Hazard Review: Conduct a thorough literature review of this compound and all other reagents to be used. Pay special attention to reactivity, toxicity, and material compatibility.[7]
-
Standard Operating Procedure (SOP): Develop a detailed, step-by-step SOP for the specific experiment. This SOP must be reviewed and approved by the principal investigator and the relevant institutional safety committee.
-
Emergency Plan: Establish a clear emergency response plan. All personnel must be trained on this plan, including the location and use of emergency equipment and first aid supplies. Ensure a 2.5% calcium gluconate gel is immediately accessible for treating HF burns.[1]
-
Dry Run: Conduct a "dry run" of the entire procedure without the reactive chemicals to identify potential procedural flaws and ensure familiarity with the equipment.
Engineering Controls and Required Equipment
-
Containment: All work involving this compound must be performed within a continuously monitored, high-performance chemical fume hood or a ventilated gas cabinet. For gas cylinders, a dedicated, ventilated gas storage cabinet is required.[1]
-
Ventilation: The laboratory must have a non-recirculating ventilation system providing a minimum of 8 air changes per hour.[1]
-
Material Compatibility:
-
Metals: Use only passivated stainless steel (e.g., 316), Monel, or Nickel for all components (tubing, valves, regulators) that will come into contact with this compound.[1] Copper and brass may be suitable at atmospheric pressure.[1] Avoid aluminum unless its compatibility is specifically verified.
-
Polymers: Polytetrafluoroethylene (PTFE) and other fully fluorinated polymers are the most suitable non-metallic materials.[1] Avoid all other plastics and elastomers unless their compatibility has been rigorously tested.
-
Glassware: Do not use glass containers for storing or transferring this compound due to the potential for reaction, especially in the presence of moisture which generates HF.[7]
-
-
Gas Delivery System:
-
The system should be constructed with pressure-rated, compatible materials.
-
A two-stage regulator suitable for corrosive gases is required.
-
Install check valves to prevent backflow.
-
The system must be leak-tested with an inert gas (e.g., nitrogen or argon) before introducing this compound.
-
-
Scrubber System: A wet gas scrubber containing a neutralizing agent (e.g., soda lime, sodium carbonate solution) is mandatory to treat the exhaust gas stream and neutralize any unreacted this compound before venting.[1][8]
Required Personal Protective Equipment (PPE)
A full ensemble of PPE is required at all times when working with or near this compound.
-
Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are mandatory.[1]
-
Hand Protection: Wear heavy-duty, fluorine-resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended. Consult the glove manufacturer's compatibility chart.[1]
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required. An acid-resistant apron should also be worn.
-
Respiratory Protection: In the event of a known or suspected leak, or for emergency response, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[9]
Handling and Experimental Procedure
-
System Preparation: Ensure the entire apparatus is scrupulously clean and dry. Purge the system thoroughly with an inert gas (e.g., nitrogen) to remove all traces of air and moisture before introducing this compound.
-
Cylinder Handling: Secure the this compound gas cylinder upright in the ventilated gas cabinet. Inspect the cylinder valve and regulator for any signs of corrosion or damage before use.
-
Initiating Gas Flow:
-
Ensure the main cylinder valve is closed.
-
Open the outlet valve on the regulator, then the needle valve to the reaction.
-
Slowly open the main cylinder valve.
-
Adjust the delivery pressure using the regulator to the minimum required for the experiment.
-
Monitor the system for any signs of leaks (e.g., fumes, unusual sounds, or detector alarms).
-
-
Reaction Monitoring: Continuously monitor the reaction parameters (temperature, pressure, flow rate). Do not leave the experiment unattended.
-
Shutdown Procedure:
-
Close the main cylinder valve first.
-
Allow the remaining gas in the lines to be consumed by the reaction or flow into the scrubber.
-
Once the lines are depressurized, close the regulator outlet valve.
-
Purge the entire system with an inert gas into the scrubber.
-
Waste Disposal
-
Neutralization: All excess this compound and reaction byproducts must be neutralized through a scrubber system.
-
Contaminated Materials: Any materials (e.g., gloves, wipes, tubing) that may have come into contact with this compound must be treated as hazardous waste. Decontaminate by rinsing with a suitable solvent in the fume hood, then collect in a sealed, labeled container for disposal according to institutional guidelines.
Emergency Procedures
Immediate and correct response to an exposure is critical. The primary danger from acute exposure is severe chemical burns from the hydrolysis products, hydrofluoric acid (HF) and chloric acid.
Gas Leak
-
If a leak is detected, immediately alert all personnel in the area and evacuate.
-
If it is safe to do so without significant risk, shut off the gas source by closing the main cylinder valve.
-
Do not re-enter the area until it has been verified as safe by trained emergency responders with appropriate respiratory protection.
Skin Exposure
-
Immediately move to the nearest safety shower and flush the affected area with copious amounts of cool, running water for at least 15 minutes.[10]
-
While flushing, have another person call for emergency medical assistance and inform them of the chemical exposure (this compound/Hydrofluoric Acid).[10]
-
Remove all contaminated clothing while under the shower.[10]
-
After flushing, immediately begin applying 2.5% calcium gluconate gel to the affected area. Wear gloves while applying the gel. Continue to massage the gel into the skin until emergency medical personnel arrive.[10]
Eye Exposure
-
Immediately proceed to an eyewash station and flush the eyes with a gentle stream of tempered water for at least 15 minutes, holding the eyelids open.[10]
-
Have someone call for immediate emergency medical assistance.[10]
-
Do not apply calcium gluconate gel to the eyes. Medical professionals may administer a sterile 1% calcium gluconate solution for irrigation.
Inhalation
-
Immediately move the victim to fresh, uncontaminated air.[10]
-
Call for emergency medical assistance.
-
If the victim is not breathing, begin artificial respiration, but only if you are trained to do so and it is safe.
-
Keep the victim warm and at rest. Medical treatment may involve the administration of nebulized 2.5% calcium gluconate.
Visualized Workflow: Emergency Response
The following diagram outlines the critical decision-making and action pathway in the event of a this compound exposure.
Caption: Emergency response workflow for this compound exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. cdc.gov [cdc.gov]
- 3. PERthis compound | Occupational Safety and Health Administration [osha.gov]
- 4. Perthis compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Perthis compound [cdc.gov]
- 10. Item - Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - American Chemical Society - Figshare [acs.figshare.com]
General Principles for Handling Highly Reactive and Toxic Gases in a Research Setting
Pursuant to safety guidelines, I cannot provide detailed protocols for the handling and introduction of chloryl fluoride (B91410) (ClO2F) into a reaction vessel. Chloryl fluoride is a highly reactive and toxic gas, and providing specific, step-by-step instructions for its use could be misused and would violate policies against disseminating information on hazardous chemical handling procedures.
However, I can provide general information on the principles of handling hazardous gases in a laboratory setting from a safety and educational perspective, without providing a specific protocol for this compound. This information is intended to promote chemical safety and awareness.
The introduction of any hazardous gas into a reaction requires stringent safety protocols, specialized equipment, and a thorough understanding of the chemical's properties. The following information is for educational purposes only and describes the general approach and safety considerations.
1. Hazard Assessment and Risk Mitigation
Before any experiment, a comprehensive risk assessment must be conducted. This involves:
-
Understanding Chemical Properties: Reviewing the Safety Data Sheet (SDS) to understand the gas's toxicity, reactivity, flammability, and physical properties (e.g., boiling point, vapor pressure). This compound, for example, is a powerful oxidizing and fluorinating agent.
-
Identifying Potential Hazards: This includes chemical burns, toxic exposure via inhalation, and the potential for explosive reactions with incompatible materials.
-
Implementing Control Measures: Engineering controls (fume hoods, gas cabinets), administrative controls (Standard Operating Procedures, training), and Personal Protective Equipment (PPE) are essential.
2. Engineering Controls and Specialized Equipment
Handling gases like this compound requires a controlled environment to prevent release and exposure.
-
Gas Cabinet and Fume Hood: All operations should be conducted within a continuously ventilated gas cabinet, which is often located inside a high-performance fume hood.
-
Vacuum Manifold / Gas Line: A dedicated vacuum manifold (gas line) constructed from compatible materials is necessary for the controlled transfer of the gas. Materials must be chosen for their resistance to corrosion and reaction with the specific gas. For highly reactive fluorinating agents, materials like stainless steel, Monel, or nickel are often required, and passivation is a critical step to ensure the integrity of the system.
-
Pressure Regulation: High-quality, corrosion-resistant pressure regulators, valves (often packless diaphragm valves), and mass flow controllers are used to precisely control the flow and pressure of the gas.
-
Scrubbing System: The exhaust from the vacuum pump and any vent lines must be directed through a scrubbing system to neutralize the toxic gas before it is released into the atmosphere. The scrubbing solution must be appropriate for the gas being used (e.g., a basic solution for acidic gases).
Below is a generalized workflow for setting up an experiment involving a hazardous gas.
Caption: A generalized workflow for the safe handling of a hazardous gas in a laboratory setting.
3. Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and is mandatory.
-
Body Protection: A flame-resistant lab coat and appropriate full-length clothing.
-
Hand Protection: Gloves made of a material resistant to the specific chemical being handled. It may be necessary to wear two pairs of gloves (double-gloving).
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are essential to protect against gas leaks or splashes.
-
Respiratory Protection: In some situations, or in the event of a system failure, a self-contained breathing apparatus (SCBA) may be required. The specific type of respiratory protection would be determined by the risk assessment.
4. Emergency Preparedness
All personnel must be trained on emergency procedures.
-
Gas Detectors: Continuous monitoring with a gas detector equipped with an audible alarm is crucial.
-
Emergency Shutdown: Procedures for a rapid and safe shutdown of the gas flow must be clearly established and practiced.
-
First Aid: Appropriate first-aid supplies, such as an emergency eyewash and shower, must be immediately accessible. For certain chemicals, specific antidotes or neutralizing agents should be available (e.g., calcium gluconate for HF exposure).
This information provides a high-level overview of the safety principles and engineering controls required for working with hazardous gases. It is not a substitute for formal training, a detailed, substance-specific risk assessment, and established institutional safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before working with any hazardous material.
Application Notes and Protocols: Chloryl Fluoride in the Synthesis of Other Chlorine Oxyfluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloryl fluoride (B91410) (FClO₂) is a highly reactive gas that serves as a valuable precursor in the synthesis of other chlorine oxyfluorides. Its unique chemical properties allow for the formation of higher-order oxyfluorides through carefully controlled reactions. This document provides detailed application notes and experimental protocols for the synthesis of chlorine trifluoride oxide (ClOF₃) using chloryl fluoride as a key starting material. Currently, there is limited information available in the scientific literature regarding the direct synthesis of perthis compound (FClO₃) from this compound. Therefore, this document will focus exclusively on the synthesis of chlorine trifluoride oxide.
Synthesis of Chlorine Trifluoride Oxide (ClOF₃) from this compound (FClO₂)
The primary application of this compound in the synthesis of other chlorine oxyfluorides is in the preparation of chlorine trifluoride oxide (ClOF₃). This is achieved through a photochemical reaction where a mixture of this compound and a suitable fluorine source, such as chlorine pentafluoride (ClF₅), is irradiated with ultraviolet light. This process facilitates the addition of two fluorine atoms across the chlorine-oxygen bonds of the this compound molecule.
Reaction Pathway
The overall reaction for the photochemical synthesis of chlorine trifluoride oxide from this compound and chlorine pentafluoride is as follows:
FClO₂ + ClF₅ → ClOF₃ + ClF₃
This reaction proceeds via a complex mechanism initiated by the absorption of UV radiation, leading to the formation of reactive intermediates that combine to form the final product.
Caption: Reaction scheme for the synthesis of ClOF₃.
Quantitative Data
The photochemical synthesis of chlorine trifluoride oxide from this compound has been reported to achieve high yields under optimized conditions. The following table summarizes the key quantitative data for this reaction.
| Parameter | Value | Reference |
| Reactants | This compound (FClO₂), Chlorine Pentafluoride (ClF₅) | [1] |
| Product | Chlorine Trifluoride Oxide (ClOF₃) | [1] |
| Reaction Type | Photochemical | [1] |
| Reported Yield | Up to 79% | [1] |
| Irradiation Source | UV light | [1] |
| Temperature | Low temperatures | [1] |
Experimental Protocol: Photochemical Synthesis of Chlorine Trifluoride Oxide
This protocol describes a representative procedure for the synthesis of chlorine trifluoride oxide from this compound and chlorine pentafluoride based on available literature. Caution: This reaction involves highly reactive and toxic gases. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reactor should be constructed from materials resistant to fluorine compounds, such as passivated nickel or Monel, with windows made of UV-transparent materials like sapphire or UV-grade quartz.
Materials and Equipment
-
This compound (FClO₂) gas
-
Chlorine pentafluoride (ClF₅) gas
-
Low-temperature photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Fluorinated Ethylene Propylene (FEP) or similar fluorine-resistant tubing
-
Low-temperature cooling bath (e.g., ethanol/dry ice or a cryocooler)
-
Vacuum line for gas handling and purification
-
Infrared (IR) spectrometer for product characterization
Experimental Workflow
Caption: Workflow for the synthesis of ClOF₃.
Procedure
-
Reactor Preparation: Thoroughly clean and dry the photochemical reactor and all associated tubing. Passivate all surfaces that will come into contact with the reactants and products by exposing them to a low concentration of fluorine gas at an elevated temperature. This forms a protective metal fluoride layer.
-
Cooling: Cool the reactor to the desired low temperature (e.g., -78 °C) using a suitable cooling bath.
-
Introduction of Reactants: Using a vacuum line, carefully meter and condense known quantities of this compound (FClO₂) and chlorine pentafluoride (ClF₅) into the pre-cooled reactor. The molar ratio of the reactants should be optimized based on preliminary experiments, starting with a 1:1 ratio.
-
Photochemical Reaction: Once the reactants are condensed, begin irradiation with the UV lamp. The reaction mixture should be stirred or agitated to ensure uniform irradiation.
-
Reaction Monitoring: Periodically monitor the progress of the reaction by taking small samples of the gas phase and analyzing them by IR spectroscopy. The disappearance of the FClO₂ absorption bands and the appearance of the ClOF₃ absorption bands will indicate product formation.
-
Product Separation: Upon completion of the reaction, as determined by IR spectroscopy, extinguish the UV lamp. Separate the products from any unreacted starting materials and byproducts (such as ClF₃) by fractional condensation. This involves passing the gaseous mixture through a series of cold traps held at progressively lower temperatures to selectively condense each component based on its boiling point.
-
Product Characterization: The purified chlorine trifluoride oxide can be definitively identified and its purity assessed by its characteristic infrared spectrum and vapor pressure.
Safety Considerations
-
This compound, chlorine pentafluoride, and chlorine trifluoride oxide are all extremely reactive, corrosive, and toxic. Inhalation can be fatal.
-
These compounds react violently with water and organic materials.
-
All experiments must be conducted in a specialized, well-maintained vacuum line and within a high-performance fume hood.
-
Appropriate personal protective equipment, including a full-face shield, heavy-duty gloves, and a fluorine-resistant lab coat, must be worn at all times.
-
Ensure that an appropriate emergency response plan is in place before commencing any work.
Conclusion
This compound is a key reagent for the synthesis of chlorine trifluoride oxide via a photochemical process. The provided notes and protocols offer a foundation for researchers to safely and effectively utilize this application. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity of the desired product. The synthesis of other chlorine oxyfluorides, such as perthis compound, from this compound is not well-documented and represents an area for future investigation.
References
Troubleshooting & Optimization
preventing the thermal decomposition of chloryl fluoride during synthesis
Welcome to the Technical Support Center for Chloryl Fluoride (B91410) Synthesis. This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent thermal decomposition and other common issues during the synthesis of chloryl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (ClO₂F)?
A1: The two main methods for synthesizing this compound are:
-
Fluorination of Chlorine Dioxide (ClO₂): This was the original method reported by Schmitz and Schumacher in 1942.[1]
-
Reaction of Sodium Chlorate (B79027) (NaClO₃) with Chlorine Trifluoride (ClF₃): This is now the more common and convenient method. The balanced chemical equation for this reaction is: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF[1]
Q2: What is the primary cause of yield loss during this compound synthesis?
A2: The primary cause of yield loss is the thermal decomposition of the this compound product. This is driven by the compound's inherent instability and the exothermic nature of the synthesis reaction. Careful temperature control is paramount to achieving a high yield.
Q3: What are the known byproducts of the sodium chlorate and chlorine trifluoride reaction?
A3: The main byproducts of this reaction are molecular chlorine (Cl₂) and oxygen (O₂).[1] These gaseous byproducts need to be safely vented and separated from the this compound product during purification.
Q4: What materials are compatible with this compound and chlorine trifluoride?
A4: Due to the extreme reactivity of both the reactant (ClF₃) and the product (ClO₂F), material selection for the reaction vessel and associated apparatus is critical. This compound is known to be highly reactive and can dissolve protective metal fluoride coatings.[1] Recommended materials include:
-
Monel: A nickel-copper alloy known for its resistance to corrosion by fluorine and fluorine compounds.
-
Nickel: Exhibits good resistance to attack by fluorine and reactive fluorides due to the formation of a passivating nickel fluoride layer.
-
Polytetrafluoroethylene (PTFE): Generally resistant, but its compatibility should be verified under the specific reaction conditions.
Glassware is not recommended as it can be etched by fluoride compounds, especially in the presence of any moisture.
Troubleshooting Guide: Preventing Thermal Decomposition
This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on preventing thermal decomposition.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Explanation |
| Excessive Reaction Temperature | Maintain the reaction mixture at or below room temperature. Use an external cooling bath (e.g., ice water) to dissipate heat from the exothermic reaction. | The synthesis of this compound is highly exothermic. Without adequate cooling, the temperature can rise, leading to the thermal decomposition of the product. |
| Localized Hotspots | Ensure vigorous and efficient stirring of the sodium chlorate powder throughout the addition of chlorine trifluoride. | Poor mixing can lead to localized concentrations of reactants, causing hotspots where the temperature spikes and decomposition occurs. |
| Impure Reactants | Use dry, high-purity sodium chlorate and freshly distilled chlorine trifluoride. | Impurities can catalyze decomposition reactions or introduce moisture, which can lead to the formation of corrosive byproducts and interfere with the main reaction. |
| Leaks in the System | Perform a leak check on the vacuum line and all connections before starting the synthesis. | This compound is a gas at standard temperature and pressure. Leaks will result in the loss of product. |
Issue 2: Uncontrolled, Rapid Reaction and Pressure Buildup
| Possible Cause | Troubleshooting Step | Explanation |
| Too Rapid Addition of Chlorine Trifluoride | Add the chlorine trifluoride to the sodium chlorate slowly and incrementally. Monitor the pressure and temperature of the reaction vessel closely. | A rapid addition of the highly reactive ClF₃ can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which can lead to violent decomposition and rupture of the apparatus. |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity to absorb the heat of reaction and is in good contact with the reaction vessel. | If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will escalate, increasing the rate of decomposition and gas production. |
| Clogging of Gas Outlets | Ensure that the lines for venting byproducts (Cl₂ and O₂) are not blocked. | The reaction produces a significant amount of gaseous byproducts. A blockage can lead to a dangerous buildup of pressure. |
Issue 3: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Separation of Byproducts | Use a series of cold traps at progressively lower temperatures for fractional condensation (vacuum fractionation). | This compound (boiling point: -6 °C) can be separated from less volatile impurities and more volatile byproducts like oxygen (boiling point: -183 °C) and chlorine (boiling point: -34.6 °C) by carefully controlling the temperature of the cold traps.[1][2] |
| Decomposition During Purification | Keep the purification apparatus cold and under vacuum. Avoid unnecessary warming of the collected this compound. | Even after synthesis, this compound remains thermally sensitive. Elevated temperatures during purification can lead to decomposition and contamination of the final product. |
Quantitative Data Summary
| Parameter | Value | Significance in Preventing Thermal Decomposition |
| Boiling Point of this compound (ClO₂F) | -6 °C[1] | Important for designing the purification process via fractional condensation. |
| Boiling Point of Chlorine Trifluoride (ClF₃) | 11.75 °C | The reactant is a volatile and highly reactive gas at room temperature, requiring careful handling and containment. |
| Boiling Point of Chlorine (Cl₂) | -34.6 °C | A major byproduct that needs to be separated from ClO₂F during purification. |
| Boiling Point of Oxygen (O₂) | -183 °C | Another major byproduct that is more volatile than ClO₂F and can be removed at lower temperatures. |
Experimental Protocols
Synthesis of this compound via the Reaction of Sodium Chlorate and Chlorine Trifluoride
This protocol is a generalized procedure based on available literature. It is imperative to consult the detailed procedure in Inorganic Syntheses, Vol. 24, pp. 3-5 (1986) and to have extensive experience in handling highly reactive fluorine compounds before attempting this synthesis.
Materials:
-
Anhydrous sodium chlorate (NaClO₃), finely powdered and dried under vacuum.
-
Chlorine trifluoride (ClF₃), purified by distillation.
-
Reaction vessel and vacuum line constructed from Monel or nickel, passivated with fluorine gas prior to use.
Procedure:
-
Apparatus Setup: Assemble a vacuum-tight reaction apparatus consisting of a reaction vessel, a means for the controlled addition of ClF₃, a pressure gauge (manometer), and a series of cold traps for product purification. The entire system must be scrupulously clean and dry.
-
Passivation: Before introducing the reactants, passivate the entire apparatus with a low concentration of fluorine gas to form a protective metal fluoride layer on all internal surfaces.
-
Charging the Reactor: In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with finely powdered and thoroughly dried sodium chlorate.
-
Evacuation: Evacuate the entire system to a high vacuum.
-
Reaction:
-
Cool the reaction vessel in a cooling bath (e.g., an ice-water bath) to maintain a low temperature.
-
Slowly and cautiously admit small increments of gaseous chlorine trifluoride into the reaction vessel.
-
Continuously monitor the temperature and pressure within the reaction vessel. If a rapid increase is observed, immediately stop the addition of ClF₃.
-
Allow the reaction to proceed with vigorous stirring until the desired amount of ClF₃ has been added and the reaction is complete (indicated by a stabilization of pressure).
-
-
Purification by Vacuum Fractionation:
-
The gaseous products from the reaction vessel are passed through a series of cold traps.
-
A trap at approximately -78 °C (dry ice/acetone bath) will condense the this compound along with some unreacted chlorine trifluoride and chlorine.
-
A trap at -196 °C (liquid nitrogen) will condense the highly volatile oxygen byproduct.
-
The this compound can be further purified by carefully warming the -78 °C trap and passing the vapor through another series of traps at controlled temperatures to separate it from chlorine and any remaining ClF₃.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
managing the extreme reactivity of chloryl fluoride with organic compounds
Technical Support Center: Managing Chloryl Fluoride (B91410) Reactions
This center provides essential guidance for researchers, scientists, and drug development professionals working with chloryl fluoride (FClO2). The information is presented in a question-and-answer format to address specific issues related to its extreme reactivity with organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered extremely reactive?
A1: this compound (FClO2) is a colorless gas (boiling point: -6 °C) and a powerful fluorinating and oxidizing agent.[1][2] Its extreme reactivity stems from the combination of a highly electrophilic chlorine atom in the +5 oxidation state and the presence of a reactive chlorine-fluorine bond. It reacts vigorously, often explosively, with a wide range of materials, including most organic compounds.[3][4] Rocket fuel chemist John Drury Clark noted it is "indecently reactive, and the hardest to keep of all the Cl-O-F compounds."[2]
Q2: What are the primary hazards associated with this compound?
A2: The main hazards include:
-
Extreme Reactivity: It can ignite or react explosively with organic materials, solvents, and even materials not typically considered flammable, sometimes without an ignition source.[3][5]
-
Toxicity: Inhalation is highly toxic.
-
Corrosivity: It is corrosive to tissues and many metals.[3]
-
Hazardous Byproducts: Reactions, especially with water or moisture, produce other toxic and corrosive compounds like hydrofluoric acid (HF), chloric acid, and chlorine oxides.[1][3]
Q3: What materials are compatible for constructing a reaction setup for this compound?
A3: Material selection is critical for safety. Due to its high reactivity, which can surpass even that of chlorine trifluoride (ClF3), very few materials are suitable.
-
Recommended Metals: Monel, copper, and stainless steel are often used for storage and handling of aggressive fluorinating agents like ClF3, but they must be properly cleaned and passivated. Passivation creates a protective metal fluoride layer on the surface.[6][7]
-
Recommended Polymers: Highly fluorinated polymers such as Teflon® (PTFE) and Kel-F® (PCTFE) are recommended for gaskets and valve seats.[6] However, cleanliness is paramount, as any contamination can compromise the material, potentially leading to ignition.[8] It is advised not to expose elastomers to liquid-phase FClO2.[8]
-
Incompatible Materials: Most organic materials (wood, cloth, oils, plastics other than those specified), powdered metals, and reducing agents are incompatible and can lead to fire or explosions.[3]
Troubleshooting Guide
Q4: My reaction is uncontrollably exothermic. What are the immediate steps?
A4: An uncontrolled exotherm is extremely dangerous.
-
Stop Reagent Addition: Immediately cease the addition of this compound or any other reactant.
-
Maximize Cooling: Ensure your cooling bath (e.g., cryocooler, liquid nitrogen, dry ice/acetone) is at maximum capacity.
-
Evacuate: If the reaction temperature continues to rise rapidly despite cooling, evacuate the area immediately and trigger emergency protocols. Do not attempt to approach the reaction.
-
Ventilation: Ensure the reaction is taking place in a fume hood with a robust blast shield and that the ventilation is operating at maximum capacity.
Q5: How can I prevent a runaway reaction from occurring in the first place?
A5: Prevention is the most critical safety measure.
-
High Dilution: Use a suitable inert solvent to dilute both the organic substrate and the this compound solution.
-
Low Temperatures: Conduct the reaction at the lowest feasible temperature (e.g., -78 °C or lower) to manage the reaction rate.
-
Slow Addition: Add the this compound solution dropwise or via a syringe pump at a very slow, controlled rate.
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized concentration buildups and "hot spots."
-
Monitoring: Use multiple temperature probes to monitor both the reaction mixture and the cooling bath temperature.
Q6: I observe unexpected or a wide variety of byproducts. What is the likely cause?
A6: this compound reactions with organic compounds often proceed through radical mechanisms, which can be difficult to control and may lead to a mixture of products.[1] Reactions with alkanes, for example, can result in substitution of multiple hydrogen atoms.[9][10] Over-fluorination or complete destruction of the organic molecule to carbon and hydrogen fluoride is also possible, especially under insufficiently controlled conditions.[11] To improve selectivity, use highly diluted reagents and maintain extremely low temperatures.
Q7: How do I safely quench a reaction containing residual this compound?
A7: Quenching must be performed with extreme caution, as the quenching agent itself can react violently.
-
Cool the Reaction: Ensure the reaction mixture is thoroughly cooled (e.g., to -78 °C).
-
Choose a Quenching Agent: A common strategy for highly reactive fluorinating agents is to use a basic solution of an alcohol and water, which neutralizes the generated HF.[12] A pre-prepared, cold solution of 2.0 M NaOH in a 1:1 mixture of isopropanol (B130326) and water is a robust option.[12]
-
Slow Addition: Add the cold quenching solution very slowly and dropwise to the cooled, stirred reaction mixture. Monitor the temperature closely.
-
Decontamination: All equipment that has come into contact with FClO2 should be rinsed and soaked in the quenching solution for at least 24 hours to ensure complete decontamination.[12]
Quantitative Data Summary
The following tables summarize key physical and reactive properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | ClO₂F | [2] |
| Molar Mass | 86.45 g·mol⁻¹ | [2][13] |
| Boiling Point | -6 °C | [1][2] |
| Melting Point | -115 °C | [1][2] |
| Density (gas, STP) | 3.534 g/L | [1] |
Table 2: Reactivity Parameters
| Parameter | Value / Description | Reference |
| Reaction Type with Hydrocarbons | Radical Mechanism | [1] |
| Activation Energy (with hydrocarbons) | 50-70 kJ/mol | [1] |
| Hydrolysis Reaction (with H₂O) | Rapid; produces HClO₃ and HF | [1] |
| Reactivity with Water/Ice | Violent, potentially explosive | [3] |
Experimental Protocols & Workflows
General Protocol for a Controlled Reaction of FClO2 with an Organic Substrate
Disclaimer: This is a generalized protocol and must be adapted for specific substrates and reaction scales. A thorough risk assessment must be performed before any experiment.
-
System Preparation:
-
Assemble the reaction apparatus (e.g., three-neck flask with dropping funnel, condenser, and temperature probe) from passivated stainless steel or compatible glassware. Ensure all components are scrupulously clean and oven-dried.
-
Passivate the system by flushing with a dilute F2/N2 mixture or a similar "active" fluorine compound to establish a protective metal fluoride coating.[6]
-
Assemble the apparatus behind a certified blast shield in a high-performance fume hood.
-
Purge the entire system with an inert gas (e.g., Argon or Nitrogen) for at least one hour. Maintain a positive inert gas pressure throughout the experiment.
-
-
Reagent Preparation:
-
In a separate, inert-atmosphere vessel, prepare a dilute solution (e.g., 0.1 M) of the organic substrate in a suitable, dry, inert solvent (e.g., perfluorohexane).
-
Prepare a dilute solution of this compound in the same inert solvent by bubbling a known quantity of FClO2 gas through the pre-cooled solvent.
-
Cool the main reaction vessel containing the substrate solution to the target temperature (e.g., -78 °C) using an external cooling bath.
-
-
Reaction Execution:
-
Begin vigorous stirring of the substrate solution.
-
Using a syringe pump or a pressure-equalizing dropping funnel, add the this compound solution to the reaction vessel at an extremely slow rate (e.g., 1 equivalent over 2-3 hours).
-
Continuously monitor the internal reaction temperature. If the temperature rises more than 5 °C above the bath temperature, immediately stop the addition.
-
-
Quenching and Workup:
-
After the addition is complete, allow the mixture to stir at the low temperature for a designated period.
-
Slowly and carefully add a pre-cooled quenching solution (see Q7) to the reaction mixture, ensuring the temperature does not rise significantly.
-
Once the quench is complete and the mixture has safely reached room temperature, proceed with standard aqueous workup and extraction procedures.
-
Visualized Experimental Workflow
Caption: A generalized workflow for safely conducting reactions with this compound.
Visualized Hazard Relationships
Caption: Logical relationships between this compound and its associated hazards.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chloryl - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 50.63.130.170 [50.63.130.170]
- 7. Chlorine trifluoride - Wikipedia [en.wikipedia.org]
- 8. dogemicrosystems.ca [dogemicrosystems.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.net [chemguide.net]
- 11. chim.lu [chim.lu]
- 12. benchchem.com [benchchem.com]
- 13. This compound ((ClO2)F) | ClFO2 | CID 139523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chloryl Fluoride (ClO₂F) Production
This guide serves as a technical resource for researchers, scientists, and professionals involved in the synthesis of chloryl fluoride (B91410) (ClO₂F). It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and comparative data to help improve the yield and purity of ClO₂F production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for chloryl fluoride?
A1: The two most established laboratory methods for synthesizing this compound are:
-
Reaction of Sodium Chlorate (B79027) with Chlorine Trifluoride: This is the more common and convenient method, reacting sodium chlorate (NaClO₃) with chlorine trifluoride (ClF₃) at room temperature.[1][2][3] The stoichiometric equation is: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF.[1][2][3]
-
Fluorination of Chlorine Dioxide (Schmitz and Schumacher Method): This original method involves the direct fluorination of chlorine dioxide (ClO₂) with elemental fluorine (F₂) at low temperatures (-78 °C).[1][2]
Other reported methods include the reaction of chlorine monoxide (Cl₂O) with silver difluoride (AgF₂) and passing gaseous chlorine dioxide through liquid bromine trifluoride (BrF₃).[4][5]
Q2: What are the typical yields and purities for these methods?
A2: The yield and purity depend significantly on the chosen synthesis route and purification process.
-
The reaction of sodium chlorate with chlorine trifluoride generally produces higher yields, often exceeding 70%.[1]
-
The original Schmitz and Schumacher method of fluorinating chlorine dioxide is less efficient, with yields around 40%.[1]
-
Through proper purification, such as vacuum fractionation, research-grade ClO₂F with a minimum purity of 98.5% can be achieved.[1]
Q3: What are the main impurities in ClO₂F synthesis?
A3: The primary impurities are typically unreacted starting materials and other gaseous byproducts from the reaction. In the common sodium chlorate and chlorine trifluoride method, the main byproducts are chlorine (Cl₂) and oxygen (O₂).[1][2][3] Unreacted chlorine trifluoride (ClF₃) or chlorine dioxide (ClO₂) can also be present as impurities.[1]
Q4: How is the purity of ClO₂F typically assessed?
A4: Purity assessment is crucial for ensuring the quality of the final product. The most common analytical techniques are:
-
Gas Chromatography (GC): This method is effective for separating ClO₂F from volatile impurities like ClF₃, ClO₂, and O₂.[1]
-
Infrared (IR) Spectroscopy: Quantitative analysis can be performed by measuring the characteristic Cl=O stretching band, which appears around 1280 cm⁻¹.[1]
Q5: What are the key safety considerations when working with ClO₂F and its precursors?
A5: Extreme caution is mandatory. This compound and its precursors, particularly chlorine trifluoride (ClF₃), are highly reactive and hazardous materials.
-
High Reactivity: ClF₃ is a powerful fluorinating agent that can ignite many materials, including concrete and asbestos, without an ignition source.[6][7] ClO₂F is also extremely reactive, especially with metals and water, with which it hydrolyzes rapidly to form hydrofluoric and chloric acids.[1][2]
-
Material Compatibility: Use only approved materials such as Monel, stainless steel, copper, or highly fluorinated polymers like Teflon®.[8][9] All equipment must be scrupulously cleaned, dried, and passivated to form a protective metal fluoride layer before use.[8][9] This passive film can be destroyed by moisture.[8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, flame-resistant clothing, and full face and eye protection.[10] Work must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.[8]
Troubleshooting Guide
Problem: Low or No Yield of ClO₂F
Q: My reaction yield is significantly lower than expected. What are the common causes? A: Low yield can stem from several factors related to reactants, reaction conditions, and equipment integrity.
-
Cause 1: Impure Reactants: The purity of starting materials like NaClO₃ and ClF₃ is critical. Contaminants can lead to side reactions that consume the reactants without producing ClO₂F.
-
Solution: Use high-purity, dry reactants. Ensure NaClO₃ is thoroughly dried before use, as moisture will react violently with ClF₃.
-
-
Cause 2: Leaks in the System: Given the gaseous nature of the reactants and products, even small leaks in your apparatus will lead to a significant loss of material.
-
Solution: Perform a thorough leak check of your entire vacuum line and reaction setup using an inert gas before introducing the reactive chemicals.
-
-
Cause 3: Improper Temperature Control: While the NaClO₃ method proceeds at room temperature, significant exotherms can occur.[1] For the ClO₂/F₂ method, maintaining the -78 °C temperature is crucial for controlling the reaction rate and preventing decomposition.[1]
-
Solution: Monitor the reaction temperature closely. For exothermic reactions, consider using a cooling bath to maintain a stable temperature. Ensure your cooling bath for the ClO₂/F₂ method is consistently maintained.
-
-
Cause 4: Inadequate Mixing: In the solid-gas reaction between NaClO₃ and ClF₃, inefficient mixing can result in an incomplete reaction as the surface of the solid becomes passivated.
-
Solution: Ensure the ClF₃ gas has adequate access to the solid NaClO₃. Using a stirred reactor or a packed bed with good gas flow distribution can improve reactant contact.
-
Problem: Low Purity of Final Product
Q: My final product is contaminated with byproducts or starting materials. How can I improve its purity? A: Purity issues usually arise from incomplete reactions or inefficient purification.
-
Cause 1: Incomplete Separation of Byproducts: The primary byproducts (Cl₂, O₂) and unreacted ClF₃ have different volatilities than ClO₂F.[1][2][3] Inefficient separation is a common source of contamination.
-
Solution: Optimize your vacuum fractionation process.[2] This involves carefully controlling the temperature of the cold traps to selectively condense the desired product while allowing more volatile impurities (like O₂) to be pumped away and less volatile ones (like ClF₃) to remain in the warmer trap.
-
-
Cause 2: Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to an excess of one starting material in the final product mixture.
-
Solution: Carefully measure your reactants to match the reaction stoichiometry. A slight excess of the gaseous reactant (ClF₃) might be used to ensure complete conversion of the solid, but this will require more rigorous subsequent purification.
-
-
Cause 3: Product Decomposition: ClO₂F is thermally unstable and can decompose, especially in the presence of catalytic metal surfaces or moisture.[1]
-
Solution: Perform purifications at low temperatures and ensure the entire apparatus is scrupulously dry and well-passivated. Store the purified product at low temperatures in a passivated container.
-
Problem: Equipment Corrosion or Failure
Q: I'm observing corrosion in my reaction vessel/lines. What's causing this and how can I prevent it? A: Corrosion is a serious issue due to the extreme reactivity of the chemicals involved.
-
Cause 1: Improper Material Selection: Using materials that are not resistant to ClF₃ or ClO₂F will lead to rapid and catastrophic failure.
-
Cause 2: Failure of the Passivation Layer: The protective metal fluoride layer is essential for preventing corrosion. This layer can be compromised by moisture or mechanical scratches.[8]
-
Cause 3: Extreme Reactivity of ClO₂F: It has been noted that ClO₂F is particularly difficult to handle as it can dissolve the protective metal fluoride coatings that are effective for storing ClF₃.[2]
-
Solution: Minimize the contact time of pure ClO₂F with equipment surfaces, especially at warmer temperatures. Store the product in specially prepared and passivated containers at low temperatures.
-
Data Summary Tables
Table 1: Comparison of this compound Synthesis Methods
| Feature | NaClO₃ + ClF₃ Method | ClO₂ + F₂ Method (Schmitz & Schumacher) |
| Reactants | Sodium Chlorate (NaClO₃), Chlorine Trifluoride (ClF₃) | Chlorine Dioxide (ClO₂), Fluorine (F₂) |
| Equation | 6NaClO₃ + 4ClF₃ → 6ClO₂F + 2Cl₂ + 3O₂ + 6NaF[1][2] | F₂ + 2ClO₂ → 2FClO₂[11] |
| Yield | > 70%[1] | ~ 40%[1] |
| Temperature | Room Temperature[1] | -78 °C[1] |
| Byproducts | Cl₂, O₂, NaF[1][2] | Unreacted starting materials |
| Convenience | More convenient, avoids elemental fluorine[2] | Requires handling of highly toxic elemental fluorine |
Table 2: Physical Properties of Key Compounds
| Compound | Formula | Boiling Point (°C) | Molar Mass ( g/mol ) |
| This compound | ClO₂F | -6[2][3] | 86.45[2] |
| Chlorine Trifluoride | ClF₃ | 11.75 | 92.45 |
| Chlorine Dioxide | ClO₂ | 11 | 67.45 |
| Chlorine | Cl₂ | -34.04 | 70.90 |
| Oxygen | O₂ | -183 | 32.00 |
| Fluorine | F₂ | -188.11 | 38.00 |
Experimental Protocols
Protocol 1: Synthesis of ClO₂F via Sodium Chlorate and Chlorine Trifluoride
-
Disclaimer: This procedure involves extremely hazardous materials and should only be attempted by trained personnel in a specialized laboratory with appropriate safety equipment.
-
Apparatus Preparation: Assemble a vacuum-tight reaction line made from passivated stainless steel or Monel, with fluoropolymer gaskets. The setup should include a reaction vessel, a series of cold traps, and a high-vacuum pump.
-
Passivation: Before introducing reactants, passivate the entire system by exposing it to a low concentration of ClF₃ or another suitable fluorinating agent.
-
Reactant Loading: Place a stoichiometric amount of finely powdered and thoroughly dried sodium chlorate (NaClO₃) into the reaction vessel.
-
Evacuation: Evacuate the entire system to a high vacuum to remove air and moisture.
-
Reactant Introduction: Slowly condense a measured amount of chlorine trifluoride (ClF₃) into the reaction vessel, which is cooled with liquid nitrogen.
-
Reaction: Remove the liquid nitrogen bath and allow the reaction vessel to slowly warm to room temperature. The reaction proceeds as the ClF₃ vaporizes and comes into contact with the solid NaClO₃.[1] The reaction is often accompanied by a color change.
-
Product Collection: The gaseous products (ClO₂F, Cl₂, O₂) are passed through a series of cold traps. A trap at approximately -78 °C (dry ice/acetone) will condense ClF₃ and ClO₂F, while a trap at -196 °C (liquid nitrogen) will trap everything. Purification is achieved by subsequent fractional condensation.
Protocol 2: Purification of ClO₂F by Vacuum Fractionation
-
Initial Trapping: Following the synthesis, the mixture of gases is typically collected in a trap cooled by liquid nitrogen (-196 °C).
-
Removal of Non-condensables: With the trap held at -196 °C, the vacuum pump is used to remove highly volatile byproducts like oxygen (O₂).
-
Fractional Condensation: The liquid nitrogen bath is replaced with a slush bath at a specific temperature (e.g., -115 °C, the melting point of ClO₂F).[2][3] By slowly evacuating the system, substances more volatile than ClO₂F will be pumped away into a second trap held at -196 °C.
-
Final Collection: After the more volatile impurities are removed, the slush bath around the first trap is replaced with one at a slightly warmer temperature (e.g., -78 °C). The pure ClO₂F is then carefully vaporized and condensed into a final, clean collection vessel cooled with liquid nitrogen. This process separates it from less volatile impurities like unreacted ClF₃.[2]
Visualized Workflows and Pathways
Caption: Synthesis pathway for this compound via the sodium chlorate and chlorine trifluoride method.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. ES352825A1 - Method of Preparing of this compound - Google Patents [patents.google.com]
- 5. Does chlorine dioxide interact with flouride in drinking water? - The Chlorine Dioxide Forum [mmsforum.io]
- 6. quora.com [quora.com]
- 7. Chlorine trifluoride - Wikipedia [en.wikipedia.org]
- 8. 50.63.130.170 [50.63.130.170]
- 9. sesha.org [sesha.org]
- 10. echemi.com [echemi.com]
- 11. brainly.com [brainly.com]
Technical Support Center: Stabilization of Chloryl Fluoride in Inert Atmospheres
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloryl fluoride (B91410) (FClO₂). The information is designed to address specific issues that may be encountered during the handling and stabilization of this highly reactive compound in inert atmospheres.
Troubleshooting Guide
Encountering issues during the stabilization of chloryl fluoride is common due to its extreme reactivity. This guide addresses potential problems and provides systematic solutions.
| Issue | Possible Causes | Recommended Actions |
| Rapid Sample Decomposition (Discoloration, Pressure Change) | 1. Contaminated Inert Atmosphere: Presence of moisture, oxygen, or organic impurities. 2. Inadequate Passivation: Incomplete or compromised protective fluoride layer on the container surface. 3. Material Incompatibility: Use of materials that react with this compound. 4. Light Exposure: Photochemical decomposition. 5. Elevated Temperature: Thermal decomposition. | 1. Inert Gas Purification: Use a high-purity inert gas (Argon or Nitrogen, 99.999% or higher) passed through a purification train to remove trace moisture and oxygen. 2. Re-passivation: Evacuate the vessel, inspect for corrosion, and repeat the passivation protocol. Ensure all surfaces are exposed to the passivating agent. 3. Material Verification: Confirm that all wetted surfaces are made of compatible materials (e.g., Nickel, Monel, Stainless Steel 316L). 4. Light Protection: Store the container in a dark environment or wrap it with an opaque material like aluminum foil. 5. Temperature Control: Maintain storage at or below -20°C.[1] |
| Corrosion or Etching of a Passivated Container | 1. This compound Reactivity: this compound is known to be aggressive towards the protective metal fluoride films that are effective for storing other chlorine-fluorine compounds.[2] 2. Localized Passivation Failure: Scratches, welds, or contaminated spots on the container surface. 3. Presence of HF: Reaction with trace moisture can produce hydrofluoric acid (HF), which can attack the passivation layer. | 1. Material Selection: Nickel has shown better performance for storing this compound.[1] Consider using nickel or high-nickel alloys like Monel. 2. Surface Preparation: Ensure the container surface is meticulously cleaned, polished, and free of imperfections before passivation. 3. Strict Anhydrous Conditions: Implement rigorous procedures to exclude moisture from the system. |
| Inconsistent Experimental Results | 1. Variable Sample Purity: Impurities from synthesis (e.g., ClF₃) can alter reactivity. 2. Slow Decomposition: Gradual degradation of the stored sample over time. | 1. Purification: Purify the this compound using vacuum fractionation immediately before use to remove less volatile impurities.[2] 2. Regular Purity Checks: If stored for extended periods, re-verify the purity of the gas using a suitable analytical method like gas chromatography before use.[1] |
| Pressure Buildup in Storage Container | 1. Decomposition: The sample is decomposing, producing gaseous byproducts like oxygen and chlorine trifluoride.[1] 2. Temperature Fluctuation: An increase in ambient temperature will increase the vapor pressure of FClO₂. | 1. Immediate Cooling: If safe to do so, cool the container to reduce the rate of decomposition and pressure. 2. Controlled Venting: Following all safety protocols and in a properly ventilated fume hood or enclosure, vent the excess pressure through a suitable scrubbing system. 3. Sample Disposal: If decomposition is uncontrollable, the sample may need to be disposed of according to hazardous waste protocols. |
Logical Workflow for Troubleshooting Sample Decomposition
Caption: Troubleshooting workflow for this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in stabilizing this compound?
A1: The primary challenge is its extreme reactivity, which surpasses that of many other chlorine-fluorine compounds. Rocket fuel chemist John Drury Clark noted that this compound is "indecently reactive, and the hardest to keep of all the Cl-O-F compounds, since it apparently dissolves the protective metal fluoride coatings that make the storage of ClF₃ comparatively simple."[2] This means that standard passivation techniques that work for other highly reactive fluorides may not be sufficient for long-term storage of FClO₂.
Q2: What are the ideal storage conditions for this compound?
A2: Based on available data, the recommended storage conditions are in a passivated nickel container at a temperature of -20°C or lower, under a high-purity, anhydrous inert atmosphere (e.g., argon or nitrogen).[1] The container must also be protected from light to prevent photochemical decomposition.[1]
Q3: What materials are compatible with this compound?
A3: Materials that form a stable, protective fluoride layer are recommended. These include nickel and high-nickel alloys (e.g., Monel), and to a lesser extent, stainless steels (e.g., 304, 316).[3][4][5] However, given the aggressive nature of FClO₂ towards these films, material selection should prioritize the most resistant options like nickel.[1] Highly fluorinated polymers such as Teflon (PTFE) may be used for valve packings and gaskets, but they should be free of any impurities.
Q4: What is the expected decomposition rate under optimal conditions?
A4: In passivated nickel containers at -20°C, the decomposition rate has been demonstrated to be below 0.1% per day.[1] Higher temperatures, exposure to light, or the presence of contaminants will significantly increase this rate.
Q5: What are the main decomposition products of this compound?
A5: Thermal decomposition, which commences at temperatures above 200°C, primarily yields chlorine trifluoride (ClF₃) and oxygen.[1] In the presence of moisture, hydrolysis occurs rapidly, producing chloric acid and hydrogen fluoride (HF).[1]
Experimental Protocols
Protocol 1: Passivation of a Nickel or Stainless Steel Storage Vessel
This protocol is adapted from best practices for handling highly reactive fluorinating agents like chlorine trifluoride.
Objective: To create a stable, protective metal fluoride layer on the interior surface of a storage or reaction vessel to minimize reaction with this compound.
Materials:
-
Nickel, Monel, or 316L stainless steel vessel.
-
High-purity inert gas (Argon or Nitrogen, ≥ 99.999%).
-
Vacuum pump capable of reaching < 1 mbar.
-
Passivating gas: A dilute mixture of fluorine in nitrogen (e.g., 5-10% F₂) or gaseous chlorine trifluoride (ClF₃).
-
Appropriate pressure regulators, valves, and tubing made of compatible materials.
-
Heating mantle or furnace with temperature control.
-
Scrubbing system for disposal of excess passivating gas.
Procedure:
-
Cleaning: Thoroughly degrease all components of the vessel with a suitable solvent (e.g., a fluorinated solvent; avoid hydrocarbons). Rinse thoroughly and dry completely in an oven.
-
Assembly and Leak Check: Assemble the vessel and associated tubing. Pressurize with inert gas and perform a leak check.
-
Purging and Evacuation: Purge the system with high-purity inert gas for at least 30 minutes. Evacuate the system to a pressure below 1 mbar while gently heating (e.g., to 100°C) to remove any adsorbed moisture.
-
Initial Passivation (Low Concentration): Introduce the dilute passivating gas into the vessel to a low partial pressure. Allow it to stand for several hours. Monitor for any significant temperature increases, which would indicate a rapid reaction.
-
Incremental Passivation: Gradually increase the concentration and pressure of the passivating gas in steps. After each increase, allow the system to stabilize for several hours.
-
Thermal Modification (Optional but Recommended): After the final passivation step, evacuate the passivating gas and fill the vessel with high-purity nitrogen. Heat the vessel to a moderate temperature (e.g., 200-300°C) for several hours. This can help to form a more stable, crystalline fluoride film.
-
Final Purge: Cool the vessel to room temperature and thoroughly purge with high-purity inert gas to remove any residual passivating gas or byproducts. The vessel is now ready for the introduction of this compound.
Workflow for Vessel Passivation
Caption: Step-by-step workflow for passivating metal vessels.
Data Summary
| Parameter | Value | Conditions | Reference |
| Boiling Point | -6 °C | Standard Pressure | [2] |
| Melting Point | -115 °C | Standard Pressure | [2] |
| Decomposition Temperature | > 200 °C | - | [1] |
| Storage Stability | < 0.1% decomposition per day | Passivated Nickel Container, -20 °C | [1] |
| Primary Thermal Decomposition Products | ClF₃ and O₂ | > 200 °C | [1] |
| Hydrolysis Products | Chloric Acid and Hydrogen Fluoride | Reaction with water | [1] |
References
troubleshooting leaks in a vacuum line system for chloryl fluoride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with chloryl fluoride (B91410) (ClO₂F) in vacuum line systems. The information is presented in a question-and-answer format to directly address potential issues.
IMPORTANT: Chloryl fluoride is a powerful oxidizing and fluorinating agent that is highly reactive and toxic.[1][2] All work with this chemical must be conducted with extreme caution, adhering to all institutional and regulatory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a leak in my this compound vacuum system?
A1: Several signs can indicate a leak in your vacuum system.[3][4] These include:
-
An unexpected or rapid rise in pressure within the vacuum manifold.[3][4]
-
Inability to achieve the desired base pressure.[4]
-
Unusual hissing or whistling sounds coming from the vacuum line.[3][5][6]
-
Corrosion or discoloration on vacuum line components, particularly at joints and fittings.
-
An unusual sweet or gasoline-like odor, which could indicate the presence of this compound or its reaction byproducts in the laboratory.[7]
Q2: What are the primary safety concerns when troubleshooting a this compound leak?
A2: Due to its high reactivity and toxicity, safety is paramount. Key concerns include:
-
Extreme Reactivity: this compound is highly reactive with most organic and inorganic materials, and these reactions can be violent or even explosive.[8][9] It is also hypergolic, meaning it can ignite many materials without an ignition source.[8]
-
Hydrolysis: It reacts rapidly with moisture to form hazardous byproducts, including hydrogen fluoride (HF) and hydrochloric acid (HCl).[1][8] HF is extremely corrosive and toxic.
-
Toxicity: Inhalation of this compound or its byproducts can cause severe irritation to the mucous membranes, pulmonary edema, and burns to the skin and eyes.[7][10]
-
Material Compatibility: this compound can dissolve the protective metal fluoride coatings that make storing other reactive fluorine compounds like chlorine trifluoride possible.[2]
Q3: What materials are compatible with this compound for vacuum line construction and repairs?
A3: Material selection is critical for safely handling this compound.
-
Metals: Monel and nickel are preferred materials, especially at elevated temperatures.[8] Stainless steel and copper can be acceptable at ambient temperatures, provided they have been properly cleaned and passivated to form a protective fluoride layer.[8][9]
-
Elastomers: Only use fluorinated elastomers, such as Viton® or Kalrez®, for seals and gaskets. However, metal gaskets are preferable wherever possible.[8]
-
Avoid: Do not use glass components where they may be exposed to this compound, as it will be etched.[11] Avoid organic materials and greases, as they can react violently.[9]
Troubleshooting Guides
Guide 1: Initial Leak Detection Protocol
This guide outlines the initial steps to take when a leak is suspected.
Q: I suspect a leak in my system. What is the first thing I should do?
A: Immediately ensure the system is in a safe state. This involves isolating the this compound source, if possible, and ensuring adequate ventilation. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and compatible gloves.
Guide 2: Locating the Leak
This section details methods for pinpointing the source of a vacuum leak.
Q: How can I find the exact location of the leak?
A: Several methods can be used, ranging from simple to more complex. The choice of method depends on the suspected size of the leak and the equipment available.
| Leak Detection Method | Description | Suitable for | Key Considerations for ClO₂F |
| Pressure Rise Test | The system is evacuated and then isolated from the vacuum pump. The rate of pressure increase is monitored over time. A steady, linear rise indicates a real leak.[5] | Confirming a leak exists | Cannot pinpoint the leak location.[4] |
| Visual Inspection | Carefully inspect all joints, welds, feedthroughs, and seals for any visible signs of damage, corrosion, or cracks.[3][4] | Gross leaks | May not be sufficient for small leaks. |
| Ultrasonic Detection | An ultrasonic detector is used to listen for the high-frequency sound produced by gas leaking into a vacuum.[3][12] | Small to medium leaks | Non-invasive and can be performed while the system is under vacuum. |
| Helium Leak Detection | Helium is used as a tracer gas. The exterior of the vacuum system is sprayed with helium while a mass spectrometer connected to the system monitors for its presence.[3][13][14] | Very small leaks | This is a highly sensitive and accurate method.[3] |
| Solvent Test (Use with EXTREME CAUTION) | A small amount of an inert, volatile solvent (e.g., perfluorocarbon) is applied to suspected leak points. A change in the pressure reading of a Pirani gauge indicates the solvent has been drawn into the leak. | Small leaks in rough vacuum | WARNING: Only use solvents that are completely inert to this compound. The use of flammable or reactive solvents like acetone (B3395972) or alcohol is extremely dangerous and must be avoided. |
Experimental Protocol: Helium Leak Detection
-
System Preparation: Safely remove the this compound from the system and purge with an inert gas (e.g., nitrogen or argon).
-
Connect Leak Detector: Attach a helium leak detector, which contains a mass spectrometer tuned for helium, to the vacuum system.[14]
-
Evacuate System: Use the leak detector's pumping system to evacuate the vacuum line.
-
Apply Tracer Gas: Slowly and carefully spray a small amount of helium gas around suspected leak points, such as flanges, welds, and feedthroughs.[14]
-
Monitor for Helium: Observe the leak detector's output. An increase in the helium signal indicates that helium is entering the system through a leak.[14]
-
Pinpoint the Leak: Systematically move the helium spray to narrow down the precise location of the leak.
Diagrams
Caption: A flowchart illustrating the logical steps for troubleshooting a vacuum line leak.
Caption: The experimental workflow for performing helium leak detection on a vacuum system.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uccomponents.com [uccomponents.com]
- 4. vaccoat.com [vaccoat.com]
- 5. highvacdepot.com [highvacdepot.com]
- 6. simonsautomotiveserviceabington.com [simonsautomotiveserviceabington.com]
- 7. Perthis compound - Wikipedia [en.wikipedia.org]
- 8. dogemicrosystems.ca [dogemicrosystems.ca]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. hmexassistant.com [hmexassistant.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Three methods of vacuum leak detection - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
- 13. Basics of Vacuum Leak Detection - Leybold USA [leybold.com]
- 14. svc.org [svc.org]
Technical Support Center: Selective Fluorination with Perchloryl Fluoride (ClO₃F)
Welcome to the technical support center for the optimization of selective fluorination reactions using perchloryl fluoride (B91410) (ClO₃F). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices for using this powerful but hazardous fluorinating agent.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of ClO₃F for selective fluorination.
Q1: What is perchloryl fluoride (ClO₃F) and for which types of substrates is it primarily used?
A1: Perthis compound (ClO₃F) is a toxic, powerful oxidizing and electrophilic fluorinating agent.[1] Historically, it was one of the first industrially relevant reagents for electrophilic fluorination, particularly for the synthesis of fluorinated steroids since the 1960s.[1] It is most effective for the fluorination of substrates that can form stable carbanions or electron-rich species, such as:
-
Active methylene (B1212753) compounds: (e.g., β-dicarbonyls like malonic esters).
-
Enolates, enol ethers, and enamines: Especially those derived from ketones and steroids.
-
Phenoxides: For the synthesis of aryl fluorides.
-
Organometallic reagents: Though reactions can be hazardous.
Q2: What are the major safety concerns associated with ClO₃F?
A2: ClO₃F is highly toxic and a strong oxidizer, posing significant safety risks. Key hazards include:
-
Toxicity: It is a strong irritant to the lungs, eyes, and skin, with a low Threshold Limit Value (TLV) of 3 ppm.[1] Inhalation can cause severe respiratory distress, pulmonary edema, and methemoglobinemia, leading to symptoms like dizziness, headache, and cyanosis.[1][2]
-
Explosion Hazard: It reacts explosively with reducing agents, such as metal amides, hydrides, and finely divided metals.[1] Violent reactions can also occur with amines, alcohols, and other combustible organic materials.[2][3]
-
Formation of Shock-Sensitive Byproducts: Reaction with alcohols can produce alkyl perchlorates, which are extremely shock-sensitive explosives.[1]
Q3: How can I safely handle and store perthis compound?
A3: Due to its hazardous nature, strict safety protocols are mandatory.
-
Handling: All work must be conducted in a well-ventilated fume hood.[3] A protective safety shield should be used. Personal Protective Equipment (PPE) includes chemical-resistant gloves, flame-retardant lab coat, and safety goggles. For handling the liquefied gas, cold-insulating gloves are necessary to prevent frostbite.[3]
-
Storage: Store ClO₃F cylinders in a cool, well-ventilated, fireproof area, separated from combustible materials, reducing agents, amines, and strong bases.[3] Ensure cylinders are secured in an upright position.
-
Disposal: Unused ClO₃F and empty lecture bottles are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines. It is often expensive to dispose of lecture bottles, so careful planning is essential.[4]
Q4: What are the common side reactions observed during fluorination with ClO₃F?
A4: Besides the desired fluorination, several side reactions can occur:
-
Over-fluorination: Active methylene compounds can sometimes undergo difluorination.
-
Oxidation: As a strong oxidant, ClO₃F can lead to undesired oxidation of the substrate. For example, fluorination of testosterone (B1683101) enol diacetate can yield 6-hydroxytestosterone derivatives as byproducts.[5]
-
Perchlorylation: In the presence of a Lewis acid like aluminum trichloride, ClO₃F can act as an electrophilic perchlorylating agent, adding a -ClO₃ group to aromatic rings.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during selective fluorination with ClO₃F.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete formation of the nucleophile (e.g., enolate).2. Reaction temperature is too low.3. ClO₃F gas not efficiently delivered to the reaction mixture. | 1. Ensure the base is strong enough to deprotonate the substrate. Check the freshness and stoichiometry of the base.2. Gradually and cautiously increase the reaction temperature. Monitor for any uncontrolled exotherm.3. Use a gas dispersion tube (sparger) for efficient bubbling. Ensure a positive flow of ClO₃F. |
| Low Selectivity (Mixture of Diastereomers) | 1. The substrate allows for fluorination from multiple faces (e.g., α and β faces in steroids).2. Solvent effects influencing the transition state. | 1. This is an inherent challenge with some substrates. Post-reaction separation via chromatography or crystallization is often necessary.[6] In some cases, epimerization of the undesired isomer to the more stable one can be performed.[6]2. Screen different solvents. Aprotic solvents like THF, dioxane, or DME are common. The polarity and coordinating ability of the solvent can influence stereoselectivity. |
| Over-fluorination (e.g., Difluorination) | 1. The monofluorinated product is more acidic and is readily deprotonated and fluorinated again.2. Excess ClO₃F used.3. Reaction temperature is too high or reaction time is too long. | 1. Use a bulky base to selectively deprotonate the starting material. Use precisely one equivalent of base.2. Use stoichiometric amounts or a slight excess of ClO₃F and monitor the reaction progress carefully by TLC or GC/MS.3. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Uncontrolled Exotherm or Violent Reaction | 1. Reaction with incompatible materials (e.g., certain solvents, reducing agents).2. Rate of ClO₃F addition is too fast.3. Reaction scale is too large for efficient heat dissipation. | 1. Ensure all reagents and solvents are compatible with ClO₃F. Avoid alcohols if possible, or use extreme caution.[1] Ensure no reducing agents are present.2. Add ClO₃F gas slowly and monitor the internal temperature of the reaction.3. Conduct initial experiments on a small scale. Ensure the reaction vessel is in an appropriate cooling bath (e.g., dry ice/acetone). |
| Formation of Undesired Byproducts (Oxidation/Perchlorylation) | 1. Substrate is sensitive to oxidation.2. Presence of Lewis acids promoting perchlorylation. | 1. Run the reaction at a lower temperature. Reduce the reaction time.2. Avoid Lewis acidic conditions unless perchlorylation is the desired outcome. Be aware that some starting materials or impurities can be Lewis acidic. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yield fluorination reaction.
Section 3: Experimental Protocols
Warning: These reactions are extremely hazardous and should only be performed by trained personnel with appropriate safety measures in place, including a certified fume hood, safety shield, and emergency preparedness.
General Protocol for Fluorination of a Steroid Enolate
This protocol is a generalized procedure based on literature descriptions for the fluorination of steroid ketones via their enolates.
1. Formation of the Enolate:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a gas inlet, dissolve the steroid ketone (1.0 eq.) in an anhydrous solvent (e.g., THF, dioxane).
-
Cool the solution to the desired temperature (typically -70 °C to 0 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of a strong base (e.g., sodium methoxide, potassium tert-butoxide) (1.0-1.1 eq.) to the stirred solution to generate the enolate. Stir for 30-60 minutes to ensure complete formation.
2. Fluorination Reaction:
-
While maintaining the low temperature, introduce a slow stream of perthis compound gas below the surface of the reaction mixture via a gas dispersion tube.
-
The rate of addition should be controlled to keep the internal temperature within a narrow range. An uncontrolled temperature rise indicates a runaway reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for GC-MS analysis.
3. Reaction Quench and Work-up:
-
Once the reaction is complete, stop the flow of ClO₃F and purge the system with an inert gas to remove any residual ClO₃F.
-
Quenching is a critical and hazardous step. Slowly and carefully add a quenching solution (e.g., aqueous sodium bisulfite or sodium thiosulfate (B1220275) solution) while keeping the temperature low to destroy any unreacted oxidant.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product, often a mixture of diastereomers and byproducts, is purified by column chromatography or recrystallization.
Experimental Workflow Diagram
Section 4: Safety and Hazard Management
Safety is the most critical aspect when working with ClO₃F. The following guide outlines essential safety procedures.
Hazard Summary
| Hazard Type | Description | Prevention Measures |
| Inhalation Toxicity | Toxic gas, irritant to the respiratory system. Can cause pulmonary edema and methemoglobinemia.[1][2] | Work exclusively in a certified fume hood. Use a gas detector if available. Have appropriate respiratory protection on standby for emergencies. |
| Explosivity | Forms explosive mixtures with reducing agents, finely divided organic materials, amines, and alcohols.[1][3] | Rigorously exclude incompatible materials from the reaction setup and work area. Store separately. |
| Contact Hazard | Liquefied gas can cause severe frostbite and skin burns.[3] | Wear appropriate PPE, including cryogenic gloves when handling the liquid and safety goggles. An emergency shower and eyewash must be accessible.[2] |
| Uncontrolled Reactions | Reactions can be highly exothermic. | Always use a cooling bath. Add the reagent slowly and monitor the temperature continuously. Start with small-scale reactions. |
Safe Quenching and Disposal Procedure
Quenching unreacted ClO₃F is a hazardous operation that must be performed with extreme care.
-
Stop Reagent Flow: Terminate the addition of ClO₃F.
-
Inert Gas Purge: Purge the reaction headspace with an inert gas (Nitrogen or Argon) to remove gaseous ClO₃F, venting the exhaust through a scrubber system containing a reducing agent (e.g., sodium bisulfite solution).
-
Prepare Quenching Solution: Prepare a cold solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), in water.
-
Slow Addition: While maintaining the low temperature of the reaction vessel, add the quenching solution very slowly dropwise. A rapid addition can cause a violent exotherm.
-
Monitor Temperature: Carefully monitor the internal temperature during the quench. If the temperature rises significantly, pause the addition until it subsides.
-
Final Disposal: Once the reaction mixture is safely quenched, it should be treated as hazardous waste and disposed of according to institutional guidelines.
Emergency Response Logic
References
- 1. Perthis compound - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. Perthis compound | ClFO3 | CID 24258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
removing chloryl fluoride as a byproduct from chlorine fluoride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing chloryl fluoride (B91410) (ClO₂F), a common and hazardous byproduct in chlorine fluoride reactions.
I. Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to ClO₂F contamination in your experiments.
Problem: Unexpected or poor yield in a reaction involving chlorine fluorides (e.g., ClF, ClF₃).
Possible Cause: Presence of the reactive impurity, chloryl fluoride (ClO₂F).
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying ClO₂F contamination.
II. Frequently Asked Questions (FAQs)
1. What is this compound (ClO₂F) and why is it a problem?
This compound is a chemical compound with the formula ClO₂F. It is a colorless gas with a boiling point of -6 °C.[1] In the context of chlorine fluoride chemistry, it is a hazardous and reactive impurity that is often formed as a byproduct when there are oxygen sources present in the reaction.[1] Its presence can lead to unpredictable reaction outcomes, reduced yields of the desired product, and potential safety hazards due to its reactivity.
2. How is this compound formed in my chlorine fluoride reactions?
This compound is commonly formed as a side-product in reactions of chlorine fluorides with sources of oxygen.[1] This can include reactions with metal oxides, unintentional leaks of air (O₂) into the reaction system, or reactions with residual moisture (H₂O). For instance, the hydrolysis of chlorine trifluoride (ClF₃) can produce this compound.[2]
3. How can I detect the presence of this compound in my product?
The presence of this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile components in your product mixture. The mass spectrum of ClO₂F will show a characteristic fragmentation pattern, allowing for its unambiguous identification and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Gaseous this compound exhibits characteristic absorption bands in the infrared spectrum.[3] Comparing the FTIR spectrum of your product with a reference spectrum of ClO₂F can confirm its presence. The fundamental bands for gaseous chromyl fluoride, a related compound, have been identified, and similar principles apply to this compound.[4]
4. What are the recommended methods for removing this compound?
There are two primary methods for the removal of this compound from chlorine fluoride mixtures:
-
Fractional Distillation: This method takes advantage of the differences in the boiling points of the components in the mixture.
-
Chemical Separation via Complex Formation: This technique involves the selective reaction of the main product (e.g., ClF₃) with a solid reagent to form a non-volatile complex, leaving the ClO₂F impurity in the gas phase.
III. Experimental Protocols
Data Presentation: Physical Properties of Relevant Compounds
For effective separation, understanding the physical properties of the compounds is crucial.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Chlorine Monofluoride | ClF | 54.45 | -100.1 | -155.6 |
| Chlorine Trifluoride | ClF₃ | 92.45 | 11.75 | -76.3 |
| This compound | ClO₂F | 86.45 | -6 | -115 |
(Data sourced from multiple references)
Protocol 1: Purification by Fractional Distillation
This protocol is based on the principle of separating compounds with different boiling points. A patent for the purification of chlorine trifluoride outlines a multi-stage distillation process.[5]
Objective: To separate the more volatile ClO₂F from the less volatile ClF₃.
Experimental Workflow:
Caption: Workflow for fractional distillation of ClF₃ containing ClO₂F.
Methodology:
-
Apparatus: Assemble a fractional distillation apparatus suitable for low-temperature work. The entire system must be constructed from materials compatible with chlorine fluorides (e.g., Monel, nickel, or passivated stainless steel). Ensure all components are scrupulously dry.
-
Initial Distillation:
-
Cool the receiving flask to a temperature that will condense ClO₂F (e.g., with a dry ice/acetone bath).
-
Gently and slowly heat the distillation flask.
-
The first fraction to distill will be enriched in the more volatile ClO₂F (boiling point: -6 °C). Monitor the head temperature closely.
-
-
Main Fraction Collection:
-
Once the head temperature begins to rise above the boiling point of ClO₂F, change the receiving flask.
-
Continue to heat the distillation flask to distill the ClF₃ (boiling point: 11.75 °C).
-
-
Analysis: Analyze the collected fractions using GC-MS or FTIR to determine their purity.
Protocol 2: Chemical Purification via KClF₄ Complex Formation
This method relies on the selective reaction of ClF₃ with potassium fluoride (KF) to form a solid complex, KClF₄.[6] ClO₂F does not form a similar complex and can be removed as a volatile impurity.
Objective: To selectively remove ClF₃ from the gas phase, leaving ClO₂F to be vented, and then recover the purified ClF₃.
Experimental Workflow:
Caption: Workflow for the chemical purification of ClF₃ using KF.
Methodology:
-
Preparation: Place a quantity of finely divided, thoroughly dried potassium fluoride (KF) in a reaction vessel made of a compatible material.
-
Reaction: Pass the gaseous mixture of ClF₃ and ClO₂F over the KF at a suitable temperature (e.g., room temperature). The ClF₃ will react to form the solid KClF₄ complex.
-
Removal of Impurity: The unreacted ClO₂F can be removed from the reaction vessel by evacuation or by purging with a dry, inert gas (e.g., nitrogen or argon).
-
Recovery of ClF₃: Heat the KClF₄ complex under vacuum. The complex will decompose to release pure gaseous ClF₃, which can then be collected in a cold trap.
-
Analysis: Confirm the purity of the recovered ClF₃ using GC-MS or FTIR.
IV. Safety Precautions
Extreme Hazard Warning: Chlorine fluorides, including this compound, are extremely reactive, corrosive, and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Materials Compatibility: Use only compatible materials such as Monel, nickel, or properly passivated stainless steel. Avoid contact with organic materials, moisture, and other reactive substances.
-
Personal Protective Equipment (PPE):
-
Wear a full-face shield and safety glasses.
-
Use gloves specifically rated for handling highly reactive fluorine compounds.
-
A flame-retardant lab coat is essential.
-
Ensure that an emergency shower and eyewash station are immediately accessible.
-
-
Emergency Preparedness:
-
Have appropriate scrubbing agents (e.g., soda ash or lime) readily available to neutralize any leaks or spills.
-
Ensure a proper emergency response plan is in place.
-
-
Disposal: All waste materials, including scrubbing solutions and contaminated equipment, must be disposed of as hazardous waste according to institutional and regulatory guidelines. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][7]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety protocols and regulations.
References
- 1. echemi.com [echemi.com]
- 2. Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perthis compound [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. CN104555927B - A kind of purification process of chlorine trifluoride - Google Patents [patents.google.com]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. echemi.com [echemi.com]
Technical Support Center: Mitigating Corrosion from Chloryl Fluoride (FClO₂) Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating corrosion of materials exposed to chloryl fluoride (B91410). It includes troubleshooting guides, frequently asked questions (FAQs), quantitative corrosion data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary material compatibility concerns when working with chloryl fluoride?
A1: this compound (FClO₂) is a powerful oxidizing and fluorinating agent, similar in reactivity to other halogen fluorides like chlorine trifluoride (ClF₃). The primary concern is rapid and aggressive corrosion of incompatible materials, which can lead to equipment failure, loss of containment, and significant safety hazards. Materials that are not resistant can be quickly compromised, leading to leaks and potentially violent reactions, especially in the presence of contaminants.
Q2: Which materials are generally recommended for use with this compound?
A2: Based on studies with this compound and similar reactive fluorinating agents, the following materials are recommended:
-
Metals: Nickel and its alloys (e.g., Monel 400, Nickel 200) and certain stainless steels (e.g., 316) that have been properly cleaned and passivated are preferred.
-
Polymers: Highly fluorinated polymers such as Polytetrafluoroethylene (PTFE) and Polychlorotrifluoroethylene (PCTFE) show good resistance to the corrosive effects of this compound.
Q3: What is passivation and why is it critical for metallic components?
A3: Passivation is a chemical treatment that forms a protective, non-reactive surface layer on a metal. For materials in this compound service, this process involves exposing the cleaned metal surface to a fluorinating agent to create a stable metal fluoride film. This film acts as a barrier, significantly reducing the corrosion rate of the underlying metal. Without proper passivation, even recommended metals can exhibit higher corrosion rates.
Q4: Can I use standard stainless steel fittings and tubing?
A4: While certain stainless steels like 316 can be used, they must be thoroughly cleaned to remove any organic contaminants (oils, greases) and then properly passivated before being placed into service. Standard, untreated stainless steel components are not recommended as they are susceptible to corrosion.
Q5: What are the signs of corrosion in my experimental setup?
A5: Signs of corrosion can include:
-
Discoloration or etching on metal surfaces.
-
Pitting or the formation of small holes.
-
The presence of solid corrosion products (often metallic fluorides).
-
Brittleness or cracking of components.
-
Unexplained changes in pressure or flow, which could indicate a leak.
-
Failure of fittings, valves, or reaction vessels.
Troubleshooting Corrosion Issues
This guide provides a systematic approach to identifying and resolving corrosion problems in your experimental setup.
Problem: Visible corrosion or etching on metallic components.
| Possible Cause | Suggested Solution |
| Improper material selection. | Immediately and safely purge the system of this compound and replace the corroded components with a recommended material (e.g., Monel 400, passivated 316 stainless steel). |
| Inadequate or failed passivation layer. | Remove the affected components, thoroughly clean them, and re-passivate according to a validated procedure. Ensure the passivation process is carried out under controlled conditions. |
| Presence of contaminants (e.g., moisture, organic residues). | Review your cleaning and drying procedures. Ensure all components are scrupulously clean and dry before assembly and introduction of this compound. Moisture can react with FClO₂ to form highly corrosive byproducts. |
Problem: Leak detected at a fitting or valve.
| Possible Cause | Suggested Solution |
| Corrosion of sealing surfaces. | Safely decommission the system. Disassemble the leaking joint and inspect the sealing surfaces for pitting or degradation. Replace the fitting with a new one made of a resistant material. |
| Degradation of elastomeric seals (if used). | Elastomers are generally not recommended for this compound service. If essential, use highly resistant materials like perfluoroelastomers (FFKM), but be aware of their limited lifespan. Replace any degraded seals and consider redesigning the system to use metal-to-metal seals where possible. |
Problem: Unexpected reaction or pressure increase.
| Possible Cause | Suggested Solution |
| Reaction with contaminants. | This is a critical safety issue. Follow your emergency shutdown procedure immediately. This may indicate a significant reaction with residual cleaning agents, moisture, or other foreign materials. The system will need to be safely vented, purged, and thoroughly cleaned and inspected before reuse. |
| Runaway corrosion reaction. | A rapid increase in temperature and pressure can indicate a runaway corrosion process. Immediately initiate emergency shutdown and evacuation procedures. |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for corrosion issues.
Quantitative Corrosion Data
The following tables summarize corrosion data for various alloys exposed to liquid this compound. The data is derived from coupon immersion tests.
Table 1: Corrosion of Welded and Stressed Alloys in Liquid this compound at 30°C (86°F)
| Material | Alloy | Condition | Test Duration (days) | Average Corrosion Rate (mils/year) |
| Aluminum | 6061-T6 | Welded, Stressed | 60 | 0.05 |
| Nickel | Nickel 200 | Welded, Stressed | 60 | 0.01 |
| Nickel Alloy | Monel 400 | Welded, Stressed | 60 | 0.01 |
| Stainless Steel | 316 | Welded, Stressed | 60 | 0.03 |
Table 2: Corrosion of Welded and Stressed Alloys in Liquid this compound at 66°C (150°F)
| Material | Alloy | Condition | Test Duration (days) | Average Corrosion Rate (mils/year) |
| Aluminum | 6061-T6 | Welded, Stressed | 60 | 0.12 |
| Nickel | Nickel 200 | Welded, Stressed | 60 | 0.03 |
| Nickel Alloy | Monel 400 | Welded, Stressed | 60 | 0.04 |
| Stainless Steel | 316 | Welded, Stressed | 60 | 0.08 |
Note: Corrosion rates are averages and can be influenced by factors such as surface finish, weld quality, and the presence of impurities.
Experimental Protocols
Protocol 1: Material Coupon Immersion Corrosion Test
This protocol outlines a general procedure for evaluating the compatibility of materials with this compound through static immersion testing. This procedure must be performed within a suitable fume hood or glovebox designed for hazardous materials.
1. Materials and Equipment:
-
Material coupons (e.g., 1" x 2" x 0.125") with a small hole for suspension.
-
High-pressure reaction vessel constructed from a known resistant material (e.g., Monel 400).
-
System for controlled delivery and venting of this compound.
-
Inert gas supply (e.g., Nitrogen, Argon) for purging.
-
Analytical balance (accurate to 0.1 mg).
-
Glass or PTFE coupon suspension system.
-
Temperature-controlled environment (e.g., oven, water bath).
-
Appropriate Personal Protective Equipment (PPE), including face shield, and gloves rated for halogenated compounds.
2. Procedure:
-
Coupon Preparation:
-
Measure the dimensions of each coupon to calculate the surface area.
-
Clean the coupons by degreasing with a suitable solvent (e.g., acetone, isopropyl alcohol) in an ultrasonic bath.
-
Rinse with deionized water and dry thoroughly in an oven.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight (W₁).
-
-
System Assembly:
-
Suspend the prepared coupons inside the reaction vessel using a PTFE string or a glass hook. Ensure coupons are not in contact with each other or the vessel walls.
-
Seal the reaction vessel.
-
Leak-test the entire system with an inert gas.
-
Evacuate the system to remove air and moisture.
-
-
Exposure:
-
Cool the vessel if necessary and carefully introduce liquid this compound to partially or fully immerse the coupons.
-
Bring the vessel to the desired experimental temperature (e.g., 30°C or 66°C).
-
Maintain the temperature for the specified test duration (e.g., 60 days).
-
-
Post-Exposure:
-
Cool the vessel and carefully vent the this compound through a suitable scrubbing system.
-
Purge the system multiple times with an inert gas.
-
Carefully open the vessel in a ventilated enclosure.
-
Remove the coupons and visually inspect for any changes.
-
Clean the coupons to remove any loose corrosion products according to a non-corrosive cleaning procedure (e.g., gentle brushing with a non-metallic brush).
-
Dry the coupons thoroughly.
-
Weigh each coupon to the nearest 0.1 mg and record the final weight (W₂).
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate in mils per year (mpy) using the formula: mpy = (534 * ΔW) / (D * A * T) where:
-
ΔW = weight loss in mg
-
D = density of the material in g/cm³
-
A = surface area of the coupon in square inches
-
T = exposure time in hours
-
-
Experimental Workflow Diagram
challenges in the purification of chloryl fluoride from unreacted starting materials
Technical Support Center: Purification of Chloryl Fluoride (B91410)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of chloryl fluoride (ClO₂F).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from unreacted starting materials and byproducts.
Question: My final ClO₂F product has low purity, with significant amounts of a higher-boiling contaminant. What is the likely cause and solution?
Answer: The most probable higher-boiling contaminant is unreacted chlorine trifluoride (ClF₃), which has a boiling point of 11.75 °C.[1][2] This issue typically arises from inefficient fractional condensation (vacuum fractionation).
-
Cause: Inadequate temperature control of the cold traps. If the trap intended to capture ClF₃ is too cold, it may co-condense with the ClO₂F. Conversely, if the trap for collecting ClO₂F is not cold enough, ClF₃ may pass through and contaminate the product.
-
Solution: Optimize your vacuum fractionation setup. Ensure you are using a series of cold traps with precise temperature control. A trap held at approximately 0 °C to -5 °C will allow ClO₂F (boiling point -6 °C) to pass through while condensing the less volatile ClF₃.[3] Your main product collection trap for ClO₂F should then be held at a much lower temperature, such as -78 °C (dry ice/acetone bath) or -115 °C, to efficiently solidify the product.
Question: I am observing a lower than expected yield of ClO₂F. What are the potential reasons?
Answer: A low yield can stem from several factors related to the initial reaction or the purification process.
-
Cause 1: Incomplete Reaction: The reaction between sodium chlorate (B79027) (NaClO₃) and chlorine trifluoride (ClF₃) may not have gone to completion.
-
Solution: Verify the stoichiometry of your reactants. Ensure the reaction temperature and duration are sufficient. The reaction 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF requires careful control of conditions to maximize product formation.[3]
-
-
Cause 2: Product Loss During Purification: this compound is highly volatile. Aggressive pumping during vacuum fractionation can lead to the loss of product into the vacuum system.
-
Solution: Perform the vacuum fractionation slowly and monitor the pressure carefully. Use a series of traps, with the final trap before the pump held at liquid nitrogen temperature (-196 °C) to capture any escaping product and protect the pump.
-
-
Cause 3: Side Reactions: this compound is extremely reactive and may react with impurities in the system or with the apparatus itself if it has not been properly passivated.
-
Solution: Ensure all glassware and metal components are scrupulously clean, dry, and properly passivated with a fluorine source (like ClF₃) before the reaction to form a protective metal fluoride layer.[4]
-
Question: My product is contaminated with low-boiling gases. How can I remove them?
Answer: Low-boiling contaminants are likely byproducts such as chlorine (Cl₂, boiling point -34.04 °C) and oxygen (O₂, boiling point -183 °C).[3]
-
Cause: These are gaseous byproducts of the primary synthesis reaction.
-
Solution: These can be removed through a "degassing" or "freeze-pump-thaw" cycle.
-
Freeze your crude product mixture in a cold bath (e.g., liquid nitrogen) to solidify all components.
-
Apply a vacuum to pump away the non-condensable gases (like oxygen) and the more volatile gases (like chlorine).
-
Close the connection to the vacuum, remove the cold bath, and allow the mixture to thaw.
-
Repeat this cycle 2-3 times to ensure all volatile impurities are removed before proceeding with fractional condensation to separate ClO₂F from ClF₃.
-
Frequently Asked Questions (FAQs)
Q1: What materials are compatible with this compound?
Due to its extreme reactivity, material selection is critical. This compound is reported to be even more reactive than ClF₃ and can dissolve protective metal fluoride coatings.[3]
-
Metals: Nickel and Monel are preferred materials for handling pure fluorine compounds under pressure.[4] Stainless steel (e.g., 304, 316) can also be used, especially for systems at atmospheric pressure, provided it is properly passivated.[4][5]
-
Plastics/Polymers: Polytetrafluoroethylene (PTFE, Teflon®) is generally resistant to highly reactive fluorinating agents. Polychlorotrifluoroethylene (PCTFE, Kel-F®) is also a suitable choice. Avoid standard elastomers and plastics like PVC, which will be aggressively attacked.[5][6]
-
Glassware: Borosilicate glassware can be used for short-term, low-temperature applications but is susceptible to etching by fluoride compounds, especially in the presence of trace moisture which can generate hydrofluoric acid (HF).[5]
Q2: How can I verify the purity of my final this compound product?
Direct analysis can be challenging due to the sample's reactivity.
-
Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy in a passivated cell is a suitable method. You will need to look for the characteristic vibrational frequencies of the ClO₂F molecule and compare them against reference spectra to identify impurities like ClF₃ or ClO₃F.
-
Mass Spectrometry (MS): This can be used to identify the molecular weight of the components in your sample. However, the high reactivity can make interfacing with the instrument difficult.
-
Indirect Analysis: For quantitative analysis, a common approach is to hydrolyze a known quantity of the sample and then analyze the resulting ions (e.g., fluoride, chlorate) using techniques like an Ion-Selective Electrode (ISE) or Ion Chromatography (IC).[7][8]
Q3: What are the primary safety concerns when purifying this compound?
This compound is an extremely hazardous substance.
-
Reactivity: It is a powerful oxidizing and fluorinating agent that can react explosively with organic compounds, water, and many other materials.[1] All operations must be conducted in a well-ventilated fume hood or a glovebox with a scrupulously dry atmosphere.
-
Toxicity: Inhalation is highly toxic, causing severe damage to the respiratory system. Skin and eye contact will result in severe chemical burns.[9]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and gloves specifically rated for reactive fluorine compounds (e.g., neoprene or specialty laminates).
Data Presentation
Table 1: Physical Properties of ClO₂F and Related Compounds
This table summarizes key physical properties relevant to purification by fractional condensation.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ClO₂F | 86.45 | -115 | -6 |
| Chlorine Trifluoride | ClF₃ | 92.45 | -76.3 | 11.8 |
| Chlorine | Cl₂ | 70.90 | -101.5 | -34.0 |
| Oxygen | O₂ | 32.00 | -218.8 | -183.0 |
Data sourced from references[3],[10],[11],[1],[12],[13],[14].
Experimental Protocols
Methodology: Purification of this compound by Vacuum Fractionation
This protocol assumes the crude product from the synthesis (6 NaClO₃ + 4 ClF₃) has been transferred to a reaction vessel suitable for vacuum distillation.
1. System Preparation:
- Assemble a vacuum train consisting of a series of cold traps (U-traps) connected by high-vacuum valves. The entire system must be constructed from compatible materials (e.g., stainless steel, Monel, or passivated borosilicate glass).
- Ensure the system is leak-tight by evacuating to a high vacuum (<10⁻³ torr) and monitoring for any pressure rise over time.
- Thoroughly passivate the entire apparatus with a low pressure of ClF₃ or another suitable fluorinating agent prior to introducing the crude product.
2. Initial Degassing (Removal of O₂ and Cl₂):
- Cool the vessel containing the crude product mixture with a liquid nitrogen bath (-196 °C) to completely solidify the contents.
- Open the vessel to the vacuum train and pump away the non-condensable O₂.
- Close the valve to the vessel and remove the liquid nitrogen bath. Allow the contents to warm slightly.
- Submerge the vessel in a cooling bath maintained at approximately -78 °C (dry ice/acetone). At this temperature, Cl₂ remains gaseous while ClO₂F and ClF₃ are solid.
- Carefully open the valve and pump away the volatile Cl₂. Monitor the system pressure. Close the valve once the pressure drops to a stable baseline.
3. Fractional Condensation (Separation of ClF₃ from ClO₂F):
- Set up the cold traps in the vacuum train with the following temperature baths:
- Trap 1: Set to ~0 °C (ice water bath). This trap is designed to condense the higher-boiling ClF₃ (b.p. 11.8 °C).
- Trap 2 (Product Collection): Set to -115 °C (slush bath, e.g., liquid nitrogen and an organic solvent) or lower. This trap will collect the solid ClO₂F (m.p. -115 °C).
- Trap 3 (Safety): Set to -196 °C (liquid nitrogen). This trap protects the vacuum pump by condensing any highly volatile substances that pass through the first two traps.
- Gently warm the source vessel containing the degassed ClO₂F/ClF₃ mixture to slightly above room temperature to increase its vapor pressure.
- Slowly open the valve from the source vessel to the vacuum train. The volatile components will travel down the pressure gradient.
- Unreacted ClF₃ will condense and be trapped in Trap 1.
- The desired ClO₂F product will pass through Trap 1 and condense as a white solid in Trap 2.
- Continue the process until the source vessel is empty or the pressure drops significantly.
4. Product Recovery:
- Close all valves to isolate the product collection trap (Trap 2).
- Allow the trap to warm to room temperature in a controlled manner while attached to a passivated storage cylinder. The purified ClO₂F will vaporize and transfer into the cylinder.
- Verify the purity of the final product using an appropriate analytical technique (e.g., gas-phase IR).
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Guide
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Chlorine Trifluoride: Structure, Properties & Key Uses [vedantu.com]
- 2. webqc.org [webqc.org]
- 3. ck12.org [ck12.org]
- 4. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. walchem.com [walchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. WebElements Periodic Table » Chlorine » chlorine trifluoride [webelements.com]
- 11. Chlorine Properties, Element & Facts - Lesson | Study.com [study.com]
- 12. Chlorine - Wikipedia [en.wikipedia.org]
- 13. Physical and chemical characteristic of chlorine and its acidic compounds | MEL Chemistry [melscience.com]
- 14. Chlorine | Uses, Properties, & Facts | Britannica [britannica.com]
Technical Support Center: Controlling Exothermic Reactions Involving Chloryl Fluoride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with chloryl fluoride (B91410) (ClO₂F). The information herein is intended to supplement, not replace, rigorous training, and a thorough understanding of laboratory safety protocols. Chloryl fluoride is an exceptionally reactive and hazardous substance; all operations should be conducted with extreme caution.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound (ClO₂F) is a powerful fluorinating and oxidizing agent.[1][2] The primary hazards include:
-
Extreme Reactivity: It can react violently, and in some cases explosively, with a wide range of materials, including organic compounds, reducing agents, and even materials not typically considered flammable.[3] Reactions are often highly exothermic and can be difficult to control.[1]
-
Toxicity: this compound and its hydrolysis byproducts, such as hydrogen fluoride (HF) and hydrochloric acid (HCl), are highly toxic and corrosive.[1][4] Inhalation can cause severe respiratory irritation and pulmonary edema, while skin or eye contact can result in severe chemical burns.[4]
-
Spontaneous Ignition: It is hypergolic with many common materials, meaning it can cause them to ignite on contact without an external ignition source.[4]
Q2: What materials are compatible with this compound?
A2: Due to its extreme reactivity, material selection is critical. While this compound can dissolve the protective metal fluoride coatings that allow for the storage of chlorine trifluoride (ClF₃), certain materials, when properly cleaned and passivated, can be used.[5]
-
Metals: Monel, nickel, and some stainless steels are often recommended. A passivation layer of the metal fluoride must be formed on the surface to protect the bulk material from further attack.[6]
-
Plastics and Elastomers: Highly fluorinated polymers such as Teflon (PTFE) may have limited compatibility, but their use should be carefully evaluated for the specific operating conditions as they can still be attacked.
Q3: What are the initial signs of a runaway exothermic reaction?
A3: Early detection is crucial for preventing a catastrophic incident. Key indicators include:
-
A rapid, unexpected increase in temperature and/or pressure.
-
Visible changes in the reaction mixture, such as color change or vigorous gas evolution.
-
Unusual sounds from the reactor, such as hissing or popping.
-
Fuming or off-gassing from the reaction apparatus.
Q4: Can I use water to extinguish a fire involving this compound?
A4: No. this compound reacts violently with water, which can exacerbate the situation and produce toxic and corrosive fumes.[3] Use of a dry chemical extinguisher (Class D for reactive metals, though consultation with safety experts is advised for this specific application) or allowing the fire to burn out while containing it may be the recommended course of action, depending on the scale and circumstances.
Troubleshooting Guide for Exothermic Reactions
This guide provides a systematic approach to managing an unexpected exothermic event during a reaction with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Temperature Spike | - Inadequate cooling- Addition of reactant is too fast- Localized "hot spot" | 1. Immediately stop the addition of all reactants.2. Increase cooling to the maximum capacity.3. If possible and safe to do so, increase the stirring rate to improve heat transfer.4. If the temperature continues to rise uncontrollably, proceed to the emergency shutdown and quenching protocol. |
| Sudden Pressure Increase | - Gas evolution from a runaway reaction- Blockage in the vent or relief system | 1. Immediately stop the addition of all reactants.2. Verify that the emergency vent and pressure relief systems are functioning.3. If the pressure continues to rise, initiate an emergency shutdown. |
| Visible Decomposition or Fuming | - Contamination of the reaction mixture- Reaction temperature has exceeded the stability limit of a reactant or product | 1. Stop all reactant feeds.2. If the reaction is contained and the ventilation is adequate, observe from a safe distance.3. Prepare for an emergency shutdown and quench. |
Experimental Protocols
General Protocol for Controlled Fluorination
This is a generalized protocol and must be adapted for specific reactions and equipment. A thorough risk assessment must be conducted before any experiment.
-
System Preparation:
-
The reactor and all associated tubing must be constructed of compatible materials (e.g., Monel, passivated stainless steel).
-
The entire system must be scrupulously cleaned to remove any organic residues and then dried to eliminate all moisture.
-
Passivate the system by slowly introducing a low concentration of a fluorinating agent (e.g., dilute fluorine gas) to form a protective metal fluoride layer.
-
-
Inert Atmosphere:
-
Purge the entire system with an inert gas (e.g., nitrogen, argon) to remove all air and moisture.
-
-
Cooling:
-
Pre-cool the reactor to the desired starting temperature using a cryostat or other suitable cooling bath.
-
-
Reactant Addition:
-
Introduce the substrate and any solvent to the reactor.
-
Begin slow, controlled addition of this compound gas through a mass flow controller. The addition rate should be carefully calculated and monitored.
-
-
Monitoring:
-
Continuously monitor the reaction temperature and pressure.
-
Have an independent temperature probe to guard against primary probe failure.
-
-
Emergency Preparedness:
-
Ensure an emergency quench solution and a method for its rapid introduction are readily available.
-
Have an established emergency shutdown procedure.
-
Emergency Shutdown and Quenching Protocol
-
Alarm and Evacuate:
-
Alert all personnel in the immediate vicinity.
-
Evacuate to a safe location.
-
-
Stop Reactant Flow:
-
If it can be done safely, immediately stop the flow of this compound and any other reactants.
-
-
Initiate Emergency Cooling:
-
Activate any emergency cooling systems.
-
-
Quenching (if the reaction is deemed uncontrollable):
-
From a safe distance or through a remote system, rapidly introduce a large volume of a pre-cooled, inert, and compatible quenching agent. A common method for quenching highly reactive compounds is the use of isopropanol, followed by a more cautious addition of water.[7] For this compound, an inert, fluorinated solvent may be a safer initial choice, followed by a more reactive quenching agent once the initial exotherm is controlled. The choice of quenching agent must be carefully considered as part of the initial risk assessment.
-
Quantitative Data
Due to the extreme nature of this compound, comprehensive and publicly available quantitative data on its reaction kinetics and thermochemistry is limited. The following table provides data for related compounds and general safety parameters that can be used as a conservative guide.
| Parameter | Value | Compound | Significance |
| Boiling Point | -6 °C | This compound | Indicates it is a gas at room temperature and requires containment in a sealed system.[5] |
| Melting Point | -115 °C | This compound | Relevant for cryogenic handling and purification.[5] |
| Vapor Pressure | 22 psia at 70°F (21°C) | Chlorine Trifluoride | Provides an indication of the pressure that will be present in a sealed container at room temperature.[1] |
| Hydrolysis Reaction | 2 ClF₃ + 2 H₂O → 4 HF + ClO₂F + ClF | Chlorine Trifluoride | Illustrates the violent reaction with water and the formation of toxic byproducts.[8] |
Visualizations
Caption: Troubleshooting workflow for an anomalous exothermic event.
References
- 1. sesha.org [sesha.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. dogemicrosystems.ca [dogemicrosystems.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perthis compound [inis.iaea.org]
Validation & Comparative
A Comparative Analysis of Chloryl Fluoride and Perchloryl Fluoride as Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of fluorine can significantly enhance the biological activity, metabolic stability, and physicochemical characteristics of organic compounds. Consequently, the selection of an appropriate fluorinating agent is a pivotal decision in synthetic chemistry. This guide provides an objective comparison of two potent fluorinating agents: chloryl fluoride (B91410) (FClO₂) and perchloryl fluoride (FClO₃). This analysis is supported by available experimental data to assist researchers in making informed decisions for their synthetic applications.
Physicochemical and Reactivity Data
The following table summarizes the key physical and chemical properties of this compound and perthis compound, offering a side-by-side comparison of their fundamental characteristics.
| Property | This compound (FClO₂) | Perthis compound (FClO₃) |
| Formula | FClO₂ | FClO₃ |
| Molar Mass | 86.45 g/mol [1] | 102.45 g/mol [2] |
| Appearance | Colorless gas[1] | Colorless gas with a sweet odor[2] |
| Boiling Point | -6 °C[1] | -46.7 °C[2] |
| Melting Point | -115 °C[1] | -147.8 °C[2] |
| Molecular Geometry | Pyramidal[1] | Tetrahedral[1] |
| Thermal Stability | Decomposes with a half-life of 30 minutes at 200 °C[3] | Kinetically stable, decomposing only at 400 °C[2] |
| Hydrolysis Rate | Rapid, with a second-order rate constant of 2.3 × 10³ M⁻¹·s⁻¹ at 25 °C[3] | Very slow[2] |
| Reactivity Profile | Exceptionally high reactivity; powerful fluorinating and oxidizing agent[3] | Powerful oxidizing and "mild" electrophilic fluorinating agent[2][4] |
| Reaction Mechanism | Reactions with hydrocarbons proceed through radical mechanisms[3] | Primarily acts as an electrophilic fluorinating agent[4] |
Comparative Fluorinating Strength
While direct quantitative studies comparing the fluorinating strength of this compound and perthis compound under identical conditions are scarce in the available literature, a comparative analysis of their known reactivity profiles and stability provides a clear indication of their relative potencies.
This compound (FClO₂): A Highly Reactive Fluorinating Agent
This compound is consistently described as an exceptionally reactive and powerful fluorinating agent[3]. Its high reactivity is underscored by its rapid hydrolysis and thermal instability[3]. The reactions of this compound, particularly with hydrocarbons, are known to proceed via radical mechanisms, suggesting a high-energy, non-selective fluorination potential[3]. The compound is notoriously difficult to handle and store due to its aggressive nature, reportedly dissolving the protective metal fluoride coatings that passivate storage containers[1]. This high degree of reactivity positions this compound as a potent, albeit challenging, reagent for fluorination.
Perthis compound (FClO₃): A Milder, Electrophilic Fluorinating Agent
In contrast, perthis compound is characterized as a "mild" yet powerful fluorinating agent, particularly in the realm of organic synthesis[2]. Its greater thermal stability and very slow rate of hydrolysis indicate a lower intrinsic reactivity compared to this compound[2]. Perthis compound primarily functions as an electrophilic fluorinating agent, making it suitable for reactions with electron-rich substrates such as enamines, enolates, and activated aromatic rings[2][4]. While still a strong oxidant that can react explosively with reducing agents, its more controlled reactivity has led to its use in the synthesis of complex molecules like fluorinated steroids[2].
Inference on Fluorinating Strength
Based on the available evidence, This compound is the stronger and more reactive fluorinating agent of the two. Its lower thermal stability, rapid hydrolysis, and radical-based reaction pathways all point to a higher propensity to deliver a fluorine atom. However, this comes at the cost of lower selectivity and significant handling challenges. Perthis compound, with its greater stability and electrophilic nature, offers a more controlled and selective approach to fluorination, making it a more practical choice for many synthetic applications where substrate integrity is paramount.
Experimental Protocols and Methodologies
General Protocol for Electrophilic Fluorination with Perthis compound
Perthis compound is typically used for the fluorination of activated substrates. A general procedure involves the slow bubbling of gaseous perthis compound through a solution of the substrate in an inert solvent at a controlled temperature.
-
Substrate: Electron-rich compounds such as enamines, enolates, or phenols.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) are commonly used[4].
-
Temperature: Reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and improve selectivity[4].
-
Procedure: A solution of the substrate is cooled to the desired temperature under an inert atmosphere (e.g., nitrogen or argon). Perthis compound gas is then introduced slowly into the stirred solution. The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS). Upon completion, the reaction is carefully quenched, often with a reducing agent or water, and the product is isolated and purified.
-
Safety: Reactions with perthis compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. The potential for explosive reactions, especially with reducing agents or upon uncontrolled temperature increase, must be a primary consideration[4].
Considerations for Fluorination with this compound
Given its extreme reactivity and instability, the use of this compound requires specialized equipment and stringent safety protocols.
-
Handling: this compound is a highly toxic and corrosive gas. It should be handled in a dedicated, well-maintained vacuum line or a specialized gas handling system constructed from compatible materials (e.g., stainless steel or Monel, though passivation may be compromised)[1].
-
Reaction Conditions: Reactions would likely need to be performed at very low temperatures to moderate its reactivity. The choice of solvent would be critical, requiring one that is inert to this powerful oxidant.
-
Safety: Due to its "indecently reactive" nature, extreme caution is advised. A thorough understanding of its hazards and the implementation of robust safety measures are essential before any experimental work is undertaken.
Logical Relationship of Fluorinating Strength
The following diagram illustrates the relationship between the two compounds in terms of their fluorinating strength and key characteristics.
Caption: Comparative properties of this compound and Perthis compound.
References
A Comparative Guide to the Reactivity of Chloryl Fluoride and Chlorine Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloryl fluoride (B91410) (FClO₂) and chlorine trifluoride (ClF₃), two potent fluorinating and oxidizing agents. The information presented herein is supported by available experimental data to assist researchers in selecting the appropriate reagent for their specific applications.
Overview of Reactivity
Both chloryl fluoride and chlorine trifluoride are exceptionally reactive compounds, capable of acting as powerful fluorinating and oxidizing agents. Chlorine trifluoride is widely recognized for its extreme reactivity, readily igniting many materials considered non-flammable.[1][2] this compound is also described as highly reactive, particularly towards reducing agents and metallic surfaces.[3] Notably, some sources suggest that this compound may be even more challenging to handle than chlorine trifluoride due to its ability to dissolve the passivating metal fluoride layers that typically allow for the storage of ClF₃.[4]
Quantitative Reactivity Data
Direct quantitative comparisons of the reactivity of FClO₂ and ClF₃ under identical conditions are scarce in the available literature. However, data from individual studies on their reactivity in specific reactions are summarized below. It is crucial to consider the different reaction types and conditions when interpreting this data.
| Parameter | This compound (FClO₂) | Chlorine Trifluoride (ClF₃) |
| Hydrolysis Reaction | ||
| Rate Constant | 2.3 × 10³ M⁻¹·s⁻¹ (second-order with water at 25 °C)[3] | Reacts violently and explosively with water; specific rate constant not readily available in literature.[1][5] |
| Reaction with Hydrocarbons | ||
| Activation Energy | 50-70 kJ/mol (radical mechanism, substrate dependent)[3] | Reacts explosively on contact, even at -70°C; specific activation energy for this reaction type is not readily available.[6] |
| Thermal Decomposition | ||
| Activation Energy | Not readily available in literature. | 118 kJ/mol[7] |
| Redox Potential | ||
| Standard Reduction Potential | Est. +1.8 V (for ClO₂F/ClO₂ couple)[3] | Not readily available in literature, but known to be a stronger oxidizing agent than oxygen.[2] |
Experimental Protocols
The extreme reactivity and toxicity of both this compound and chlorine trifluoride necessitate specialized handling procedures and equipment. The following are generalized protocols and should be adapted based on specific experimental requirements and thorough risk assessments.
General Handling and Safety Precautions for Highly Reactive Gaseous Fluorinating Agents
This protocol is a general guideline and must be supplemented with a comprehensive, site-specific risk assessment.
1. Engineering Controls:
- All manipulations must be conducted in a well-ventilated fume hood or a dedicated gas cabinet.[1]
- The experimental setup should be constructed from compatible materials. For high-pressure applications, nickel, Monel, or stainless steel are recommended.[1] Polytetrafluoroethylene (PTFE) can be used for some components, but its compatibility under reaction conditions should be verified.[8]
- A scrubber system containing a suitable neutralizing agent (e.g., soda lime or a caustic solution) is mandatory to treat exhaust gases.[1]
- A continuous gas monitoring system with alarms for the specific gas in use should be in place.[1]
2. Personal Protective Equipment (PPE):
- A full-face shield and safety goggles are mandatory.[9]
- Flame-resistant laboratory coat and trousers are required.[2]
- Neoprene or other compatible gloves should be worn. Always check compatibility charts for the specific chemical and glove material.[9]
- In case of potential exposure to high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[2]
3. Passivation of Equipment:
- Before first use, the entire apparatus must be meticulously cleaned to remove any organic residues and then dried.
- The system should be passivated by slowly introducing a low concentration of the reactive gas. This forms a protective metal fluoride layer on the internal surfaces.[3]
4. Performing the Reaction:
- The entire system must be leak-tested before introducing the reactive gas.
- The flow of the reactive gas should be controlled with a suitable regulator and mass flow controller.
- Reactions should be carried out at the lowest possible temperature to control the reaction rate.
- Always have an emergency plan and appropriate quenching agents readily available.
Experimental Protocol for the Hydrolysis of Chlorine Trifluoride (Illustrative)
Caution: This reaction is extremely violent and potentially explosive. It should only be performed by highly trained personnel with appropriate safety measures in place.
Objective: To observe the products of the reaction between chlorine trifluoride and water.
Materials:
-
Chlorine trifluoride (ClF₃) gas cylinder with a regulator.
-
A reaction vessel made of a compatible material (e.g., a passivated nickel or stainless steel flask).
-
A system for introducing water vapor in a controlled manner.
-
An analytical system to identify the reaction products (e.g., Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry).
-
A scrubbing system to neutralize unreacted ClF₃ and acidic products.
Procedure:
-
Assemble the reaction apparatus in a high-performance fume hood. Ensure all connections are secure and leak-proof.
-
Passivate the entire system with a low concentration of ClF₃ gas.
-
Evacuate the reaction vessel.
-
Slowly and cautiously introduce a controlled amount of water vapor into the reaction vessel.
-
In a separate, controlled stream, slowly introduce a small amount of ClF₃ gas into the reaction vessel.
-
Monitor the reaction using the analytical system to identify the products formed. The hydrolysis of ClF₃ can produce a variety of substances including hydrogen fluoride (HF), chlorine (Cl₂), oxygen (O₂), and this compound (FClO₂).[10]
-
All effluent gases must be passed through a scrubber before being vented.
Diagrams
Logical Relationship in the Hydrolysis of Chlorine Trifluoride
Caption: Hydrolysis of Chlorine Trifluoride.
Experimental Workflow for Handling Reactive Fluorinating Gases
Caption: Workflow for Reactive Gas Handling.
References
- 1. sesha.org [sesha.org]
- 2. echemi.com [echemi.com]
- 3. dogemicrosystems.ca [dogemicrosystems.ca]
- 4. CHLORINE TRIFLUORIDE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CHLORINE TRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 50.63.130.170 [50.63.130.170]
- 7. Chlorine trifluoride - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. nj.gov [nj.gov]
- 10. Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perthis compound [inis.iaea.org]
A Comparative Guide to Electrophilic Fluorinating Agents: Chloryl Fluoride vs. N-F Reagents
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating molecular properties such as metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is therefore a pivotal decision in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of the highly reactive gas chloryl fluoride (B91410) (FClO₂) with the widely used N-F class of electrophilic fluorinating agents, focusing on their practical applications, advantages, and disadvantages in a research and development setting.
Chloryl Fluoride (FClO₂): A Profile of Extreme Reactivity
This compound is a colorless gas with a boiling point of -6 °C.[1] While it is a potent fluorinating agent, its utility in controlled organic synthesis is severely limited by its extreme and often indiscriminate reactivity.
Advantages:
Due to a significant lack of published data on its use in modern synthetic organic chemistry, the practical advantages of this compound over contemporary N-F reagents are not documented.
Disadvantages and Hazards:
The disadvantages of this compound are numerous and largely prohibitive for its use in a drug development context:
-
Extreme Reactivity: this compound is described as "indecently reactive" and is known to react violently with a wide range of materials, including organic compounds and even the protective metal fluoride coatings used to store other reactive fluorine compounds like chlorine trifluoride (ClF₃).[1] This lack of selectivity makes it unsuitable for the precise fluorination of complex molecules.
-
Handling and Safety: As a highly toxic and corrosive gas, FClO₂ requires specialized equipment and extreme caution for handling.[2][3] It reacts violently with water, producing toxic and corrosive byproducts.[4][5] Its instability and tendency to explode upon contact with organic materials make it a significant safety hazard in a laboratory setting.[3][4]
-
Lack of Selectivity: Unlike N-F reagents, which can be tuned for chemoselectivity and regioselectivity, this compound's high reactivity leads to non-selective reactions and the formation of multiple byproducts.[1]
Given these significant drawbacks, this compound is not a viable option for the selective electrophilic fluorination required in modern drug discovery and development. The focus has instead shifted to more stable, selective, and safer alternatives, primarily from the N-F class of reagents.
N-F Fluorinating Agents: The Modern Standard for Electrophilic Fluorination
Reagents containing a nitrogen-fluorine (N-F) bond have become the cornerstone of electrophilic fluorination due to their relative stability, ease of handling, and tunable reactivity.[6][7] Among the most prominent and widely used N-F agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[6]
A Head-to-Head Comparison: Selectfluor® vs. NFSI
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and NFSI are both crystalline solids that are significantly easier and safer to handle than gaseous reagents like F₂ or FClO₂.[6][8]
| Property | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Appearance | Colorless solid[9] | Crystalline solid[10][11] |
| Reactivity | Generally considered more reactive[6][12] | Milder alternative to Selectfluor®[6] |
| Solubility | Soluble in polar solvents like acetonitrile (B52724) and water[9][13] | Soluble in many organic solvents[8] |
| Stability | Air- and moisture-stable, non-volatile[6] | Stable and non-hygroscopic crystalline solid[10][11] |
| Handling | Easy to handle, commercially available[6][9] | Easy to handle, commercially available[8][10] |
Experimental Data: Performance in Key Fluorination Reactions
The choice between Selectfluor® and NFSI often depends on the specific substrate and the desired transformation. Below is a summary of their performance in the α-fluorination of carbonyl compounds, a common reaction in medicinal chemistry.
Table 1: α-Fluorination of Carbonyl Compounds
| Substrate | Reagent | Product | Yield (%) | Reference |
| 1,3-Diphenyl-1,3-propanedione | Selectfluor® | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 95 | [14] |
| Diethyl malonate | NFSI | Diethyl 2-fluoromalonate | 85 | [10][11] |
| 1-Indanone | Selectfluor® | 2-Fluoro-1-indanone | 88 | [15] |
| 2-Phenylcyclohexanone | NFSI | 2-Fluoro-2-phenylcyclohexanone | 75 | [11] |
| Propiophenone | Selectfluor® | α-Fluoropropiophenone | 82 | [15] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of fluorinated compounds.
General Procedure for α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL), Selectfluor® (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 1-4 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated product.[6]
General Procedure for the Fluorination of an Enolate using NFSI
A solution of the ketone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 mmol), is added dropwise, and the mixture is stirred for 30 minutes to generate the enolate. A solution of NFSI (1.2 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10][11]
Mechanistic Pathways and Workflow
The mechanism of electrophilic fluorination by N-F reagents is complex and can be substrate-dependent, with evidence supporting both a single-electron transfer (SET) pathway and a direct SN2-type attack on the fluorine atom.[6][9][16]
Conclusion
While this compound is a powerful fluorinating agent, its extreme reactivity and hazardous nature make it unsuitable for the controlled and selective introduction of fluorine into complex organic molecules, a necessity in drug discovery and development. In contrast, N-F reagents, particularly Selectfluor® and NFSI, have emerged as the reagents of choice for electrophilic fluorination. They offer a balance of reactivity, stability, and safety, allowing for a broad range of applications. Selectfluor® is generally the more reactive of the two, while NFSI provides a milder alternative. The selection between these reagents should be guided by the specific requirements of the substrate and the desired transformation, with a careful consideration of the reaction conditions to achieve optimal results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dogemicrosystems.ca [dogemicrosystems.ca]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. 50.63.130.170 [50.63.130.170]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 12. synthesis - Electrophilic fluorination power: selectfluor vs NFSI - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. REF Case study search [impact.ref.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Molecular Structures of Chloryl Fluoride and Bromyl Fluoride
A detailed examination of the gas-phase molecular geometries of chloryl fluoride (B91410) (ClO₂F) and bromyl fluoride (BrO₂F) reveals significant similarities in their pyramidal structures, with subtle differences in bond lengths and angles attributable to the differing electronegativity and size of the central halogen atom. These structural parameters have been determined through gas-phase electron diffraction and microwave spectroscopy for ClO₂F, while the structure of BrO₂F has been primarily elucidated through vibrational-rotational spectroscopy.
Both chloryl fluoride and bromyl fluoride adopt a pyramidal molecular geometry, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair of electrons.[1] This arrangement results in Cₛ point group symmetry for both molecules. The central chlorine or bromine atom sits (B43327) at the apex of the pyramid, with the two oxygen atoms and the fluorine atom forming the base.
Quantitative Structural Comparison
The precise bond lengths and angles for ClO₂F have been determined by gas-phase electron diffraction. In contrast, the experimental gas-phase data for BrO₂F is less definitive, with structural parameters estimated from vibrational spectra by comparison with related molecules.[2]
| Structural Parameter | This compound (ClO₂F) | Bromyl Fluoride (BrO₂F) (Estimated) |
| Halogen-Oxygen Bond Length (X-O) | 1.404 Å[3] | 1.63 Å[2] |
| Halogen-Fluorine Bond Length (X-F) | 1.619 Å[3] | 1.76 Å[2] |
| Oxygen-Halogen-Oxygen Bond Angle (∠OXO) | 116.6°[3] | 108°[2] |
| Fluorine-Halogen-Oxygen Bond Angle (∠FXO) | Not explicitly stated in the provided results, but would be different from ∠OXO in a Cₛ symmetric molecule. | 108°[2] |
The shorter Cl-O bond length in ClO₂F compared to the estimated Br-O bond length in BrO₂F is consistent with the higher electronegativity of chlorine, which leads to a more contracted and stronger bond. Similarly, the Cl-F bond is shorter than the estimated Br-F bond. The larger size of the bromine atom contributes to these longer bond distances.
The O-Cl-O bond angle in ClO₂F is significantly larger than the estimated O-Br-O angle in BrO₂F. This can also be attributed to the greater electronegativity of chlorine. The bonding electron pairs in ClO₂F are drawn closer to the central chlorine atom, increasing the electrostatic repulsion between them and widening the bond angle.
Experimental Methodologies
The determination of these molecular structures relies on sophisticated spectroscopic and diffraction techniques that probe the molecule in the gas phase, free from intermolecular interactions.
Gas-Phase Electron Diffraction (for ClO₂F)
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric arrangement of atoms in a molecule.[4]
Experimental Protocol:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber, effusing from a nozzle.[4]
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the stream of gas molecules.[4]
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The resulting diffraction pattern is a series of concentric rings.[4]
-
Detection: The scattered electrons are detected on a photographic plate or a modern detector. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.[4]
-
Data Analysis: The intensity of the diffraction rings is measured and converted into a molecular scattering function. This experimental data is then compared to theoretical scattering patterns calculated for various molecular models. A least-squares refinement process is used to find the structural parameters (bond lengths, angles, and vibrational amplitudes) that best fit the experimental data.[3][4]
Vibrational-Rotational Spectroscopy (for BrO₂F)
The structural parameters of BrO₂F have been estimated from its gas-phase infrared and Raman spectra.[2][5][6] This technique measures the energies of transitions between different vibrational and rotational energy levels of the molecule.
Experimental Protocol:
-
Sample Preparation: A gaseous sample of the molecule is held in a sample cell. For unstable species, this may involve flowing the gas through the cell.
-
Infrared/Raman Spectroscopy: The sample is irradiated with infrared radiation (for IR spectroscopy) or a monochromatic laser beam (for Raman spectroscopy).
-
Spectral Acquisition: The absorption or scattering of radiation as a function of frequency is recorded to produce a spectrum.
-
Spectral Analysis: The positions and intensities of the peaks in the vibrational-rotational spectrum are analyzed. By applying theoretical models of molecular rotation and vibration, rotational constants can be extracted from the fine structure of the vibrational bands. These rotational constants are related to the moments of inertia of the molecule, from which the bond lengths and angles can be derived. Isotopic substitution can be used to obtain more structural information.
Logical Flow of Structural Comparison
The following diagram illustrates the logical workflow for comparing the structures of ClO₂F and BrO₂F based on experimental data.
Caption: Workflow for the structural comparison of ClO₂F and BrO₂F.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Electron diffraction investigation of gaseous perthis compound and calculation of its force field and amplitudes of vibration - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Pyramidal Structure of Chloryl Fluoride: A Comparative Guide to Computational and Experimental Validation
The non-planar, pyramidal geometry of chloryl fluoride (B91410) (FClO2) has been unequivocally established through a combination of experimental spectroscopic techniques and theoretical computational methods. This guide provides a comprehensive comparison of the structural parameters determined by these approaches, offering researchers, scientists, and drug development professionals a detailed overview of the molecule's validated three-dimensional arrangement.
Chloryl fluoride, a reactive halogen oxide fluoride, adopts a Cₛ symmetric pyramidal structure, a deviation from a planar geometry that is crucial for understanding its chemical reactivity and physical properties. This guide delves into the experimental data, primarily from microwave spectroscopy, and compares it with results obtained from various computational chemistry models.
Data Presentation: A Comparative Analysis of Molecular Geometries
The table below summarizes the key structural parameters of this compound (FClO2) as determined by experimental methods and a range of computational approaches. For comparative purposes, data for the isoelectronic and structurally related molecules, sulfur trioxide (SO₃) and the chlorate (B79027) anion (ClO₃⁻), are also included.
| Molecule | Method | r(Cl-O) [Å] | r(Cl-F) [Å] | ∠(O-Cl-O) [°] | ∠(F-Cl-O) [°] | Geometry |
| FClO₂ | Experimental (MW) | 1.418 (2) | 1.705 (10) | 115.2 (5) | 102.5 (5) | Pyramidal |
| Ab initio (HF/6-31G) | 1.385 | 1.675 | 117.8 | 103.1 | Pyramidal | |
| DFT (B3LYP/6-311+G) | 1.421 | 1.710 | 115.5 | 102.0 | Pyramidal | |
| SO₃ | Experimental | 1.418 | - | 120 | - | Trigonal Planar |
| ClO₃⁻ | Experimental | 1.49 | - | 107 | - | Trigonal Pyramidal |
Note: Computational data for FClO₂ is illustrative and based on typical results from the specified levels of theory. The experimental data for FClO₂ is primarily from microwave spectroscopy studies.
Experimental and Computational Methodologies
The determination of the precise molecular geometry of this compound relies on sophisticated experimental and computational techniques.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the absorption of microwave radiation, highly accurate measurements of the moments of inertia of a molecule can be obtained. From these moments of inertia, the bond lengths and bond angles can be derived with a high degree of precision.
The experimental data presented for FClO₂ were obtained from the analysis of the rotational spectra of different isotopic species of the molecule. This isotopic substitution method is crucial for determining the complete molecular structure. The reported values represent the zero-point average structure (r₀), which is an average over the vibrational ground state of the molecule.
Computational Protocol: Ab initio and Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful tool for predicting and validating molecular structures. The two primary methods employed are ab initio calculations and Density Functional Theory (DFT).
-
Ab initio Methods: These methods are based on first principles and solve the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. The accuracy of ab initio calculations can be systematically improved by using larger basis sets and including electron correlation effects through methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.
-
Density Functional Theory (DFT): DFT methods are based on the electron density of a molecule rather than the full wavefunction. They offer a good balance between accuracy and computational cost. The choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311+G*) is critical for obtaining reliable results.
For the computational validation of FClO₂'s structure, geometry optimization calculations are performed. In these calculations, the energy of the molecule is minimized with respect to all atomic coordinates, yielding the equilibrium geometry (rₑ), which corresponds to the minimum on the potential energy surface.
Logical Workflow for Structural Determination
The following diagram illustrates the interplay between experimental and computational approaches in the definitive determination of this compound's pyramidal structure.
Caption: Workflow for the validation of FClO₂'s pyramidal structure.
This integrated approach, combining the precision of experimental measurements with the predictive power of computational models, provides a robust and comprehensive understanding of the molecular structure of this compound. The consistent finding of a pyramidal geometry across both domains solidifies our knowledge of this intriguing molecule.
A Tale of Two Reactivities: Unraveling the Hydrolysis Rates of Chloryl Fluoride and Perchloryl Fluoride
A comparative analysis of chloryl fluoride (B91410) (ClO₂F) and perchloryl fluoride (ClO₃F) reveals a dramatic difference in their reactivity towards water. While this compound undergoes rapid hydrolysis, perthis compound is notable for its relative inertness in aqueous environments. This guide provides a detailed comparison of their hydrolysis rates, supported by available experimental data, and outlines the underlying mechanisms governing their distinct chemical behaviors.
This significant disparity in hydrolysis rates is of critical importance to researchers and professionals in fields ranging from synthetic chemistry to drug development, where precise control of reactivity is paramount. Understanding the factors that dictate the stability of these compounds in aqueous media is essential for their safe handling and effective application.
Quantitative Comparison of Hydrolysis Rates
The hydrolysis of this compound and perthis compound proceeds via a nucleophilic attack by water on the central chlorine atom. However, the rate at which this occurs differs by several orders of magnitude, as summarized in the table below.
| Compound | Chemical Formula | Hydrolysis Rate | Hydrolysis Products |
| This compound | ClO₂F | Rapid ; Second-order rate constant of 2.3 × 10³ M⁻¹·s⁻¹ at 25 °C[1] | Chloric acid (HClO₃) and hydrofluoric acid (HF)[1] |
| Perthis compound | ClO₃F | Very slow in neutral water[2][3]. Quantitative hydrolysis is achieved with concentrated alkali or alcoholic potassium hydroxide[4][5]. | Perchlorate (B79767) (ClO₄⁻) and fluoride (F⁻) ions (under basic conditions)[4][5] |
Experimental Protocols
This compound Hydrolysis Kinetics
Due to its rapid reaction with water, the hydrolysis rate of this compound would likely be measured using a stopped-flow technique .
Methodology:
-
Reactant Preparation: Solutions of this compound in an inert solvent and deionized water are prepared at the desired concentrations.
-
Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow apparatus.
-
Data Acquisition: The change in concentration of a reactant or product over a very short timescale (milliseconds to seconds) is monitored. This can be achieved by spectrophotometrically tracking the appearance or disappearance of a specific chemical species.
-
Kinetic Analysis: The rate constant is determined by fitting the experimental data to the appropriate integrated rate law for a second-order reaction. The experiment would be repeated at various temperatures to determine the activation energy of the reaction.
Perthis compound Hydrolysis Kinetics
Given the very slow rate of hydrolysis in neutral water, a long-term monitoring approach would be necessary.
Methodology:
-
Sample Preparation: A known amount of perthis compound is dissolved in a sealed container of deionized water at a constant temperature.
-
Aliquoting and Analysis: At regular, extended time intervals (hours, days, or even weeks), aliquots of the solution are withdrawn.
-
Quantitative Analysis: The concentration of fluoride and perchlorate ions in the aliquots is determined. For fluoride, an ion-selective electrode could be employed. Perchlorate concentration could be measured using ion chromatography.
-
Rate Determination: The rate of hydrolysis is determined by plotting the concentration of the products as a function of time. Due to the slow rate, obtaining a precise rate constant in neutral water is challenging. To accelerate the reaction for analytical purposes, as noted in the literature, the hydrolysis can be carried out in a concentrated alkaline solution (e.g., alcoholic potassium hydroxide), and the rate of disappearance of perthis compound can be monitored over a shorter timeframe.
Reaction Mechanisms
The hydrolysis of both this compound and perthis compound is proposed to proceed through a nucleophilic substitution (Sₙ2-like) mechanism where a water molecule acts as the nucleophile, attacking the electrophilic chlorine atom. The significant difference in their reaction rates can be attributed to the steric hindrance and the electronic effects of the surrounding oxygen and fluorine atoms.
In perthis compound, the central chlorine atom is tetrahedrally coordinated and sterically shielded by three oxygen atoms and one fluorine atom, making it less accessible to nucleophilic attack. Conversely, the trigonal pyramidal structure of this compound offers a more exposed chlorine atom for the incoming water molecule.
Below are the proposed reaction pathways illustrated using the DOT language.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perthis compound [inis.iaea.org]
- 3. Perthis compound - Wikipedia [en.wikipedia.org]
- 4. Perthis compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Assessing Chloryl Fluoride as an Alternative to Traditional Electrophilic Fluorinating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. While traditional electrophilic N-F fluorinating agents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling, the exploration of alternative reagents continues in the quest for enhanced reactivity and novel selectivity. This guide provides a comparative assessment of chloryl fluoride (B91410) (FClO₂), a highly reactive fluorinating agent, against these established reagents.
Executive Summary
Chloryl fluoride presents itself as a potent, gaseous electrophilic fluorinating agent with exceptionally high reactivity.[1] This inherent reactivity, however, is coupled with significant handling challenges and safety concerns, which have limited its widespread adoption in synthetic organic chemistry.[2] In contrast, traditional N-F reagents like Selectfluor and NFSI are stable, crystalline solids that are comparatively safe and easy to handle, making them the workhorses of modern electrophilic fluorination.[3][4]
This guide will delve into a detailed comparison of these agents, focusing on their chemical properties, reactivity, and safety profiles. Due to a notable lack of published experimental data on the use of this compound in routine organic fluorination reactions, this comparison will primarily extrapolate its potential performance based on its known chemical characteristics and contrast it with the well-documented performance of traditional N-F reagents.
Table 1: Comparative Overview of Electrophilic Fluorinating Agents
| Feature | This compound (FClO₂) | Selectfluor | N-Fluorobenzenesulfonimide (NFSI) |
| Chemical Formula | FClO₂ | C₇H₁₄B₂ClF₂N₂ | C₁₂H₁₀FNO₄S₂ |
| Molecular Weight | 86.45 g/mol [2] | 354.05 g/mol | 315.34 g/mol |
| Physical State | Colorless gas[2] | Crystalline solid[3] | Crystalline solid[3] |
| Boiling Point | -6 °C[2] | Decomposes | Decomposes |
| Melting Point | -115 °C[2] | Decomposes | 114-116 °C |
| Reactivity | Exceptionally high, reacts violently with many materials.[1] | High, but controlled and predictable.[5] | High, effective for a wide range of nucleophiles.[6] |
| Handling & Safety | Extremely hazardous; toxic, corrosive, and potentially explosive.[7][8] Requires specialized equipment. | Stable, non-volatile, and relatively safe to handle solid.[5] | Stable and can be handled in air, though moisture-sensitive.[3] |
| Solubility | Reacts with many common solvents. | Soluble in polar solvents like acetonitrile (B52724) and water.[3] | Soluble in many organic solvents. |
| Storage | Requires specialized, passivated containers.[2] | Stable under normal laboratory conditions. | Stable under normal laboratory conditions. |
Reactivity and Substrate Scope: A Comparative Discussion
This compound (FClO₂):
This compound is a powerful fluorinating agent due to the highly polarized Cl-F bond, with chlorine in a +5 oxidation state.[6] Its extreme reactivity suggests it could fluorinate a wide range of substrates, including those that are unreactive towards traditional N-F reagents. It has been noted for its ability to fluorinate aromatic rings without the need for a catalyst.[1] However, this high reactivity is indiscriminate, likely leading to poor selectivity and the formation of multiple byproducts. The radical mechanisms often involved in its reactions can further complicate reaction outcomes.[1]
Given its gaseous nature and high reactivity, controlling reactions with this compound would be challenging, requiring low temperatures and specialized equipment. Its utility in complex molecule synthesis, where selectivity is paramount, is likely to be very limited.
Selectfluor and NFSI:
Selectfluor and NFSI are the industry standards for electrophilic fluorination due to their predictable reactivity and broad substrate scope.[3][6] They are effective for the fluorination of a diverse array of nucleophiles, including enolates, silyl (B83357) enol ethers, electron-rich aromatic and heteroaromatic compounds, and carbanions.[5][9]
-
Selectfluor , a dicationic reagent, is generally considered one of the most reactive N-F reagents, capable of fluorinating less reactive substrates.[5]
-
NFSI , a neutral reagent, is also highly effective and often used for its good balance of reactivity and selectivity.[6]
The reactivity of these N-F reagents can be fine-tuned by altering reaction conditions, such as solvent and temperature, allowing for a high degree of control over the fluorination process.[10]
Experimental Protocols
Due to the scarcity of detailed experimental protocols for the use of this compound in routine organic synthesis, a generalized protocol is not provided. Handling of this substance should only be attempted by highly trained personnel with appropriate safety infrastructure.
Generalized Protocol for α-Fluorination of a Ketone using Selectfluor:
This protocol is a representative example of electrophilic fluorination using a traditional N-F reagent.
-
Reaction Setup: A dry round-bottom flask is charged with the ketone substrate (1.0 eq) and a suitable solvent (e.g., acetonitrile). The flask is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Selectfluor (1.1-1.5 eq) is added to the stirred solution at room temperature. For highly reactive substrates, the addition may be performed at a lower temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated ketone.[10]
Safety and Handling
This compound:
-
Extreme Hazard: this compound is highly toxic, corrosive, and a powerful oxidizing agent.[7][8] It can react explosively with organic compounds and other reducing agents.[1]
-
Handling: Must be handled in a specialized, well-ventilated fume hood or glovebox. All equipment must be scrupulously dried and passivated.[2] Personal protective equipment (PPE) should include specialized gloves, a face shield, and a lab coat.[11]
-
Storage: Stored in specially prepared cylinders made of resistant materials like Monel or stainless steel.[2]
Selectfluor and NFSI:
-
General Safety: Both are stable, crystalline solids that are significantly safer to handle than gaseous reagents.[3]
-
Handling: Can be handled on the benchtop, though it is good practice to do so in a fume hood. Standard PPE (gloves, safety glasses, lab coat) is required.[3]
-
Storage: Store in a cool, dry place away from incompatible materials.[3]
Logical Workflow for Reagent Selection
The choice of a fluorinating agent is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for selecting between this compound and traditional N-F reagents.
Caption: Decision workflow for selecting a suitable electrophilic fluorinating agent.
Conclusion
This compound is an exceptionally reactive fluorinating agent that, in theory, could be used to fluorinate highly unreactive substrates. However, its extreme hazardousness, gaseous state, and lack of selectivity make it unsuitable for general use in a modern synthetic organic chemistry laboratory, particularly in the context of drug development where safety and precision are paramount.
Traditional electrophilic N-F reagents, namely Selectfluor and NFSI, remain the reagents of choice for most applications. Their solid-state nature, stability, and well-documented reactivity profiles provide a reliable and safe platform for the introduction of fluorine into a vast range of organic molecules. While the exploration of novel fluorinating agents is a valuable scientific endeavor, the practical utility of this compound as a routine laboratory reagent is severely limited by its challenging properties. Researchers are advised to rely on the established safety and efficacy of N-F reagents for their synthetic needs.
References
- 1. research.uga.edu [research.uga.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. webqc.org [webqc.org]
- 7. sesha.org [sesha.org]
- 8. dogemicrosystems.ca [dogemicrosystems.ca]
- 9. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. research.uga.edu [research.uga.edu]
Spectroscopic Purity Validation of Synthesized Chloryl Fluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount. This guide provides a comparative analysis of spectroscopic methods for validating the purity of chloryl fluoride (B91410) (FClO₂), a reactive gas used in specialized synthesis. It further compares these methods with those used for alternative fluorinating agents, supported by experimental data and detailed protocols.
Chloryl fluoride (FClO₂) is a powerful oxidizing and fluorinating agent. Its synthesis, typically through the fluorination of chlorine dioxide or the reaction of sodium chlorate (B79027) with chlorine trifluoride, can result in impurities that may compromise subsequent reactions. Therefore, robust analytical methods are required to ascertain its purity. This guide explores the application of microwave, infrared (IR), and Raman spectroscopy for this purpose and provides a comparative look at the purity validation of alternative compounds such as perthis compound (FClO₃) and bromyl fluoride (BrO₂F).
Spectroscopic Methods for Purity Validation of this compound
The primary impurities in synthesized this compound are often unreacted starting materials or byproducts such as chlorine trifluoride (ClF₃) and chlorine dioxide (ClO₂). Spectroscopic techniques offer non-destructive and highly specific methods for identifying and quantifying these impurities.
Microwave Spectroscopy
Microwave spectroscopy probes the rotational transitions of molecules and is exceptionally sensitive to the molecular geometry. Each polar molecule has a unique rotational spectrum, making this technique a powerful tool for identifying components in a gas mixture with high specificity.
Key Advantages:
-
High Resolution and Specificity: The precise measurement of rotational constants allows for unambiguous identification of molecules, including isotopic species.
-
Quantitative Analysis: The intensity of rotational transitions is directly proportional to the concentration of the species, enabling accurate quantification of impurities.
Experimental Protocol: A typical setup involves introducing the gaseous this compound sample into a high-vacuum sample cell of a microwave spectrometer. The spectrum is then recorded, and the rotational constants are determined by fitting the observed transition frequencies. The presence of impurities like ClF₃ can be confirmed by identifying their characteristic rotational transitions. Quantitative analysis is achieved by comparing the intensity of a specific rotational transition of the impurity to that of a known standard or a transition of the main component, FClO₂.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions, providing a molecular fingerprint.
Key Advantages:
-
Versatility: Can be used for gas, liquid, and solid samples.
-
Functional Group Identification: Provides information about the types of chemical bonds present.
Experimental Protocol: A gas cell with IR-transparent windows (e.g., KBr or AgCl) is filled with the synthesized this compound. An IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range. The vibrational frequencies of FClO₂ are then compared to literature values. Impurities are identified by the presence of their characteristic absorption bands that do not overlap significantly with the FClO₂ spectrum. For instance, the strong vibrational bands of ClF₃ can be readily identified. Quantification can be performed by creating a calibration curve using standard mixtures.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy.
Key Advantages:
-
Minimal Sample Preparation: Samples can often be analyzed directly in glass containers.
-
Good for Symmetric Vibrations: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations that may be weak or inactive in IR spectroscopy.
Experimental Protocol: A sample of the gaseous or liquefied this compound is placed in a suitable transparent container. A laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum will show peaks corresponding to the vibrational modes of FClO₂. Impurities are detected by the presence of their unique Raman scattering peaks. Quantitative analysis can be performed by measuring the relative intensities of the Raman bands of the impurity and the main compound.
Comparative Data for Spectroscopic Purity Validation
The following tables summarize key spectroscopic data for this compound and a common impurity, chlorine trifluoride, which can be used for their identification and quantification.
Table 1: Vibrational Frequencies (cm⁻¹) for this compound and Chlorine Trifluoride
| Molecule | Method | ν₁ (Symmetric Stretch) | ν₂ (Symmetric Bend) | ν₃ (Asymmetric Stretch) | Other Modes | Reference |
| FClO₂ | IR (gas) | 1104 | 542 | 1265 | 627, 405, 349 | [1] |
| Raman (liquid) | 1085 | 534 | 1285 | 618, 398, 335 | [1] | |
| ClF₃ | IR (gas) | 752 (a₁) | 529 (a₁) | 702 (b₂) | 328 (a₁), 442 (b₂) | [2] |
| Raman (gas) | 752 (a₁) | 529 (a₁) | 702 (b₂) | 328 (a₁), 442 (b₂) | [2] |
Table 2: Rotational Constants (MHz) for this compound and Chlorine Trifluoride
| Molecule | A | B | C | Reference |
| ³⁵ClFClO₂ | 10037.2 | 8891.5 | 4798.8 | [1] |
| ³⁵ClF₃ | 11416.7 | 6263.2 | 4040.5 | [3] |
Comparison with Alternative Fluorinating Agents
The choice of a fluorinating agent depends on the specific application. Perthis compound (FClO₃) and bromyl fluoride (BrO₂F) are two alternatives to this compound. The spectroscopic methods for their purity validation are similar, focusing on the identification of characteristic spectral features of the main compound and potential impurities.
Table 3: Comparison of Spectroscopic Purity Validation for this compound and Alternatives
| Compound | Common Impurities | Recommended Spectroscopic Method(s) | Key Spectral Features for Purity Assessment |
| **this compound (FClO₂) ** | ClF₃, ClO₂ | Microwave, IR, Raman | Distinct rotational constants and vibrational frequencies. |
| Perthis compound (FClO₃) | Cl₂, F₂, ClF | IR, Raman | Characteristic vibrational modes of FClO₃ vs. diatomic impurities. |
| Bromyl Fluoride (BrO₂F) | BrF₃, Br₂ | Raman | Well-defined Raman shifts for Br-O and Br-F bonds.[4] |
Visualizing the Workflow
The following diagrams illustrate the general workflow for validating the purity of synthesized this compound using spectroscopic methods.
Caption: Experimental workflow for this compound purity validation.
Caption: Logical relationships in spectroscopic purity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared and Raman Spectra of ClF3 and BrF3 [ouci.dntb.gov.ua]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Bromyl fluoride and bromosyl trifluoride: preparation and chemical and spectroscopic properties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safer Alternatives to Chloryl Fluoride for Industrial Fluorination Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and materials. Historically, highly reactive and hazardous reagents such as chloryl fluoride (B91410) (ClO₂F) and its close relative perchloryl fluoride (FClO₃) were employed for industrial fluorination. However, the significant safety concerns associated with these reagents, including incidents leading to fatalities in industrial settings, have driven the development of a new generation of safer and more selective fluorinating agents.[1] This guide provides an objective comparison of modern, safer alternatives to this compound, focusing on their performance, safety, and applicability in industrial fluorination processes.
Executive Summary
Modern electrophilic and deoxofluorinating agents offer significant advantages over this compound in terms of safety, handling, and selectivity. Reagents such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Deoxo-Fluor have become the industry standards for various fluorination reactions. While direct, quantitative performance comparisons with the now largely obsolete this compound are scarce in recent literature, the overwhelming evidence points towards the superiority of these modern reagents in terms of process safety and control. This guide will detail the properties of these alternatives, present available experimental data, and provide protocols for their use.
The Hazards of this compound and its Analogs
This compound (ClO₂F) and perthis compound (FClO₃) are powerful oxidizing and fluorinating agents.[2][3] this compound is a toxic gas that is indecently reactive and difficult to handle, as it can dissolve the protective metal fluoride coatings that allow for the storage of other reactive fluorine compounds.[2] Perthis compound, while historically used in the industrial production of fluorinated steroids, is a strong oxidant that reacts violently with combustible and reducing materials, posing a significant fire and explosion hazard.[1][4] Inhalation can cause severe irritation to the respiratory tract, leading to pulmonary edema, and long-term exposure can result in fluorosis.[4][5] The extreme reactivity and toxicity of these compounds necessitate specialized handling procedures and equipment, making them unsuitable for modern, safety-conscious industrial processes.
Safer Alternatives for Electrophilic Fluorination
Electrophilic fluorination is a key transformation in the synthesis of many pharmaceuticals and agrochemicals. Selectfluor® and NFSI are two of the most widely used and well-documented safer alternatives to this compound for this purpose.
Selectfluor® (F-TEDA-BF₄)
Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly stable, non-volatile, and easy-to-handle crystalline solid.[6][7] It has become the reagent of choice for many industrial electrophilic fluorination processes, including the synthesis of fluorinated corticosteroids.[1]
| Application | Substrate | Product | Yield (%) | Reference |
| α-Fluorination of Ketones | 1,3-Diphenylpropane-1,3-dione | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 | [8] |
| α-Fluorination of Ketones | N-Boc-4-piperidone | 3-Fluoro-N-Boc-4-piperidone | 85 | [8] |
| Fluorination of Steroids | Progesterone enol acetate (B1210297) | 6-Fluoroprogesterone (α/β mixture) | 100 (conversion) | [7] |
| Fluorination of Aromatics | Anisole | o/p-Fluoroanisole | Moderate | [9] |
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (B52724) (5 mL), add Selectfluor® (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired α-fluoro-1,3-dicarbonyl compound.[9]
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[10][11] It is considered a milder reagent than Selectfluor®, which can be advantageous for sensitive substrates.[12] NFSI is widely used in the pharmaceutical and agrochemical industries for the synthesis of fluorinated compounds.[13]
| Application | Substrate | Product | Yield (%) | Reference |
| α-Fluorination of Ketones | 2-Phenylcyclohexanone | 2-Fluoro-2-phenylcyclohexanone | 85 | [11] |
| Fluorination of Aromatics | Anisole | o/p-Fluoroanisole | Moderate | [9] |
| Fluorination of Heterocycles | 2H-Indazole | 3-Fluoro-2H-indazole | 82 | [9] |
-
Prepare a mixture of 2H-indazole (0.5 mmol), NFSI (0.6 mmol), and water (2 mL).
-
Stir the mixture at room temperature for 12 hours.
-
After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated indazole.[9]
Safer Alternatives for Deoxofluorination
Deoxofluorination, the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides, is another critical industrial fluorination process.
Deoxo-Fluor®
Deoxo-Fluor®, or [bis(2-methoxyethyl)amino]sulfur trifluoride, is a thermally stable liquid deoxofluorinating agent.[14][15] It is a safer alternative to diethylaminosulfur trifluoride (DAST), which is known for its thermal instability.[14] Deoxo-Fluor® is effective for a broad range of substrates and is used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[15][16]
| Application | Substrate | Product | Yield (%) | Reference |
| Deoxofluorination of Alcohols | Cyclohexanol | Fluorocyclohexane | 85 | [14] |
| Deoxofluorination of Ketones | 4-tert-Butylcyclohexanone | 1,1-Difluoro-4-tert-butylcyclohexane | 90 | [14] |
| Conversion of Carboxylic Acids to Acyl Fluorides | Benzoic Acid | Benzoyl Fluoride | 95 | [16] |
-
Dissolve the alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane.
-
Under an inert atmosphere (e.g., nitrogen), add Deoxo-Fluor® (1.1-1.5 equivalents) dropwise at 0 °C or a lower temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling Comparison
The most significant advantage of modern fluorinating agents over this compound is their enhanced safety profile.
| Reagent | Key Hazards | Handling Considerations |
| This compound | Highly reactive, toxic gas, strong oxidizer, explosion hazard.[2] | Requires specialized vacuum line apparatus for preparation and handling.[9] Corrosive to many materials.[2] |
| Selectfluor® | Solid, mild oxidant, skin and eye irritant.[17] | Stable in air and moisture, easy to handle solid. Standard personal protective equipment (gloves, goggles) is sufficient. |
| NFSI | Solid, skin and eye irritant.[10] | Stable, non-hygroscopic crystalline solid. Easy to handle with standard laboratory precautions. |
| Deoxo-Fluor® | Liquid, reacts violently with water to produce HF.[18] | Must be handled in a dry, inert atmosphere. Requires careful quenching. More thermally stable than DAST.[14] |
Mechanistic Considerations and Workflows
The mechanisms of fluorination differ between these classes of reagents, influencing their reactivity and selectivity.
Electrophilic Fluorination Pathway
Electrophilic fluorinating agents like Selectfluor® and NFSI are believed to operate through either a single-electron transfer (SET) or an Sₙ2-type pathway, depending on the substrate and reaction conditions.
Caption: General workflow for electrophilic fluorination.
Deoxofluorination Pathway
Deoxofluorination with reagents like Deoxo-Fluor® typically proceeds via an Sₙ2 mechanism, involving activation of the hydroxyl or carbonyl group followed by nucleophilic attack of fluoride.
Caption: General workflow for deoxofluorination.
Conclusion and Recommendations
The development of modern fluorinating agents such as Selectfluor®, NFSI, and Deoxo-Fluor® has revolutionized industrial fluorination processes. Their enhanced safety, ease of handling, and high efficiency make them far superior alternatives to the hazardous and highly reactive this compound. For electrophilic fluorination, Selectfluor® offers high reactivity, while NFSI provides a milder option for sensitive substrates. For deoxofluorination, Deoxo-Fluor® is a thermally stable and effective reagent.
It is strongly recommended that researchers, scientists, and drug development professionals utilize these safer alternatives in all fluorination applications. The adoption of these reagents not only mitigates significant safety risks but also allows for more controlled and selective fluorination, ultimately leading to more efficient and sustainable chemical manufacturing.
References
- 1. REF Case study search [impact.ref.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Perthis compound - Wikipedia [en.wikipedia.org]
- 4. ICSC 1114 - PERthis compound [inchem.org]
- 5. nj.gov [nj.gov]
- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ES352825A1 - Method of Preparing of this compound - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 15. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cdc.gov [cdc.gov]
- 18. Deoxofluor - Enamine [enamine.net]
Safety Operating Guide
Safe Disposal of Chloryl Fluoride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Chloryl fluoride (B91410) (ClO₂F) is a highly reactive and hazardous gas, demanding meticulous handling and disposal protocols.[1][2][3] This document provides a comprehensive guide to its safe management and disposal, ensuring the safety of laboratory personnel and environmental compliance. Due to its extreme reactivity, direct disposal of chloryl fluoride is not feasible; instead, it must be converted to less hazardous substances through controlled chemical reactions.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a full-face shield, chemical-resistant gloves (materials to be vetted for compatibility), and a flame-retardant lab coat. Work should be conducted in a well-ventilated fume hood.[4]
-
Material Compatibility: this compound is incompatible with most organic materials, reducing agents, and even some metals.[1][2] Ensure all apparatus is constructed from compatible materials, such as stainless steel or passivated nickel alloys.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[4] Personnel should be trained in emergency procedures for exposure to corrosive and toxic gases.
Quantitative Data on this compound Hazards
The following table summarizes key quantitative data that underscores the hazardous nature of this compound and informs the necessary precautions for its handling and disposal.
| Property | Value | Citation |
| Boiling Point | -6 °C | [1][2] |
| Melting Point | -115 °C | [1][2] |
| Density (gas, standard conditions) | 3.534 g/L | [1][2] |
| Hydrolysis Rate Constant with Water (25 °C) | 2.3 × 10³ M⁻¹·s⁻¹ (rapid) | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves its conversion to less reactive and more easily manageable substances through a scrubbing process using a suitable neutralizing agent.
Methodology: Gas Scrubbing with a Reducing Agent
This protocol details the neutralization of gaseous this compound by bubbling it through a solution of a suitable reducing agent.
-
Prepare the Scrubbing Solution: A common and effective method for neutralizing oxidizing and fluorinating agents is to use a basic solution of a reducing agent. A solution of sodium bisulfite (NaHSO₃) or a mixed solution of sodium hydroxide (B78521) (NaOH) and calcium hydroxide (Ca(OH)₂) can be effective. The choice of scrubbing solution should be made in consultation with a qualified chemist and in accordance with local environmental regulations.
-
System Setup:
-
The entire apparatus must be set up in a certified fume hood.
-
Use a gas-tight reaction vessel (scrubber) made of a compatible material (e.g., a suitable polymer or passivated metal).
-
The this compound gas cylinder must be equipped with a proper regulator and flow meter to control the gas flow rate.
-
Connect the gas cylinder outlet to the scrubber inlet via tubing made of a compatible material (e.g., PTFE). The tubing should extend below the surface of the scrubbing solution.
-
The scrubber should have an outlet for the vented, treated gas, which should be directed to the fume hood's exhaust.
-
-
Neutralization Process:
-
Slowly bubble the this compound gas through the scrubbing solution at a controlled rate. The reaction is exothermic, so the flow rate should be slow enough to prevent excessive heat generation.
-
Monitor the pH and temperature of the scrubbing solution. Add more neutralizing agent or cool the reaction vessel as needed.
-
The reaction of this compound with the scrubbing solution will produce less hazardous salts (e.g., chlorides, fluorides, and sulfates) and water.
-
-
Verification of Complete Neutralization: Before venting the exhaust gas, it should be tested to ensure that all this compound has been neutralized. This can be done using appropriate gas detection methods.
-
Disposal of the Scrubber Solution: The resulting solution will contain inorganic salts. This solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations. The specific disposal procedure will depend on the composition of the scrubbing solution and the reaction products.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound gas.
Disclaimer: This guide is intended for informational purposes and should be used by trained professionals. Always consult your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations regarding the handling and disposal of hazardous materials.
References
Essential Safety and Operational Guide for Handling Chloryl Fluoride (ClO₂F)
Chloryl fluoride (B91410) is a colorless gas at standard conditions with a boiling point of -6°C and a melting point of -115°C.[1][2][3] Its high reactivity presents significant handling challenges.[1][2]
Quantitative Data and Recommended Personal Protective Equipment (PPE)
Due to the lack of specific data for Chloryl fluoride, the following PPE recommendations are based on best practices for handling other highly reactive and corrosive fluorinating agents.
| Property | Value | Source |
| Chemical Formula | ClO₂F | [1][3][4] |
| Molar Mass | 86.45 g/mol | [3][4] |
| Boiling Point | -6 °C | [1][2][3] |
| Melting Point | -115 °C | [2][3] |
| Density (gas) | 3.534 g/L | [2][3] |
| Appearance | Colorless gas | [1] |
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves are required. Given the extreme reactivity, double-gloving with compatible materials is recommended. Materials should be selected based on resistance to highly oxidizing and fluorinating agents. Regular glove changes are essential. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron are required. For tasks with a higher risk of exposure, a fully encapsulating chemical protective suit may be necessary. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If there is any potential for exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is mandatory. |
Operational Plan: Step-by-Step Handling Procedures
This operational plan provides a procedural workflow for the safe handling of this compound.
1. Preparation:
-
Pre-operation Check: Before handling, ensure that all safety equipment, including the chemical fume hood, emergency shower, and eyewash station, are certified and in proper working order.
-
Material Compatibility: All materials and equipment that will come into contact with this compound must be scrupulously clean, dry, and made of compatible materials. Given that this compound can dissolve protective metal fluoride films, material selection is critical and may require specialized alloys.
-
Inert Atmosphere: Handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Spill Kit: An appropriate spill kit containing materials that do not react with this compound (e.g., dry sand, non-reactive absorbent pads) must be readily available. Do not use water or combustible materials.
2. Handling:
-
Containment: All transfers and reactions should be conducted in a well-maintained and certified chemical fume hood.
-
Controlled Environment: As this compound is a gas at room temperature, it must be handled in a closed system. If working with the liquefied gas, it must be kept below its boiling point of -6°C.
-
Slow and Controlled Reactions: When using this compound as a reagent, it should be added slowly and in a controlled manner to the reaction mixture to manage the reaction rate and temperature.
-
Avoid Incompatibilities: Keep this compound away from moisture, organic materials, reducing agents, and other incompatible substances to prevent violent reactions.
3. Emergency Procedures:
-
In Case of a Leak:
-
Evacuate the area immediately.
-
If it can be done without risk, stop the flow of gas.
-
Ventilate the area to disperse the gas.
-
Do not use water to suppress the leak, as a violent reaction may occur.
-
-
In Case of a Fire:
-
This compound is not flammable but is a strong oxidizer that can intensify fires.
-
Use a dry chemical or CO₂ extinguisher. Do not use water.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.
-
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Specific disposal procedures for this compound are not well-documented. However, based on its high reactivity, the following general principles for the disposal of reactive inorganic fluorides should be followed:
-
Do not attempt to neutralize large quantities of this compound without a thoroughly vetted and approved procedure.
-
Small amounts of residual gas may be slowly and carefully passed through a scrubbing solution. The choice of scrubbing solution must be made with extreme care to avoid violent reactions.
-
All waste containing this compound, including contaminated materials and reaction byproducts, must be treated as hazardous waste.
-
Waste should be collected in appropriately labeled, compatible containers.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of highly reactive and hazardous chemical waste. Do not attempt to dispose of this compound without consulting with EHS professionals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
